3-Ethylhexanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(4-2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWDUVVCVCAPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961424 | |
| Record name | 3-Ethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41065-91-2 | |
| Record name | Hexanoic acid, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041065912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethylhexanoic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-ethylhexanoic acid, a branched-chain carboxylic acid with emerging significance in various scientific domains, including pharmaceutical development. This document details its chemical and physical properties, provides illustrative experimental protocols for its synthesis, purification, and analysis, and touches upon the broader biological context of branched-chain fatty acids.
Introduction
This compound (CAS No. 41065-91-2) is an eight-carbon branched-chain fatty acid. While its isomer, 2-ethylhexanoic acid, is widely used in industrial applications, this compound is gaining interest in research and development, particularly as a potential building block in the synthesis of novel pharmaceutical compounds. Its unique structural features can influence the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). This guide serves as a technical resource for professionals requiring detailed information on this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 41065-91-2 | [1][2][3] |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Boiling Point | Approximately 228-235 °C at 760 mmHg | [1] |
| Density | Approximately 0.917-0.926 g/cm³ | [1] |
| Refractive Index | Approximately 1.4128 | [1] |
| pKa | Approximately 4.80 | [1] |
| Solubility | Limited solubility in water. Soluble in many organic solvents. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.
Synthesis of this compound
A common route for the synthesis of 3-alkylated carboxylic acids involves the malonic ester synthesis. The following is an illustrative protocol adapted from a known procedure for a similar compound.[4]
Reaction Scheme:
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Ethyl bromide
-
Potassium hydroxide (B78521)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation (Step 1): To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1-bromobutane dropwise and reflux the mixture for 2-3 hours.
-
Alkylation (Step 2): Cool the reaction mixture and add a second equivalent of sodium ethoxide solution. Then, add ethyl bromide dropwise and reflux for another 2-3 hours.
-
Saponification: After cooling, add a concentrated aqueous solution of potassium hydroxide and reflux the mixture until the saponification is complete (typically 2-4 hours).
-
Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and slowly add a solution of concentrated sulfuric acid in water with vigorous stirring. Heat the acidic solution to reflux to effect decarboxylation until the evolution of carbon dioxide ceases.
-
Work-up and Isolation: Cool the mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation to yield crude this compound.
Purification
The crude this compound can be purified by fractional distillation under reduced pressure or by column chromatography.[5]
Fractional Distillation:
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Heat the crude product under reduced pressure.
-
Collect the fraction boiling at the expected temperature for this compound.
Column Chromatography:
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent to yield purified this compound.
Analytical Methods
Accurate quantification of this compound is crucial in research and development. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common analytical techniques.
Due to the polarity of carboxylic acids, derivatization is often required for GC analysis to improve volatility and peak shape.[6][7][8]
Sample Preparation (Derivatization to Trimethylsilyl Ester):
-
To a known amount of the sample containing this compound, add an internal standard (e.g., a deuterated analog or a similar carboxylic acid not present in the sample).
-
Evaporate the solvent under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Conditions (Illustrative):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-300 or in selected ion monitoring (SIM) mode for higher sensitivity.
HPLC-MS/MS offers high sensitivity and specificity for the analysis of short-chain fatty acids in complex matrices.[9][10]
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the sample, add an internal standard (e.g., ¹³C-labeled this compound).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
HPLC-MS/MS Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector: Electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Biological Significance and Role in Drug Development
While specific signaling pathways for this compound are not yet well-defined, the broader class of branched-chain fatty acids (BCFAs) is known to have various biological activities. Research suggests that BCFAs can influence cellular processes such as inflammation, energy metabolism, and cell membrane fluidity.[11][12][13][14][15] In animal and in vitro studies, certain BCFAs have demonstrated potential anti-inflammatory, anti-cancer, and metabolic regulatory properties.[14]
In the context of drug development, the incorporation of branched alkyl chains like that of this compound into a drug molecule can significantly impact its lipophilicity, metabolic stability, and ultimately its bioavailability and efficacy.[16] Its derivatives are also explored as catalysts and in the formulation of drug delivery systems.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Analytical Workflow for Quantification
This diagram outlines a typical workflow for the quantitative analysis of this compound in a biological matrix.
Conclusion
This compound is a compound with significant potential in synthetic chemistry and drug development. This technical guide has provided a foundational understanding of its properties, along with detailed, adaptable protocols for its synthesis, purification, and analysis. As research into branched-chain fatty acids continues to expand, a thorough understanding of individual isomers like this compound will be crucial for advancing scientific discovery.
References
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- 2. This compound | 41065-91-2 [chemicalbook.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 11. newenglanddairy.com [newenglanddairy.com]
- 12. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 14. mdpi.com [mdpi.com]
- 15. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylhexanoic acid (CAS No. 41065-91-2) is a branched-chain carboxylic acid.[1][2] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for their determination, and a summary of its characteristic chemical reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound in synthesis or as a reference standard.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These values are critical for understanding the compound's behavior in various experimental and physiological conditions.
Identification and Structure
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 41065-91-2 | [1][2] |
| Molecular Formula | C8H16O2 | [2] |
| Molecular Weight | 144.214 g/mol | [2] |
| Canonical SMILES | CCCC(CC)CC(=O)O | [2] |
| InChI Key | UWWDUVVCVCAPNU-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 228.91°C (estimate) | [4] |
| Density | 0.9173 g/cm³ (rough estimate) | [4] |
| Refractive Index | 1.4128 (estimate) | [4] |
| pKa | 4.80 ± 0.10 (Predicted) | [4] |
| LogP (Octanol-Water Partition Coefficient) | 2.7 (Computed by XLogP3) | [1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound. The following sections outline standard experimental protocols.
Workflow for Characterization
The following diagram illustrates a general workflow for the comprehensive characterization of a carboxylic acid like this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which influences its solubility, absorption, and other biological properties.
Principle: A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Prepare a standardized solution of a strong base, such as 0.1 M NaOH.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the NaOH solution in small, precise increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid or liquid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.
Experimental Protocol:
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetone).
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the samples to stand to let undissolved material settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot to remove any undissolved particles.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a pre-established calibration curve.
-
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a carboxylic acid will typically show a characteristic broad singlet for the acidic proton at a downfield chemical shift (δ 10-13 ppm). The protons on the carbon adjacent to the carbonyl group (α-protons) usually appear in the range of δ 2.0-2.5 ppm. The remaining aliphatic protons will appear further upfield.
-
¹³C NMR: The carbon of the carboxyl group is highly deshielded and typically appears in the range of δ 170-185 ppm. The α-carbon appears around δ 30-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very strong and broad absorptions:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding.
-
A strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, carboxylic acids often undergo fragmentation through the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The fragmentation pattern of this compound would also be influenced by cleavage at the branched ethyl group.
Chemical Reactivity
This compound exhibits the typical reactivity of a carboxylic acid. The following diagram illustrates some of its common chemical transformations.
Esterification
Carboxylic acids react with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters. This is a reversible reaction known as Fischer esterification.[5][6][7][8][9]
Amide Formation
This compound can be converted to amides by reaction with amines. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).[10][11][12][13][14]
Reduction
Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Alpha-Halogenation
In the presence of a halogen (e.g., Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), carboxylic acids can undergo halogenation at the α-carbon. This is known as the Hell-Volhard-Zelinsky reaction.[15][16][17][18][19]
Relevance in Drug Development
While specific signaling pathways involving this compound are not well-documented, its structural motifs are relevant in medicinal chemistry. The branched alkyl chain can influence the lipophilicity and metabolic stability of a drug molecule. Its derivatives, such as esters and amides, are common functionalities in pharmaceuticals. For instance, the isomeric 2-Ethylhexanoic acid is used in the synthesis of various Active Pharmaceutical Ingredients (APIs) and excipients.[20] The synthesis of derivatives of this compound, such as amino derivatives, has been explored in the context of developing biologically active molecules.[21]
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The summarized data and detailed experimental protocols offer a valuable resource for scientists and researchers. The outlined chemical reactivity provides a basis for its potential application in the synthesis of more complex molecules for drug discovery and development. Further research into the specific biological activities of this compound and its derivatives may reveal novel therapeutic applications.
References
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide synthesis by acylation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
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- 21. (3S)-2-amino-3-ethylhexanoic acid | C8H17NO2 | CID 23647971 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Ethylhexanoic Acid: Structural Formula, Isomers, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Ethylhexanoic acid, focusing on its structural formula, its various isomers, and detailed experimental protocols relevant to its synthesis and chiral separation. The information is presented to be a valuable resource for professionals in research, science, and drug development.
This compound: Structural Elucidation
This compound is a branched-chain carboxylic acid with the molecular formula C8H16O2. Its structure consists of a six-carbon hexanoic acid backbone with an ethyl group attached to the third carbon atom. The IUPAC name for this compound is this compound, and its CAS registry number is 41065-91-2.[1] The canonical SMILES representation of the molecule is CCCC(CC)CC(=O)O.[1]
The structural formula of this compound is depicted in the diagram below.
Caption: Structural formula of this compound.
Isomers of this compound
The molecular formula C8H16O2 encompasses a variety of structural isomers, which are compounds with the same molecular formula but different structural arrangements. These can be broadly categorized into carboxylic acid isomers and ester isomers. This guide focuses on the carboxylic acid isomers, which are positional and chain isomers of octanoic acid. Furthermore, this compound itself exhibits stereoisomerism due to the presence of a chiral center at the third carbon atom.
Structural Isomers
The structural isomers of this compound are all the possible C8 carboxylic acids. These include straight-chain octanoic acid and various branched-chain isomers. A comprehensive list of these isomers and their available physicochemical properties are presented in Table 1.
Stereoisomers
This compound possesses a chiral center at the carbon atom bonded to the ethyl group (C3). This chirality gives rise to two enantiomers: (R)-3-Ethylhexanoic acid and (S)-3-Ethylhexanoic acid. Enantiomers are non-superimposable mirror images of each other and have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The separation of these enantiomers is crucial in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other may be inactive or cause adverse effects.
The relationship between the different types of isomers of this compound is illustrated in the following diagram.
Caption: Classification of isomers of this compound.
Data Presentation: Physicochemical Properties of C8 Carboxylic Acid Isomers
The following table summarizes the available quantitative data for this compound and its structural isomers. This allows for a clear comparison of their physical properties. Please note that some data points are estimates and are indicated as such.
| IUPAC Name | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | 234.6 | 0.926 | 1.435 |
| Octanoic Acid | 237 | 0.91 | 1.428 |
| 2-Ethylhexanoic Acid | 228 | 0.903 | 1.425 |
| 2-Methylheptanoic Acid | 140 @ 30 mmHg | 0.899-0.905 | 1.420-1.427 |
| 3-Methylheptanoic Acid | - | - | - |
| 4-Methylheptanoic Acid | - | - | - |
| 5-Methylheptanoic Acid | 234-236 | 0.926 | - |
| 6-Methylheptanoic Acid | 202-204 | 0.893 | - |
| 2-Propylpentanoic Acid | 220 | 0.9 | 1.425 |
| 2,2-Dimethylhexanoic Acid | 216-220 | 0.913 | 1.427 |
| 2,4-Dimethylhexanoic Acid | 230.6 | 0.924 | 1.433 |
| 2,5-Dimethylhexanoic Acid | 228.9 (est.) | 0.917 (est.) | 1.411 (est.) |
| 3,3-Dimethylhexanoic Acid | 284.0 (est.) | 1.0 (est.) | 1.446 (est.) |
| 3,5-Dimethylhexanoic Acid | 118.5-119.5 @ 14 Torr | 0.901 | - |
| 4,4-Dimethylhexanoic Acid | - | - | - |
| 4,5-Dimethylhexanoic Acid | - | 0.89 | - |
| 5,5-Dimethylhexanoic Acid | 227.7 | 0.928 | 1.436 |
| 2-Ethyl-4-methylpentanoic acid | 218-220 | 0.9 (est.) | 1.433 |
| 2,2,4-Trimethylpentanoic Acid | 99.2 | 0.692 | - |
| 2,4,4-Trimethylpentanoic Acid | 108-110 @ 12 Torr | 0.926 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the chiral separation of its enantiomers. These protocols are based on established chemical principles and examples from the literature for similar compounds.
Synthesis of this compound via Malonic Ester Synthesis
This protocol describes a classic and reliable method for the synthesis of a substituted carboxylic acid.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide. To this, add diethyl malonate dropwise at room temperature.
-
First Alkylation: After the initial reaction subsides, add 1-bromobutane (B133212) dropwise to the solution and reflux the mixture for 2-3 hours.
-
Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of ethyl bromide. Reflux the mixture for another 2-3 hours.
-
Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Reflux the mixture for 2-3 hours to hydrolyze the ester groups.
-
Acidification and Decarboxylation: After cooling, carefully acidify the mixture with dilute hydrochloric acid until the solution is acidic to litmus (B1172312) paper. Gently heat the mixture to effect decarboxylation, which will be evident by the evolution of carbon dioxide.
-
Work-up and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Chiral Separation of this compound Enantiomers by HPLC
This protocol outlines a method for the analytical separation of the (R) and (S) enantiomers of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Workflow Diagram:
References
Synthesis of 3-Ethylhexanoic acid from starting materials
An In-depth Technical Guide to the Synthesis of 3-Ethylhexanoic Acid
Introduction
This compound is a branched-chain carboxylic acid with applications in various fields, including the synthesis of plasticizers, lubricants, and as a precursor for certain pharmaceutical compounds. Its structure presents unique synthetic challenges and opportunities. This guide provides a comprehensive overview of the primary synthetic routes to this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into various starting materials and methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Key Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials, each with its own advantages and disadvantages in terms of yield, cost, and scalability. The most prominent methods include the malonic ester synthesis, oxidation of corresponding aldehydes or alcohols, and carbonation of Grignard reagents.
Malonic Ester Synthesis
A classic and versatile method for the formation of substituted carboxylic acids is the malonic ester synthesis.[1][2][3] This pathway offers a high degree of control over the final structure. The synthesis of this compound via this route involves the sequential alkylation of diethyl malonate.
The general steps for malonic ester synthesis are:
-
Deprotonation of diethyl malonate with a strong base (e.g., sodium ethoxide) to form a stable enolate.[2]
-
Nucleophilic attack of the enolate on an alkyl halide. For this compound, this would involve two successive alkylation steps.
-
Hydrolysis of the substituted malonic ester to the corresponding dicarboxylic acid.
-
Decarboxylation of the malonic acid derivative upon heating to yield the final carboxylic acid.[2]
To obtain the 3-ethylhexyl structure, diethyl malonate would first be alkylated with an ethyl halide, followed by a second alkylation with a propyl halide.
Oxidation of 2-Ethylhexanal (B89479)
A common industrial route to carboxylic acids is the oxidation of the corresponding aldehyde.[4][5][6] For this compound, the precursor would be 2-ethylhexanal. This method is often favored for its efficiency and the availability of the starting aldehyde, which can be produced through the hydroformylation of pentene.[7][8][9]
Various oxidizing agents and catalytic systems have been explored for this transformation, including:
-
Oxygen or Air with Metal Catalysts: Manganese (II) salts are frequently used to catalyze the oxidation of 2-ethylhexanal with high selectivity.[5][10]
-
N-Hydroxyphthalimide (NHPI) Catalyzed Oxidation: This method allows for the use of oxygen or air under mild conditions, offering a green and efficient alternative.[5][6]
-
Hydrogen Peroxide: While effective, the industrial-scale use of hydrogen peroxide can be limited by its cost compared to air or oxygen.[5]
Hydroformylation of Pentene followed by Oxidation
The hydroformylation, or oxo process, is a major industrial method for producing aldehydes from alkenes.[7][8][9] In the context of this compound synthesis, 1-pentene (B89616) can be hydroformylated to produce a mixture of aldehydes, including 2-ethylhexanal. This aldehyde can then be oxidized to the desired carboxylic acid. The reaction involves treating the alkene with a mixture of carbon monoxide and hydrogen in the presence of a transition metal catalyst, such as a rhodium or cobalt complex.[7][8]
Grignard Reagent Carbonation
The reaction of a Grignard reagent with carbon dioxide is a fundamental method for the synthesis of carboxylic acids. To synthesize this compound via this route, a Grignard reagent of 3-bromohexane (B146008) would be prepared and subsequently reacted with solid carbon dioxide (dry ice). Acidic workup would then yield the target carboxylic acid.
Oxidation of 3-Ethyl-1-hexanol
Similar to the oxidation of aldehydes, the direct oxidation of the corresponding primary alcohol, 3-ethyl-1-hexanol, can produce this compound. Strong oxidizing agents are typically required for this transformation. This method's viability is dependent on the availability and cost of the starting alcohol.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic approaches to this compound, allowing for easy comparison of the key reaction parameters.
| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, Ethyl halide, Propyl halide | Sodium ethoxide, HCl/H2O | Good to Excellent | High versatility and control | Multi-step, potential for side products[3] |
| Oxidation of 2-Ethylhexanal | 2-Ethylhexanal | O2/Air, Mn(II) catalyst or NHPI | >90%[5][10] | High yield and selectivity, industrially scalable | Requires precursor aldehyde |
| Hydroformylation-Oxidation | 1-Pentene | CO, H2, Rh/Co catalyst, then oxidant | Good overall yield | Utilizes readily available starting materials | Produces a mixture of isomers |
| Grignard Reagent Carbonation | 3-Bromohexane | Mg, CO2 | Good | Direct carboxylation | Requires anhydrous conditions |
| Oxidation of 3-Ethyl-1-hexanol | 3-Ethyl-1-hexanol | Strong oxidizing agent | Variable | Direct conversion | Can be difficult to control over-oxidation |
Table 1: Comparison of Synthesis Routes for this compound.
| Catalyst System | Oxidant | Temperature (°C) | Pressure (MPa) | Selectivity (%) | Conversion (%) | Reference |
| Mn(II) 2-ethylhexanoate (B8288628) | Oxygen | 40 | - | - | - | [5] |
| KOH | Oxygen | 50 | 0.8 | - | - | [5] |
| Mn(II) 2-ethylhexanoate & Sodium 2-ethylhexanoate | Oxygen | Room Temp | 0.5 - 0.75 | - | 97-98 (Yield) | [5] |
| N-Hydroxyphthalimide (NHPI) | Oxygen/Air | Mild | Atmospheric | >99 | - | [5][6] |
| Molybdovanadophosphoric acid | Oxygen | 60 | - | 98.34 | 99.83 | [11] |
| Mn(Ac)2 | Oxygen | 8-12 | 0.5 | 92.5 | 99.4 | [10] |
Table 2: Influence of Reaction Conditions on the Oxidation of 2-Ethylhexanal.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Bromoethane
-
Diethyl ether
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere.
-
Formation of the Enolate: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.
-
First Alkylation: Add 1-bromopropane dropwise to the solution and reflux the mixture for 2-3 hours.
-
Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of bromoethane. Reflux for another 2-3 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.
-
Hydrolysis: Add a solution of sodium hydroxide to the crude product and reflux until the ester is completely hydrolyzed.
-
Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the acidic solution to reflux to effect decarboxylation.
-
Purification: Extract the final product with diethyl ether, dry the organic layer, and purify by distillation.
Protocol 2: Synthesis of this compound via Oxidation of 2-Ethylhexanal with O2 and a Manganese Catalyst
Materials:
-
2-Ethylhexanal
-
Manganese (II) acetate (B1210297) (Mn(Ac)2)
-
Solvent (e.g., 2-ethylhexanoic acid)
-
Oxygen gas
Procedure:
-
Reaction Setup: In a suitable reactor (e.g., a bubble column or stirred tank reactor), add 2-ethylhexanal and the solvent. Dissolve the Mn(Ac)2 catalyst in the mixture.[10]
-
Reaction Conditions: Cool the reaction mixture to the desired temperature (e.g., 0-30 °C) and pressurize with oxygen or an oxygen-containing gas.[10]
-
Oxidation: Maintain the reaction at the set temperature and pressure while continuously bubbling oxygen through the mixture. Monitor the reaction progress by analyzing samples for the disappearance of the aldehyde.
-
Workup: Once the reaction is complete, the product can be purified by distillation under reduced pressure.
Mandatory Visualizations
Caption: Overview of Synthetic Pathways to this compound.
Caption: Malonic Ester Synthesis Workflow for this compound.
Caption: Simplified Catalytic Cycle for Oxidation of 2-Ethylhexanal.
References
- 1. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroformylation - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]
- 11. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Ethylhexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylhexanoic acid, a chiral carboxylic acid with applications in various chemical syntheses. Due to the limited availability of experimentally derived public data for this specific isomer, this guide presents a combination of predicted spectroscopic values and established principles of organic spectroscopy. The information herein is intended to serve as a valuable resource for compound identification, characterization, and quality control in research and development settings.
Chemical Structure and Properties
This compound is a saturated fatty acid with the chemical formula C₈H₁₆O₂ and a molecular weight of approximately 144.21 g/mol . Its structure consists of a six-carbon main chain (hexanoic acid) with an ethyl group substituted at the third carbon atom. The carboxylic acid functional group is a key feature, dictating many of its chemical and spectroscopic properties.
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and key Infrared (IR) absorption frequencies, as well as the expected mass spectrometry fragmentation patterns for this compound. These predictions are based on established spectroscopic principles and data from analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~2.2-2.4 | Multiplet | 2H | -CH₂-COOH |
| ~1.8-2.0 | Multiplet | 1H | -CH(CH₂CH₃)- |
| ~1.2-1.5 | Multiplet | 4H | -CH₂-CH₂-CH₃ |
| ~1.2-1.4 | Multiplet | 2H | -CH(CH₂CH₃)- |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
| ~0.8-0.9 | Triplet | 3H | -CH(CH₂CH₃)- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Carbon Assignment |
| ~175-185 | -COOH |
| ~40-50 | -CH(CH₂CH₃)- |
| ~30-40 | -CH₂-COOH |
| ~25-35 | -CH₂-CH₂-CH₃ |
| ~20-30 | -CH(CH₂CH₃)- |
| ~10-20 | -CH₂-CH₃ |
| ~10-15 | -CH₂-CH₃ |
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Bond Vibration | Description |
| 2500-3300 | O-H stretch | Very broad, characteristic of carboxylic acid dimer |
| 2850-2960 | C-H stretch | Aliphatic |
| 1700-1725 | C=O stretch | Strong, characteristic of carboxylic acid dimer |
| 1210-1320 | C-O stretch | Strong |
| 920-950 | O-H bend | Broad |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Description |
| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 127 | [M - OH]⁺ | Loss of hydroxyl radical |
| 99 | [M - COOH]⁺ | Loss of carboxyl group |
| 115 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 73 | [CH(CH₂CH₃)COOH]⁺ | Alpha-cleavage |
| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain |
| 45 | [COOH]⁺ | Carboxyl fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a liquid carboxylic acid like this compound. Instrument-specific parameters should be optimized by the operator.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
For the ¹H NMR spectrum, the acidic proton of the carboxylic acid may exchange with residual water in the solvent, leading to a broad signal. To confirm this peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the carboxylic acid proton signal will disappear or significantly decrease in intensity.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 0-15 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-200 ppm.
-
A larger number of scans will be required for adequate signal-to-noise (e.g., 128 or more).
-
FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Mass Spectrometry
Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). The concentration should be in the low ppm range.
-
For enhanced volatility and to prevent adsorption in the GC column, derivatization may be necessary. A common method is silylation, for example, by reacting the acid with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
Instrumentation and Data Acquisition:
-
System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280-300 °C).
-
-
MS Conditions:
-
Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 40-200).
-
Ion Source Temperature: ~230 °C.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.
References
A Technical Guide to 3-Ethylhexanoic Acid for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for 3-Ethylhexanoic acid (CAS No. 41065-91-2). This document is intended to serve as a valuable resource for professionals in research, particularly in the fields of organic synthesis and drug development. While this compound is a commercially available compound, its isomer, 2-Ethylhexanoic acid, is more widely documented in scientific literature and industrial applications. This guide will primarily focus on this compound, with comparative and application data drawn from its more prevalent isomer where relevant.
Chemical and Physical Properties
This compound is a branched-chain carboxylic acid. A summary of its key chemical and physical properties is presented in Table 1. This data has been compiled from various chemical suppliers and databases.[1][2][3][4][5]
| Property | Value |
| Molecular Formula | C8H16O2[2][4][5] |
| Molecular Weight | 144.21 g/mol [2][4][5] |
| CAS Number | 41065-91-2[2][4][5] |
| Appearance | Colorless liquid |
| Boiling Point | 234.6 °C at 760 mmHg[2][3][5] |
| Density | 0.926 g/cm³[2][3] |
| Flash Point | 116.6 °C[2][3][5] |
| Refractive Index | 1.435[3][5] |
| Vapor Pressure | 0.0182 mmHg at 25°C[2] |
| LogP | 2.28740[2][3] |
| PSA | 37.30000[2][3][5] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 2[2] |
| Rotatable Bond Count | 5[2] |
Commercial Availability and Suppliers
This compound is available from a variety of chemical suppliers, typically in research and development quantities. The product has achieved commercial mass production, indicating its availability for larger-scale needs as well.[2] Below is a summary of some of the key suppliers and their offerings.
| Supplier | Purity/Grade | Available Quantities |
| American Custom Chemicals Corporation | 95.00% | 5mg[2] |
| AK Scientific | Not specified | 100mg, 250mg[2] |
| Sigma-Aldrich | Not specified | Various, inquire for details[6] |
| BOC Sciences | Qualified Product | Inquire for details[] |
| LookChem | 98% (from raw suppliers), 95.00% (from reagent suppliers) | Various, inquire for details[2] |
| ChemicalBook | Not specified | Various, inquire for details[8] |
| Guidechem | Not specified | Various, inquire for details[5] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Purity and Impurities
Commercially available this compound is typically offered with purities ranging from 95% to 98%.[2] For drug development and other sensitive applications, it is crucial to obtain a certificate of analysis (CoA) from the supplier to understand the impurity profile. Common impurities in carboxylic acids can include residual starting materials from synthesis, by-products, and water.
Applications in Research and Drug Development
While specific literature on the applications of this compound in drug development is not abundant, its isomer, 2-Ethylhexanoic acid, is widely utilized and provides insights into potential applications.
4.1. Role in Pharmaceutical Manufacturing:
2-Ethylhexanoic acid is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and excipients.[9] Its branched alkyl chain can influence the lipophilicity, bioavailability, and metabolic stability of drug compounds.[9] One of its primary roles is as a precursor for creating metal salts, which can be used in drug delivery systems or as catalysts in biopharmaceutical manufacturing processes.[9]
4.2. Synthetic Applications:
Derivatives of 2-Ethylhexanoic acid have unique properties due to their lipophilicity and steric bulk, making them useful in various organic synthesis applications, including:[10]
It has also been used as a dual solvent-catalyst in one-pot synthesis reactions.[10]
4.3. Metabolism and Pharmacokinetics:
Studies on the metabolism of 2-Ethylhexanoic acid in rats have shown that it is rapidly eliminated, predominantly in the urine.[11] The major urinary metabolites include the glucuronide of the parent compound and various oxidized forms.[11] In humans, the major catabolic pathway for 2-Ethylhexanoic acid is beta-oxidation, with the dominant urinary metabolite being 3-oxo-2-ethylhexanoic acid.[12]
Experimental Protocols
5.1. Example Protocol: Synthesis of a Structurally Related Propanoic Acid Derivative
This protocol describes the synthesis of 3-(2-oxocyclohexyl)propanoic acid and can serve as a general workflow for reactions involving Michael additions to form carboxylic acid derivatives.[13]
-
Enamine Formation: Cyclohexanone is reacted with a secondary amine (e.g., pyrrolidine) in the presence of an acid catalyst to form the corresponding enamine.
-
Michael Addition: The enamine then undergoes a Michael addition with an acrylate (B77674) ester (e.g., methyl acrylate).[13]
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using an aqueous acid or base.[13]
5.2. Example Protocol: Synthesis of Rhodium (II) 2-Ethylhexanoate
This protocol is adapted from a patent for the synthesis of a rhodium (II) salt of 2-Ethylhexanoic acid and illustrates a method for preparing metal complexes of this class of compounds.[14]
-
Salt Formation: 2-Ethylhexanoic acid is reacted with a sodium hydroxide (B78521) solution to form sodium 2-ethylhexanoate.[14]
-
Complexation: Rhodium trichloride (B1173362) is added to the solution, and the mixture is refluxed for 24 hours.[14]
-
Isolation: After cooling, the pH is adjusted, and the product is isolated by filtration and dried under vacuum.[14]
Safety and Handling
This compound and its isomer 2-Ethylhexanoic acid are classified as hazardous substances. It is imperative to handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Harmful if swallowed.[15]
-
Causes skin irritation.[16]
-
Causes serious eye irritation.[16]
-
May damage fertility or the unborn child.[16]
Precautionary Statements: [15][16]
-
Obtain special instructions before use.[16]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[15][16]
-
IF exposed or concerned: Get medical advice/attention.[15][16]
-
Dispose of contents/container in accordance with local/regional/national/international regulations.[15]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this chemical.
Conclusion
This compound is a commercially available branched-chain carboxylic acid with potential applications in organic synthesis and as a building block in drug development. While its direct applications are less documented than its isomer, 2-Ethylhexanoic acid, the properties and reactivity of the latter provide a strong indication of the potential utility of this compound. Researchers and drug development professionals should consider the purity and impurity profile of the commercially available material and adhere to strict safety protocols when handling this compound.
Visualizations
Caption: Workflow for sourcing this compound.
Caption: General synthesis pathway for a propanoic acid derivative.
References
- 1. This compound | CAS#:41065-91-2 | Chemsrc [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C8H16O2 | CID 38755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 3 ethylhexanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 41065-91-2 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CN106831399B - Synthetic method of 2-ethylhexanoic acid rhodium (II) - Google Patents [patents.google.com]
- 15. dl.iranchembook.ir [dl.iranchembook.ir]
- 16. tcichemicals.com [tcichemicals.com]
3-Ethylhexanoic acid safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylhexanoic acid (CAS No. 41065-91-2) is a branched-chain carboxylic acid. As with any chemical compound, a thorough understanding of its properties, hazards, and handling requirements is essential for ensuring laboratory safety and the integrity of research. This technical guide provides an in-depth overview of the available safety data and handling precautions for this compound, with a focus on its application in research and development settings.
It is critical to note that while this compound has a defined chemical structure, comprehensive toxicological data and specific experimental protocols are not as readily available as for its more common isomer, 2-Ethylhexanoic acid. Therefore, this guide emphasizes a cautious approach, adhering to the known data for this compound and supplementing it with general best practices for handling corrosive organic acids.
Physicochemical and Hazard Data
The following tables summarize the key quantitative data for this compound. This information has been compiled from available Safety Data Sheets (SDS) and chemical databases.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| Appearance | No data available |
| Odor | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
| Density | No data available |
| Solubility | No data available |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |
Data derived from the Combi-Blocks Safety Data Sheet for this compound.
Table 3: Toxicological Information
| Endpoint | Value |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Carcinogenicity | No data available |
| Mutagenicity | No data available |
| Teratogenicity | No data available |
Note on Toxicological Data: There is a significant lack of specific toxicological data for this compound. Researchers should handle this compound with the assumption that it may have uncharacterized hazardous properties. The GHS classifications are based on available data but may not be exhaustive.
Safe Handling and Experimental Protocols
Due to the limited specific data for this compound, the following protocols are based on general best practices for handling corrosive and irritant organic acids.
1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of exposure, a chemical-resistant apron and closed-toe shoes are essential.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.
2. Engineering Controls
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.
3. General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
4. Spill and Waste Disposal
-
Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area. Contain the spill if it is safe to do so. Contact your institution's environmental health and safety (EHS) department for assistance.
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Logical Workflow for Handling this compound
The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.
Signaling Pathways and Biological Activity
There is currently no specific information available in the scientific literature detailing the interaction of this compound with specific signaling pathways or its precise biological activities.
As a short-chain fatty acid (SCFA), it belongs to a broad class of molecules that are known to have diverse biological roles, including serving as energy sources for cells and modulating inflammatory and metabolic pathways. However, it is crucial to avoid extrapolating the general functions of SCFAs to a specific, uncharacterized molecule like this compound.
Researchers investigating the biological effects of this compound should consider a comprehensive screening approach to determine its activity profile.
Conclusion
This compound is a compound for which detailed safety and toxicological data are limited. The available information indicates that it should be handled as a hazardous substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. All laboratory work with this chemical must be conducted with appropriate personal protective equipment and engineering controls, primarily a chemical fume hood. The lack of comprehensive data necessitates a conservative and cautious approach to its handling and use in research and development. Further toxicological studies are required to fully characterize the safety profile of this compound.
The Biological Profile of 3-Ethylhexanoic Acid and Its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylhexanoic acid (3-EHA), a branched-chain carboxylic acid, and its derivatives are compounds of increasing interest in the fields of pharmacology and toxicology. Structurally related to the well-established pharmaceutical agent valproic acid, 3-EHA is primarily recognized as a metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). This technical guide provides a comprehensive review of the current understanding of the biological activities of this compound and its derivatives, with a focus on its potential anticonvulsant and histone deacetylase (HDAC) inhibitory activities, as well as its documented teratogenic effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a resource for researchers in drug discovery and development.
Introduction
This compound (3-EHA) is a chiral carboxylic acid that shares structural similarities with valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug also known for its mood-stabilizing and anticancer properties. This structural analogy has prompted investigations into the potential biological activities of 3-EHA and its derivatives. Furthermore, 3-EHA is a known metabolite of the ubiquitous environmental contaminant di(2-ethylhexyl) phthalate (DEHP), raising concerns about its potential health effects. This guide will explore the known biological activities of 3-EHA, drawing parallels with its more extensively studied isomer, 2-ethylhexanoic acid (2-EHA), and other valproic acid analogs.
Anticonvulsant Activity
While direct quantitative data on the anticonvulsant activity of this compound is limited in publicly available literature, the structural relationship to valproic acid and its analogs suggests a potential for such activity. The anticonvulsant properties of branched-chain carboxylic acids are often evaluated using animal models of induced seizures, such as the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.
Structure-Activity Relationship (SAR) Insights
Studies on valproic acid analogs indicate a strong correlation between anticonvulsant potency and physicochemical properties like lipophilicity and molecular shape. Increased lipophilicity, often quantified by the octanol-water partition coefficient (logP), is generally associated with enhanced central nervous system (CNS) penetration and greater anticonvulsant effect. For instance, the introduction of a chloro group at the para position of a phenyl ring in a related series of compounds was predicted to increase lipophilicity and, consequently, anticonvulsant activity.[1] Similarly, elongating the alkyl chain can also enhance potency.[1] These principles can guide the design of novel this compound derivatives with potential anticonvulsant properties. A comparative analysis of various substituted butyric, pentanoic, and hexanoic acids has shown a consistent correlation between the structure of these branched-chain fatty acids and their anticonvulsant potency, with larger molecules generally being more active.[2]
Potential Mechanism of Action: GABAergic System Modulation
The anticonvulsant effects of valproic acid are, in part, attributed to its influence on the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Valproic acid can increase GABA levels by inhibiting its degradation and may also enhance GABAergic neurotransmission. Given the structural similarity, it is plausible that this compound and its derivatives could exert anticonvulsant effects through similar mechanisms. There is a strong correlation between the anticonvulsant potency of valproate analogues and their ability to reduce cerebral aspartate levels, while their effect on GABA levels is more varied.[2]
Histone Deacetylase (HDAC) Inhibition
Valproic acid is a known inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The ability of valproic acid to inhibit HDACs has prompted investigation into similar activities for its analogs.
Quantitative Data on Related Compounds
Table 1: HDAC Inhibitory Activity of Selected Amine-Based Inhibitors [3]
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) |
| 2g | 39 | 260 | 25 | 320 |
| 2j | 61 | 690 | 68 | 620 |
| 2l | 48 | 530 | 38 | 540 |
| 3e | 270 | 1100 | 290 | 2100 |
| 3i | 680 | 3700 | 2900 | 2100 |
| 3j | 340 | - | 1300 | 4600 |
Note: The compounds listed are N-substituted 7-aminoheptanoic acid hydroxyamide-based inhibitors and not direct derivatives of this compound. This data is presented to illustrate the range of potencies achievable with related structures.
Teratogenicity and Developmental Toxicity
A significant concern associated with branched-chain carboxylic acids, including valproic acid and its isomers, is their potential for teratogenicity.
Stereoselective Teratogenicity of 2-Ethylhexanoic Acid
Research on the enantiomers of the closely related isomer, 2-ethylhexanoic acid (2-EHA), has revealed a pronounced stereoselectivity in its teratogenic effects. In a study using NMRI mice, the (R)-enantiomer of 2-EHA was found to be highly teratogenic, inducing exencephaly (a neural tube defect) in 59% of living fetuses at a dose of 500 mg/kg.[4] In contrast, the (S)-enantiomer showed no teratogenic or embryotoxic effects at the same dose.[4] The racemic mixture of (+/-)-2-EHA resulted in an intermediate rate of exencephaly (32%).[4] This stereoselective toxicity highlights the importance of chiral interactions in mediating the teratogenic response.[4]
Table 2: Teratogenic Effects of 2-Ethylhexanoic Acid Enantiomers in NMRI Mice [4]
| Compound | Dose (mg/kg, i.p.) | Exencephaly Rate in Living Fetuses (%) |
| (S)-2-Ethylhexanoic Acid | 500 | 0 |
| (R)-2-Ethylhexanoic Acid | 500 | 59 |
| (+/-)-2-Ethylhexanoic Acid | 500 | 32 |
Developmental Toxicity of 2-Ethylhexanoic Acid
Studies in Wistar rats have shown that 2-EHA can cause skeletal malformations at doses that are not maternally toxic.[5] In one study, oral administration of 2-EHA at doses of 100, 300, and 600 mg/kg/day during gestation led to a dose-dependent increase in skeletal malformations such as clubfoot and polydactyly.[5] The number of affected fetuses was 4.9%, 8.9%, and 15.3% at the respective doses, compared to 2.4% in the control group.[5]
Table 3: Developmental Toxicity of 2-Ethylhexanoic Acid in Wistar Rats [5]
| Dose (mg/kg/day) | Percentage of Affected Fetuses per Litter |
| 0 (Control) | 2.4 |
| 100 | 4.9 |
| 300 | 8.9 |
| 600 | 15.3 |
Derivatives of this compound
The synthesis and biological evaluation of derivatives of this compound, such as amides and esters, represent a promising avenue for modulating its activity and toxicity profile.
Amide Derivatives
Amide derivatives of carboxylic acids are a common strategy in drug design to alter pharmacokinetic and pharmacodynamic properties. The synthesis of amides from carboxylic acids can be achieved through various methods, including the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). While specific data on the biological activity of this compound amides is scarce, research on amides of other anticonvulsant carboxylic acids has shown that these derivatives can retain or even improve upon the activity of the parent compound.[6]
Ester Derivatives
Esterification of this compound is another approach to create prodrugs or analogs with different physicochemical properties. Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The biological activity of ester derivatives would depend on their stability and hydrolysis back to the active carboxylic acid in vivo.
Experimental Protocols
Anticonvulsant Activity Assessment: Pentylenetetrazole (PTZ) Seizure Model
This protocol describes a standard method for evaluating the anticonvulsant potential of a test compound in mice.
-
Animals: Male Swiss mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Test Compound Administration: The test compound, such as a derivative of this compound, is dissolved in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80). The compound is administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle only.
-
PTZ Induction of Seizures: Thirty minutes after the administration of the test compound or vehicle, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously (s.c.).
-
Observation: Mice are placed in individual observation cages and observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The number of animals protected from seizures in each group is recorded. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is calculated using probit analysis.
In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This protocol outlines a common method for measuring the inhibitory activity of a compound against HDAC enzymes.
-
Materials: Recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore), assay buffer, and a test compound (e.g., a this compound derivative).
-
Procedure:
-
The test compound is serially diluted in assay buffer to create a range of concentrations.
-
In a 96-well microplate, the recombinant HDAC enzyme is incubated with the various concentrations of the test compound for a short pre-incubation period at 37°C.
-
The fluorogenic HDAC substrate is added to each well to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
A developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore, is added to each well.
-
The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of HDAC activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Teratogenicity Assessment in Mice
This protocol is based on the methodology used to assess the teratogenicity of 2-ethylhexanoic acid enantiomers.
-
Animals: Pregnant NMRI mice are used. The day a vaginal plug is observed is designated as gestation day 0.
-
Test Compound Administration: The sodium salt of the test compound (e.g., an enantiomer of this compound) is dissolved in water. The solution is administered intraperitoneally (i.p.) twice daily on gestation days 7 and 8, a critical period for neural tube development. A control group receives the vehicle only.
-
Fetal Examination: On gestation day 18, the dams are euthanized, and the fetuses are examined for external malformations, particularly exencephaly. Fetal weight and viability are also assessed.
-
Data Analysis: The incidence of malformations, embryolethality, and fetal weight retardation in the treated groups are compared to the control group using appropriate statistical methods.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
Caption: Potential Modulation of GABAergic Neurotransmission.
Experimental Workflow
Caption: Workflow for Anticonvulsant Activity Screening.
Conclusion and Future Directions
This compound and its derivatives represent a class of compounds with potential biological activities, largely inferred from their structural similarity to valproic acid and related compounds. While direct quantitative data for 3-EHA is currently limited, the existing body of research on analogous structures suggests potential for anticonvulsant and HDAC inhibitory effects. The pronounced stereoselective teratogenicity of the related isomer, 2-EHA, underscores the critical need for careful toxicological evaluation of any chiral derivatives of 3-EHA.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives, including amides and esters. Quantitative assessment of their anticonvulsant activity in established animal models and their inhibitory potency against a panel of HDAC isoforms will be crucial for elucidating their therapeutic potential. Furthermore, comprehensive developmental toxicity studies, paying close attention to stereochemistry, are imperative to ensure the safety of any potential drug candidates derived from this scaffold. The detailed experimental protocols and pathway visualizations provided in this guide offer a framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Ethylhexanoic Acid: A Versatile Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylhexanoic acid, a branched-chain carboxylic acid, is emerging as a significant chemical intermediate with diverse applications in organic synthesis. Its unique structural features and reactivity make it a valuable building block for the synthesis of a wide array of compounds, ranging from specialty chemicals to active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its utility as a versatile intermediate in the preparation of esters, metal salts, and complex molecules of pharmaceutical interest. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical application in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including for reaction design, purification, and safety considerations. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| CAS Number | 41065-91-2 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 228 °C | |
| Melting Point | -60 °C | |
| Density | 0.913 g/cm³ at 20 °C | |
| Solubility in Water | 2.3 g/L at 20 °C | |
| pKa | ~4.8 | |
| LogP | 2.79 |
Synthesis of this compound
While various synthetic routes to this compound exist, a common and scalable method involves the oxidation of 3-ethylhexanal. The following protocol is a representative example of this transformation.
Experimental Protocol: Oxidation of 3-Ethylhexanal
Materials:
-
3-Ethylhexanal
-
Potassium permanganate (B83412) (KMnO₄)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylhexanal (1 equivalent) in diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare a solution of potassium permanganate (1.1 equivalents) in deionized water.
-
Slowly add the potassium permanganate solution to the stirred solution of 3-ethylhexanal, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and cautiously add a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate and the brown precipitate of manganese dioxide disappear.
-
Acidify the mixture to pH 2 with a 10% sulfuric acid solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound.
Expected Yield: 85-95%
This compound as a Chemical Intermediate
The carboxylic acid functionality of this compound allows for a variety of chemical transformations, making it a versatile intermediate. Key reactions include esterification and the formation of metal salts.
Esterification Reactions
Esters of this compound find applications as fragrances, plasticizers, and solvents. The Fischer esterification is a common method for their synthesis.
Materials:
-
This compound
-
Ethanol (B145695) (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and an excess of absolute ethanol (5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 3-ethylhexanoate can be purified by fractional distillation.
Expected Yield: 70-85%
Formation of Metal Salts
Metal salts of this compound are widely used as catalysts, paint driers, and PVC stabilizers. The synthesis typically involves the reaction of the carboxylic acid with a metal oxide, hydroxide, or carbonate.
Materials:
-
This compound
-
Zinc oxide (ZnO)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (2 equivalents) in toluene.
-
Add zinc oxide (1 equivalent) to the solution.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected.
-
Cool the reaction mixture and filter to remove any unreacted zinc oxide.
-
Remove the toluene under reduced pressure to obtain zinc 3-ethylhexanoate as a viscous liquid or a waxy solid.
Expected Yield: >95%
Application in Drug Development: Synthesis of Pregabalin Intermediate
The structural motif of this compound is found in several biologically active molecules. A prominent example is its conceptual relationship to a key intermediate in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain medication. The synthesis of (S)-3-cyano-5-methylhexanoic acid, a crucial precursor to Pregabalin, can be envisioned from a derivative of this compound.
Synthetic Workflow for a Pregabalin Intermediate
The following diagram illustrates a plausible synthetic pathway to a key Pregabalin intermediate, highlighting the importance of the core 3-substituted hexanoic acid structure.
Caption: Synthetic pathway from this compound to a Pregabalin precursor analogue.
Biological Activity and Signaling Pathways
Derivatives of hexanoic acid have shown interesting biological activities. Understanding these can provide insights into potential therapeutic applications and guide further drug development efforts.
Antiviral Activity of a Hexanoic Acid Derivative
Recent studies have demonstrated that ethyl 3-hydroxyhexanoate, a derivative of hexanoic acid, exhibits antiviral activity against Coxsackievirus B (CVB) by inhibiting viral RNA replication[3]. This provides a basis for exploring this compound derivatives as potential antiviral agents.
Caption: Inhibition of viral RNA replication by a hexanoic acid derivative.
Inhibition of Acetyl-CoA Carboxylase
2-Ethylhexanoic acid, a structural isomer of this compound, has been shown to inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis[4]. This suggests that this compound and its derivatives may also modulate this pathway, which is a target in various metabolic diseases and cancer.
Caption: Inhibition of fatty acid biosynthesis by 2-ethylhexanoic acid.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis. Its straightforward synthesis and the reactivity of its carboxylic acid group enable the efficient production of a wide range of derivatives, including esters and metal salts with important industrial applications. Furthermore, its structural relationship to key pharmaceutical intermediates, such as those for Pregabalin, underscores its relevance to the drug development sector. The exploration of the biological activities of its derivatives opens up new avenues for the discovery of novel therapeutic agents. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers and scientists seeking to harness the synthetic potential of this compound.
References
- 1. This compound | C8H16O2 | CID 38755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 3-Ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylhexanoic acid, a branched-chain carboxylic acid, has carved a niche in various scientific and industrial domains. This technical guide provides a comprehensive overview of its discovery, historical development, and key chemical and physical properties. While the initial synthesis of its more commercially prominent isomer, 2-ethylhexanoic acid, is well-documented and linked to the advent of the oxo process, the specific historical genesis of this compound is less explicitly chronicled in modern chemical literature. This guide delves into the plausible historical synthesis methodologies, such as the malonic ester synthesis and Grignard reactions, that likely enabled its first creation in the late 19th or early 20th century. Furthermore, this document presents a compilation of its physicochemical properties in a structured format, outlines a detailed experimental protocol for a representative synthesis, and employs visualizations to illustrate the logical and chemical pathways discussed.
Introduction
This compound (CAS No. 41065-91-2) is an eight-carbon branched-chain carboxylic acid with the molecular formula C8H16O2.[1] Unlike its linear isomer, caprylic acid (octanoic acid), and its more industrially ubiquitous branched isomer, 2-ethylhexanoic acid, the history of this compound is not as prominently documented. Its structural configuration, with an ethyl group at the third carbon position, imparts specific physical and chemical properties that differentiate it from its isomers and define its utility in various applications, from organic synthesis to potential roles in metabolic studies. This guide aims to provide a thorough understanding of this compound, with a special focus on its historical context and the fundamental chemistry that underpins its synthesis and properties.
Discovery and Historical Context
Two plausible and historically significant synthetic routes that could have been employed for the first synthesis of this compound are the malonic ester synthesis and the Grignard reaction.
Plausible Early Synthesis: The Malonic Ester Synthesis
The malonic ester synthesis, a classic method for preparing carboxylic acids, would have been a viable route for the first synthesis of this compound. This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.
A potential synthetic pathway is illustrated below:
Caption: Plausible Malonic Ester Synthesis of this compound.
Plausible Early Synthesis: The Grignard Reaction
The discovery of the Grignard reaction by Victor Grignard in 1900 provided another powerful tool for the formation of carbon-carbon bonds and the synthesis of carboxylic acids. The carboxylation of a suitable Grignard reagent would have been a direct method to obtain this compound.
A potential Grignard synthesis pathway is as follows:
Caption: Plausible Grignard Synthesis of this compound.
While these represent logical historical pathways, the absence of a definitive discovery paper makes it challenging to attribute the first synthesis to a specific individual or laboratory.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and suppliers.
| Property | Value | Reference |
| Molecular Formula | C8H16O2 | [1] |
| Molecular Weight | 144.21 g/mol | [2] |
| CAS Number | 41065-91-2 | [3] |
| Boiling Point | 234.6 °C at 760 mmHg | [3][4] |
| Density | 0.926 g/cm³ | [3][4] |
| Refractive Index | 1.435 | [3] |
| Flash Point | 116.6 °C | [3][4] |
| pKa | 4.80 ± 0.10 (Predicted) | [5] |
| LogP | 2.28740 | [3] |
| Vapor Pressure | 0.0182 mmHg at 25°C | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Experimental Protocols
While the original synthesis is not documented, modern laboratory preparations of this compound can be achieved through various methods. Below is a representative experimental protocol based on the malonic ester synthesis, a robust and well-established procedure.
Synthesis of this compound via Diethyl Ethylpropylmalonate
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
1-Bromoethane
-
Diethyl ether
-
Hydrochloric acid
-
Sulfuric acid
-
Sodium sulfate (B86663) (anhydrous)
Experimental Workflow:
Caption: Experimental Workflow for the Synthesis of this compound.
Procedure:
-
Preparation of Diethyl Propylmalonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 1-bromopropane dropwise and reflux the mixture for 2-3 hours.
-
Preparation of Diethyl Ethylpropylmalonate: To the cooled reaction mixture, add a second equivalent of sodium ethoxide in absolute ethanol, followed by the dropwise addition of 1-bromoethane. Reflux the mixture for another 2-3 hours.
-
Hydrolysis and Decarboxylation: After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for 10-12 hours to effect hydrolysis of the ester groups and decarboxylation of the resulting malonic acid derivative.
-
Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether. Wash the ethereal solution with water, dry over anhydrous sodium sulfate, and remove the ether by rotary evaporation. The crude this compound is then purified by distillation under reduced pressure.
Characterization:
The purified product can be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the position of the ethyl group.
-
Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
Conclusion
While the specific historical moment of the discovery of this compound remains elusive, its existence is a testament to the foundational principles of organic synthesis developed over a century ago. The methodologies that were likely used for its initial preparation, such as the malonic ester synthesis and Grignard reactions, continue to be fundamental in the field of organic chemistry. The well-characterized physicochemical properties of this compound provide a solid basis for its application in modern research and development, particularly in areas where its unique branched structure can be leveraged. This guide serves as a foundational resource for professionals seeking to understand and utilize this interesting and historically significant molecule.
References
Navigating the Environmental Profile of 3-Ethylhexanoic Acid: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the environmental fate and degradation of 3-Ethylhexanoic acid (CAS 41065-91-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines key experimental protocols for environmental assessment, and presents logical pathways for its degradation.
Executive Summary
This compound is a branched-chain carboxylic acid. While specific experimental data on its environmental fate is limited, this guide provides insights based on its chemical structure and data from its close structural isomer, 2-Ethylhexanoic acid. The primary anticipated route of environmental degradation is microbial biodegradation. Abiotic degradation processes such as hydrolysis are not expected to be significant. The potential for bioaccumulation is predicted to be low. This document outlines the standardized methodologies, primarily OECD guidelines, that would be employed to empirically determine these environmental parameters.
Physicochemical Properties
A foundational understanding of a substance's environmental behavior begins with its physicochemical properties. Limited experimental data is available for this compound; therefore, some values are estimated based on its structure.
| Property | Value | Source |
| CAS Number | 41065-91-2 | |
| Molecular Formula | C8H16O2 | |
| Molecular Weight | 144.21 g/mol | [1] |
| Water Solubility | Data not available | |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C (Predicted) | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.28740 (Predicted) | [2] |
Environmental Fate and Degradation
The environmental fate of a chemical is governed by its susceptibility to various degradation and transport processes.
Biodegradation
A proposed metabolic pathway for this compound, based on known pathways for branched-chain fatty acid metabolism, involves an initial activation to its CoA-ester, followed by β-oxidation.
Abiotic Degradation
Hydrolysis: this compound does not contain functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway.
Photolysis: The molecule does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Direct photolysis in water or soil is therefore not anticipated to be a significant fate process.
Bioaccumulation
The potential for a substance to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (Log Kow). The predicted Log Kow for this compound is 2.28740[2]. This value suggests a low to moderate potential for bioaccumulation in aquatic organisms.
Experimental Protocols
To definitively determine the environmental fate of this compound, standardized experimental studies are required. The following section details the methodologies for key environmental endpoints, primarily based on the OECD Guidelines for the Testing of Chemicals.
Ready Biodegradability (OECD 301)
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A substance is considered readily biodegradable if it meets a certain percentage of degradation within a 28-day period, including a "10-day window" where the majority of the degradation occurs[4][5].
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from sewage treatment plant effluent) and incubated under aerobic conditions in the dark[5]. The extent of degradation is measured over 28 days by monitoring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption[6].
Experimental Workflow for OECD 301B (CO2 Evolution Test):
Pass Criteria: For the CO2 evolution test (OECD 301B), a substance is considered readily biodegradable if the amount of CO2 produced is at least 60% of the theoretical maximum within the 28-day test period, including the 10-day window[4][7].
Bioaccumulation Potential (OECD 107/117)
The octanol-water partition coefficient (Log Kow) is a key parameter for assessing the bioaccumulation potential of a substance.
Principle (OECD 117: Partition Coefficient (n-octanol/water), HPLC Method): High-Performance Liquid Chromatography (HPLC) is used to determine the partition coefficient. The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Log Kow. A calibration curve is generated using reference substances with known Log Kow values. The retention time of the test substance is then used to interpolate its Log Kow from the calibration curve.
Ecotoxicity
While a comprehensive ecotoxicity profile for this compound is not available, a safety data sheet indicates that no data is available for its toxicity to fish, daphnia, algae, or microorganisms[8]. For its isomer, 2-Ethylhexanoic acid, it is classified as harmful to aquatic life. Ecotoxicity testing would be necessary to characterize the potential environmental risk of this compound.
Conclusion
There is a notable lack of empirical data on the environmental fate and degradation of this compound. Based on its chemical structure and information from its isomer, 2-Ethylhexanoic acid, it is anticipated to be biodegradable with a low potential for bioaccumulation. Abiotic degradation pathways are likely to be insignificant. To substantiate these predictions, experimental studies following standardized OECD guidelines are essential. This guide provides the foundational information and procedural framework for conducting such an environmental assessment.
References
- 1. Buy Ethyl 3-ethylhexanoate | 84612-77-1 [smolecule.com]
- 2. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 3. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. bpcinstruments.com.cn [bpcinstruments.com.cn]
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- 7. microbe-investigations.com [microbe-investigations.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 41065-91-2 Name: [xixisys.com]
A Comparative Toxicological Profile of 3-Ethylhexanoic Acid and Its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the toxicological profiles of 3-Ethylhexanoic acid (3-EHA) and its more industrially prominent isomer, 2-Ethylhexanoic acid (2-EHA). This document is intended to serve as a critical resource for professionals in research and drug development, offering a comparative look at their toxicity, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
Branched-chain carboxylic acids are a class of compounds with diverse industrial applications, but they also present unique toxicological challenges. 2-Ethylhexanoic acid (2-EHA) is a well-studied metabolite of the common plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP) and is known for its reproductive and developmental toxicity.[1][2] Its isomer, this compound (3-EHA), is less characterized, making a comparative analysis essential for a comprehensive risk assessment and for guiding the development of safer alternatives. This guide synthesizes available data to illuminate the structural nuances that dictate their toxicological outcomes.
Comparative Toxicological Data
Quantitative toxicological data for 3-EHA is sparse in publicly available literature, while 2-EHA has been more extensively studied. The following table summarizes key toxicity endpoints for 2-EHA, which serves as the primary reference for comparison.
| Toxicological Endpoint | 2-Ethylhexanoic Acid (CAS: 149-57-5) | This compound (CAS: 41065-91-2) |
| Molecular Formula | C8H16O2 | C8H16O2[3][4] |
| Acute Oral LD50 (Rat) | 2043 - 3000 mg/kg[5][6][7][8][9] | No data available |
| Acute Dermal LD50 | 1140 - 1260 mg/kg (Rabbit)[6][10] | No data available |
| Skin Corrosion/Irritation | Mild to severe skin irritant[5][11] | No data available |
| Eye Damage/Irritation | Severe eye irritant[11] | No data available |
| Reproductive/Developmental Toxicity | Suspected of damaging the unborn child; teratogenic in rats.[1][2][6][12][13] | No data available |
| Developmental NOAEL (Rat) | A developmental LOAEL of 100 mg/kg bw/day has been identified. | No data available |
| Genotoxicity/Mutagenicity | Generally considered not mutagenic.[6] | No data available |
Data for this compound is largely unavailable in peer-reviewed toxicological databases. The profile of 2-EHA is presented as the primary basis for isomeric comparison.
Isomeric Structure and Relationship
The positioning of the ethyl group along the hexanoic acid backbone is the key differentiator between these isomers and is hypothesized to be a major determinant of their biological activity and toxic potential.
Mechanism of Developmental Toxicity for 2-EHA
The developmental toxicity of 2-EHA, and structurally related branched-chain carboxylic acids like valproic acid, is a significant concern.[2] While the precise mechanisms are multifaceted, a leading hypothesis involves the disruption of embryonic nutrient homeostasis, specifically zinc.[14] Another proposed mechanism involves the inhibition of histone deacetylase (HDAC), an action associated with teratogenicity.[15]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable toxicological data. Below are outlines for two key assays relevant to the assessment of compounds like 3-EHA and its isomers.
This study is designed to assess the effects of a substance on pregnant females and the developing embryo and fetus.[16][17][18][19][20]
-
Test System: Typically pregnant rats (approx. 20 per group).[16][17]
-
Administration: The test substance is administered, often by oral gavage, at a minimum of three dose levels plus a control.[16] Dosing occurs at least from implantation to the day before scheduled caesarean section.[18][20]
-
Dose Selection: The highest dose should induce some maternal toxicity but not death. The lowest dose should produce no observable adverse effects.[20]
-
Observations (Dams): Daily clinical observation, weekly body weight measurements.[16]
-
Fetal Examination: At termination (near term), uterine contents are examined. Fetuses are weighed and evaluated for external, visceral, and skeletal malformations and variations.[1][16]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[21][22] The amount of formazan produced is proportional to the number of viable cells.[23]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[24]
-
Compound Exposure: Treat cells with various concentrations of the test compound (e.g., 3-EHA) for a specified duration (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[22][23]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[23][24]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.[23]
-
-
Data Analysis: Cell viability is expressed as a percentage relative to an untreated control group. This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value.
Conclusion and Future Directions
The toxicological profile of 2-Ethylhexanoic acid is characterized primarily by its potent developmental toxicity, which appears to be a class effect for certain branched-chain carboxylic acids.[1][15] Significant data gaps exist for its isomer, this compound. The structural difference—the position of the ethyl group—may influence its metabolic fate and interaction with biological targets, potentially leading to a different toxicological profile.
Future research must prioritize the comprehensive toxicological evaluation of 3-EHA using standardized protocols, such as those outlined in this guide. Comparative studies focusing on mechanisms like HDAC inhibition and zinc homeostasis are critical to understanding the structure-toxicity relationship. Such data will be invaluable for regulatory agencies and for the rational design of safer chemicals in the pharmaceutical and manufacturing industries.
References
- 1. The developmental toxicity of 2-ethylhexanoic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cpachem.com [cpachem.com]
- 7. 2-Ethylhexanoic acid - Safety Data Sheet [chemicalbook.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 13. dl.iranchembook.ir [dl.iranchembook.ir]
- 14. cir-safety.org [cir-safety.org]
- 15. Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. ecetoc.org [ecetoc.org]
- 19. oecd.org [oecd.org]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT (Assay protocol [protocols.io]
3-Ethylhexanoic Acid: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylhexanoic acid is a branched-chain carboxylic acid that has garnered interest in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents.[1][2] Its structural similarity to valproic acid (VPA), a widely prescribed antiepileptic drug, has made it a particularly attractive starting point for the development of new anticonvulsant agents with potentially improved pharmacological profiles.[3][4] The simple, modifiable structure of short- and medium-chain fatty acids like this compound allows for extensive structural modifications, including the formation of amide and ester derivatives, to optimize potency, reduce toxicity, and enhance pharmacokinetic properties.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and medicinal chemistry applications of this compound, supported by experimental data and procedural insights.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecular scaffold is fundamental to its application in drug design. This compound is characterized by its moderate lipophilicity and defined structural features. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C8H16O2 | [5][6][7] |
| Molecular Weight | 144.21 g/mol | [5][6] |
| CAS Number | 41065-91-2 | [5][6][7] |
| Density | 0.926 g/cm³ | [6][8] |
| Boiling Point | 234.6 °C at 760 mmHg | [6][8] |
| Flash Point | 116.6 °C | [6][8] |
| LogP (Octanol-Water Partition Coefficient) | 2.287 | [6][8][9] |
| XLogP3 | 2.7 | [5][8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 5 | [8] |
| Polar Surface Area (PSA) | 37.3 Ų | [5][6] |
| Complexity | 99.4 | [5][8] |
Synthesis and Derivatization
The synthesis of this compound derivatives, such as amides and esters, is a cornerstone of its use as a medicinal chemistry building block. These derivatives are often explored as potential prodrugs or as new chemical entities with distinct pharmacological activities.[10][11][12]
General Synthetic Workflow for Amide Derivatives
The conversion of the carboxylic acid moiety of this compound into an amide is a common strategy to modulate its biological activity and pharmacokinetic properties.[3] This transformation typically involves an initial activation of the carboxylic acid followed by reaction with a desired amine.
Caption: General workflow for the synthesis of 3-ethylhexanamide derivatives.
Experimental Protocol: Synthesis of a 3-Ethylhexanamide Derivative
The following protocol is a representative example of an amidation reaction using carbonyldiimidazole (CDI) as a coupling reagent, a method widely used for its mild conditions and high yields.[13]
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Activation: Add carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by the evolution of CO2 gas. Allow the mixture to stir for 1-2 hours to ensure the complete formation of the acyl-imidazole intermediate.
-
Amine Addition: To the activated intermediate solution, add the desired primary or secondary amine (1.2 eq).
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Medicinal Chemistry
Anticonvulsant Agents
The primary therapeutic interest in this compound stems from its structural analogy to valproic acid (VPA), a cornerstone in epilepsy treatment.[3][4] VPA and its analogs are believed to exert their anticonvulsant effects through multiple mechanisms.[4][14] The development of new analogs aims to enhance potency and mitigate the significant adverse effects associated with VPA, namely hepatotoxicity and teratogenicity.[3][15]
Proposed Mechanisms of Action:
-
Enhancement of GABAergic Neurotransmission: By inhibiting enzymes like GABA transaminase, these compounds can increase the concentration of the inhibitory neurotransmitter GABA in the brain.[4]
-
Modulation of Voltage-Gated Ion Channels: Blockade of sodium and calcium channels can reduce neuronal hyperexcitability, thereby suppressing seizure propagation.[14]
Caption: Proposed anticonvulsant mechanisms of VPA and its analogs.
Metabolic Disorders
Medium-chain fatty acids (MCFAs) have shown promise in improving metabolic health. For instance, hexanoic acid has been demonstrated to prevent high-fat diet-induced obesity and improve glucose metabolism in animal models.[16] While direct studies on this compound are limited in this context, its structural class suggests potential for investigation in metabolic syndromes, where it might influence lipid metabolism and insulin (B600854) sensitivity.[16][17]
Prodrug Design
The carboxylic acid handle of this compound is an ideal functional group for creating ester prodrugs.[10][11][18] This strategy can be employed to:
-
Enhance Bioavailability: By masking the polar carboxylic acid, the lipophilicity of the molecule can be increased, potentially improving its absorption across biological membranes.
-
Improve Solubility: Esterification with hydrophilic moieties can enhance aqueous solubility for parenteral formulations.
-
Achieve Targeted Delivery: Prodrugs can be designed to be cleaved by specific enzymes at the target site, thereby increasing local drug concentration and reducing systemic side effects.[11][12]
Toxicology and Safety Profile
A critical consideration for any VPA analog is its toxicological profile. VPA itself carries risks of teratogenicity (harm to the unborn child) and hepatotoxicity (liver damage).[3] Studies on the related 2-ethylhexanoic acid have shown developmental toxicity in animal models, with a reported Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg bw/day for skeletal variations in rat fetuses.[19]
Table of Toxicological Data for 2-Ethylhexanoic Acid (as a proxy)
| Endpoint | Species | Route | Value (LOAEL) | Effect | Source(s) |
| Developmental Toxicity | Rat | Oral | 100 mg/kg bw/day | Skeletal variations and malformations in fetuses. | [19] |
| Maternal Toxicity | Rat | Oral | 300 mg/kg bw/day | Reduced body weight and lower pregnancy rates. | [19] |
| Reproductive Toxicity | Rat | Oral | - | Classified as Category 3 reproductive toxin. | [19] |
One proposed mechanism for the developmental toxicity of ethylhexanoic acid involves the induction of metallothionein, leading to zinc accumulation in the maternal liver and a subsequent zinc deficiency in the developing embryo.[20]
Caption: Proposed mechanism of 2-ethylhexanoic acid-induced developmental toxicity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Evaluating the potential toxicity of new compounds is a critical step in drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The following is a generalized protocol adapted from established methods.[21]
-
Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with the same final concentration of DMSO) and blank control wells (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Outlook
This compound presents itself as a valuable and adaptable building block in the field of medicinal chemistry. Its structural relationship to valproic acid provides a validated starting point for the rational design of novel anticonvulsants, while its carboxylic acid functionality opens avenues for the development of diverse derivatives and prodrugs for various therapeutic targets. The key challenge remains the careful navigation of the toxicological liabilities inherent to this structural class. Future research should focus on structure-activity and structure-toxicity relationship studies to systematically modify the this compound scaffold, aiming to dissociate therapeutic efficacy from adverse effects like teratogenicity. The exploration of its potential in metabolic disorders also represents a promising, albeit less explored, research direction. Through continued synthetic innovation and rigorous biological evaluation, this compound and its derivatives are poised to contribute to the development of the next generation of safer and more effective medicines.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C8H16O2 | CID 38755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:41065-91-2 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound|lookchem [lookchem.com]
- 9. guidechem.com [guidechem.com]
- 10. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Novel Approaches for Designing 5'-O-Ester Prodrugs of 3'-Azido-2'3'-Di" by Keykavous Parang, Leonard I. Wiebe et al. [digitalcommons.chapman.edu]
- 12. Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. tga.gov.au [tga.gov.au]
- 20. cir-safety.org [cir-safety.org]
- 21. benchchem.com [benchchem.com]
Navigating the Non-Aqueous Realm: A Technical Guide to the Solubility of 3-Ethylhexanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-ethylhexanoic acid in various organic solvents. In the landscape of pharmaceutical research and development, understanding the solubility of carboxylic acids is paramount for process optimization, formulation design, and ensuring reproducible outcomes. While specific quantitative data for this compound is sparse in publicly available literature, this guide leverages data from structurally similar isomers and homologous carboxylic acids to provide valuable insights. Furthermore, it details robust experimental protocols for solubility determination and explores predictive models that can bridge data gaps.
Solubility Profile of C8 Carboxylic Acids
Due to the limited availability of specific quantitative solubility data for this compound, this section presents data for its close structural isomer, 2-ethylhexanoic acid, and the straight-chain C8 carboxylic acid, octanoic acid. These compounds share the same molecular formula (C8H16O2) and exhibit similar physicochemical properties, making their solubility behavior a reasonable proxy for estimating that of this compound.
Table 1: Qualitative and Quantitative Solubility of C8 Carboxylic Acids in Various Solvents
| Solvent Class | Solvent | 2-Ethylhexanoic Acid Solubility | Octanoic Acid Solubility |
| Alcohols | Ethanol | Soluble[1] | Freely Soluble[2] |
| Methanol | Miscible | Miscible | |
| Ethers | Diethyl Ether | Soluble[1] | Freely Soluble[2] |
| Ketones | Acetone | Miscible | Miscible |
| Esters | Ethyl Acetate | Soluble | Soluble |
| Hydrocarbons | Benzene | Soluble[1] | Soluble |
| Hexane | Soluble | More soluble in non-polar solvents like hexane[3] | |
| Petroleum Ether | - | Freely Soluble[2] | |
| Halogenated | Carbon Tetrachloride | Soluble[4] | - |
| Chloroform | - | Freely Soluble[2] | |
| Amides | Dimethylformamide (DMF) | Soluble | Soluble (~30 mg/mL for deuterated form)[5] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | Soluble (~30 mg/mL for deuterated form)[5] |
| Aqueous | Water | Slightly Soluble (1.4 g/L at 25°C)[4] | Very Slightly Soluble (0.068 g/100g at 20°C)[2] |
Note: "Soluble" and "Miscible" are qualitative terms. Quantitative data is provided where available. The solubility of this compound is expected to be similar to its isomers, characterized by good solubility in a wide range of organic solvents and limited solubility in water.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any research or development endeavor. The following section details a robust gravimetric method for quantifying the solubility of a liquid solute like this compound in an organic solvent.
Gravimetric Method for Liquid-Liquid Solubility
This method involves preparing a saturated solution, separating the phases, and determining the concentration of the solute in the solvent phase by mass.
Materials and Apparatus:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Separatory funnel
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight caps
-
Pipettes
-
Evaporating dish or watch glass
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a distinct second phase of the carboxylic acid is necessary to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for several hours to ensure complete phase separation.
-
Carefully transfer the mixture to a separatory funnel.
-
Allow the layers to separate completely.
-
Carefully drain the solvent layer (the saturated solution) into a clean, dry, pre-weighed collection vial. Avoid transferring any of the undissolved this compound.
-
-
Quantification:
-
Accurately weigh the collection vial containing the saturated solution.
-
Transfer a known mass of the saturated solution to a pre-weighed evaporating dish.
-
Gently evaporate the solvent under a fume hood. For high-boiling point solvents, a rotary evaporator or vacuum oven may be necessary.
-
Once the solvent has been removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
The mass of the dissolved this compound is the final constant mass of the evaporating dish minus the initial mass of the empty dish.
-
The mass of the solvent is the initial mass of the saturated solution transferred to the evaporating dish minus the mass of the dissolved this compound.
-
Solubility can be expressed in various units, such as g/100 g of solvent or mole fraction.
-
Predictive Models for Solubility Estimation
In the absence of experimental data, computational models can provide valuable estimations of solubility.
UNIFAC and COSMO-RS
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility.[6][7] The model breaks down molecules into functional groups and uses pre-determined interaction parameters between these groups to calculate the thermodynamic properties of the mixture.[6]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a more advanced quantum chemistry-based model that can predict a wide range of thermodynamic properties, including solubility, with high accuracy.[8] It uses the calculated surface charge density of the molecules to determine their interactions in a liquid phase.[8]
These models are powerful tools for solvent screening and for gaining a theoretical understanding of the factors governing the solubility of this compound.
Visualizing Workflows
Experimental Workflow for Solubility Determination
Caption: A flowchart of the gravimetric method for determining solubility.
Logical Workflow for Solvent Selection in Drug Development
Caption: A logical workflow for solvent screening and selection in research.
Conclusion
While direct quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, a strong understanding of its behavior can be inferred from its structural analogs. The qualitative assessment indicates good solubility in most common organic solvents, a characteristic driven by its C8 carbon chain and the polar carboxylic acid group. For precise quantitative data, the detailed gravimetric experimental protocol provided in this guide offers a reliable method. Furthermore, the use of predictive models like UNIFAC and COSMO-RS can serve as a powerful preliminary tool for solvent screening, saving valuable experimental time and resources. This comprehensive approach, combining analogue data, experimental determination, and predictive modeling, provides a robust framework for researchers, scientists, and drug development professionals working with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scm.com [scm.com]
- 7. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]
- 8. zenodo.org [zenodo.org]
Methodological & Application
Standard Protocol for the Synthesis of 3-Ethylhexanoic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylhexanoic acid esters are a class of organic compounds with applications in various fields, including pharmaceuticals, fragrances, and as specialty solvents. Their synthesis is a fundamental process in organic chemistry, often serving as a key step in the development of new chemical entities. This document provides detailed application notes and standard protocols for the synthesis of methyl, ethyl, and butyl esters of this compound via Fischer-Speier esterification. Alternative methods, including enzymatic synthesis, are also discussed.
Core Synthesis Method: Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for producing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[1]
Reaction Mechanism:
The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps involve the protonation of the carboxylic acid carbonyl group, nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of water to form the ester.[1]
Caption: Fischer-Speier Esterification Mechanism.
Experimental Protocols
The following are detailed protocols for the synthesis of methyl, ethyl, and butyl 3-ethylhexanoate. The protocols are based on the principles of Fischer-Speier esterification and may be adapted for similar esters.
General Experimental Workflow
Caption: General Experimental Workflow for Ester Synthesis.
Protocol 1: Synthesis of Methyl 3-Ethylhexanoate
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), methanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure methyl 3-ethylhexanoate. A patent describing a similar process for 2-ethylhexanoic acid reported a yield of 96.9%.[2]
Protocol 2: Synthesis of Ethyl 3-Ethylhexanoate
Materials:
-
This compound
-
Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Combine this compound (1.0 eq), ethanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq) in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux (approximately 80-85 °C) for 6-12 hours.
-
Follow the work-up and purification steps as described in Protocol 1.
-
The final product, ethyl 3-ethylhexanoate, is obtained as a colorless liquid after vacuum distillation.
Protocol 3: Synthesis of Butyl 3-Ethylhexanoate
Materials:
-
This compound
-
n-Butanol (n-BuOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and n-butanol (1.5-2.0 eq) in a suitable solvent like toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Continue the reaction until no more water is collected in the trap (typically 4-8 hours).
-
Follow the work-up and purification steps as described in Protocol 1.
-
Purify the crude product by vacuum distillation to yield butyl 3-ethylhexanoate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound esters. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
| Ester | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Methyl 3-ethylhexanoate | Methanol | H₂SO₄ | 1:5 - 1:10 | 4 - 8 | 65 - 70 | 90 - 97 |
| Ethyl 3-ethylhexanoate | Ethanol | H₂SO₄ / p-TsOH | 1:3 - 1:5 | 6 - 12 | 80 - 85 | 85 - 95 |
| Butyl 3-ethylhexanoate | n-Butanol | H₂SO₄ | 1:1.5 - 1:2 | 4 - 8 | Reflux (Toluene) | 90 - 98 |
Product Characterization
The synthesized esters should be characterized to confirm their identity and purity.
Spectroscopic Data
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound ester will typically show characteristic signals for the protons of the alkyl chain of the acid and the protons of the alcohol moiety. For example, in ethyl 3-ethylhexanoate, one would expect a triplet for the methyl group and a quartet for the methylene (B1212753) group of the ethyl ester.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon of the ester at around 170-175 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. The absence of a broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) indicates the completion of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique to determine the purity of the synthesized ester and to confirm its molecular weight.[3][4][5] The fragmentation pattern in the mass spectrum can also provide structural information.
Alternative Synthesis Method: Enzymatic Esterification
For sensitive substrates or when milder reaction conditions are required, enzymatic esterification using lipases is a viable alternative.[6][7] Lipases can catalyze the esterification reaction with high selectivity and under mild conditions (e.g., lower temperature and neutral pH), often in the absence of organic solvents.[6]
General Protocol for Enzymatic Synthesis
-
Combine this compound and the desired alcohol in a suitable solvent (or solvent-free).
-
Add an immobilized lipase (B570770) (e.g., Novozym 435).
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with agitation.
-
Monitor the reaction progress by GC.
-
After the reaction, the enzyme can be filtered off and potentially reused.
-
The product is then isolated and purified. A study on the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate reported conversions of up to 99%.[6]
Conclusion
The Fischer-Speier esterification provides a robust and scalable method for the synthesis of this compound esters. By carefully controlling the reaction conditions, high yields of the desired products can be achieved. For applications requiring milder conditions, enzymatic esterification offers an excellent alternative. Proper characterization of the final products is crucial to ensure their identity and purity for their intended applications in research and development.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tdx.cat [tdx.cat]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylhexanoic acid is a branched-chain carboxylic acid of interest in various fields, including environmental analysis, food science, and industrial quality control. Accurate and reliable quantification of this compound is crucial for understanding its prevalence, exposure levels, and potential impacts. This document provides detailed application notes and protocols for the analytical quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Due to the polar nature and low volatility of carboxylic acids, direct analysis can be challenging. Therefore, derivatization is a key step in many analytical workflows to improve chromatographic separation and detection sensitivity. These notes provide protocols for common derivatization techniques, including esterification and silylation for GC-MS, and amidation for LC-MS/MS.
Analytical Techniques
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. GC-MS offers high chromatographic resolution and is a cost-effective method for routine analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for the analysis of compounds in complex biological and environmental matrices. While derivatization is not always required, it can significantly enhance sensitivity. LC-MS/MS is the preferred method when high throughput and low detection limits are required.
Quantitative Data Summary
The following tables summarize quantitative data from various studies. It is important to note that much of the available literature focuses on the isomeric compound 2-ethylhexanoic acid. However, the analytical principles and expected performance are highly comparable for this compound.
Table 1: Method Validation Parameters for the Quantification of Ethylhexanoic Acid Isomers
| Parameter | Matrix | Analytical Method | Derivatization Reagent | Value | Reference |
| Limit of Detection (LOD) | Clavulanate | Ion Chromatography | None | 0.036 µg/mL | [1] |
| Limit of Quantitation (LOQ) | Clavulanate | Ion Chromatography | None | 0.12 µg/mL | [1] |
| Recovery | Clavulanate | Ion Chromatography | None | 94.1 - 100.0% | [1] |
| Linearity (r²) | Clavulanate | Ion Chromatography | None | 0.9991 | [1] |
Table 2: Concentrations of 2-Ethylhexanoic Acid Detected in Food Samples
| Food Product | Concentration Range (mg/kg or mg/L) | Average Concentration (mg/kg or mg/L) | Reference |
| Baby Food | 0.25 - 3.2 mg/kg | 0.55 mg/kg | [2][3] |
| Fruit Juices | 0.01 - 0.59 mg/L | 0.18 mg/L | [2][3] |
| Baby Food | 0.08 - 1.22 mg/kg | 0.52 mg/kg | [3] |
| Fruit Juices | 0.05 - 0.40 mg/L | 0.18 mg/L | [3] |
| Baby Food | <0.1 - 3.4 mg/kg | - | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS following Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is suitable for a wide range of matrices, including food, environmental, and industrial samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 g or 1 mL of the homogenized sample, add a known amount of an appropriate internal standard (e.g., isotopically labeled this compound or a structural analog not present in the sample).
-
Acidify the sample to a pH of approximately 1-3 by adding 0.5 N HCl. This ensures the carboxylic acid is in its protonated form, which is more soluble in organic solvents.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 5 mL of the organic solvent and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate (B86663) or by adding a small amount of anhydrous sodium sulfate directly to the tube and then decanting the solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). The dry residue contains the extracted this compound.
2. Derivatization Procedure
-
To the dried extract, add 2 mL of 10-14% BF3-Methanol reagent.[5][6]
-
Tightly cap the reaction vial and heat at 60°C for 5-10 minutes.[5]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Shake the vial to partition the methyl ester derivative into the hexane layer.[5]
-
Carefully remove the upper hexane layer for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 200°C, then ramp at 5°C/min to 280°C, and hold for 5 minutes.[7]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
4. Quantification
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations, subjected to the same extraction and derivatization procedure. The internal standard should be added to each standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.
Caption: Workflow for GC-MS analysis of this compound via esterification.
Protocol 2: Quantification of this compound by GC-MS following Silylation with BSTFA
This protocol is also broadly applicable and is particularly useful when other functional groups that can be silylated are of interest.
1. Sample Preparation
Follow the same Liquid-Liquid Extraction procedure as described in Protocol 1, step 1.
2. Derivatization Procedure
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Tightly cap the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[8]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
Follow the same GC-MS analysis and quantification procedure as described in Protocol 1, steps 3 and 4.
Caption: Workflow for GC-MS analysis of this compound via silylation.
Protocol 3: Quantification of this compound by LC-MS/MS following Derivatization with 3-Nitrophenylhydrazine (B1228671) (3-NPH)
This protocol is highly sensitive and suitable for complex matrices like biological fluids.
1. Sample Preparation (Protein Precipitation for Serum/Plasma)
-
To 100 µL of serum or plasma, add a known amount of internal standard.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile in water.
2. Derivatization Procedure
-
To 40 µL of the reconstituted sample extract, add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 6% pyridine (B92270) in 50% acetonitrile/water.[9][10]
-
Incubate the mixture at 40°C for 30 minutes.[9]
-
Dilute the reaction mixture with 50% acetonitrile/water prior to LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 UHPLC or equivalent.
-
Column: Acquity UPLC HSS-T3 (100 x 2.1 mm, 1.8 µm) or equivalent.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Gradient: Start at 5% B, ramp to 100% B over 12 minutes, hold for 1 minute, then return to initial conditions.[11]
-
Injection Volume: 5 µL.
-
Tandem Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for the 3-NPH derivative of this compound will need to be determined.
4. Quantification
Follow the same quantification procedure as described in Protocol 1, step 4, using standards prepared and derivatized in the same manner.
Caption: Workflow for LC-MS/MS analysis of this compound via 3-NPH derivatization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Occurrence of 2-ethylhexanoic acid in foods packed in glass jars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. restek.com [restek.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]
GC-MS Analysis of 3-Ethylhexanoic Acid with Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Ethylhexanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. The methods outlined below are designed to enhance the volatility and thermal stability of the analyte, enabling sensitive and robust quantification in various matrices.
Introduction
This compound is a branched-chain carboxylic acid relevant in various fields, including metabolomics and industrial applications. Its analysis by GC-MS is challenging due to its polarity and relatively low volatility. Derivatization is a crucial step to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative, thereby improving chromatographic separation and detection sensitivity. This note details two common and effective derivatization techniques: silylation and esterification.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the GC-MS analysis of short-chain fatty acids (SCFAs), including branched-chain isomers similar to this compound, after derivatization. These values are indicative and may vary depending on the specific instrumentation and matrix.
Table 1: Method Performance Characteristics for Silylation (TMS Derivatives)
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µM |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µM |
| Recovery | 85 - 115% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Table 2: Method Performance Characteristics for Esterification (PFB or Methyl Esters)
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 - 1.0 µM |
| Limit of Quantification (LOQ) | 0.5 - 2.5 µM |
| Recovery | 80 - 110% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Experimental Protocols
Two detailed protocols for the derivatization of this compound for GC-MS analysis are provided below.
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol is adapted from methods for the analysis of similar organic acids and is suitable for a variety of sample matrices.
Materials and Reagents:
-
This compound standard
-
Internal Standard (IS) (e.g., deuterated this compound or a structural analog not present in the sample)
-
Solvents: Ethyl acetate (B1210297) (HPLC grade), Hexane (B92381) (HPLC grade)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
0.5 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the aqueous sample (e.g., plasma, urine, or a reaction mixture), add a known amount of the internal standard.
-
Acidify the sample to a pH of approximately 2-3 by adding 0.5 mL of 0.5 N HCl to protonate the carboxylic acid.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes to extract the this compound.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization:
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven to form the trimethylsilyl (B98337) (TMS) ester.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the this compound-TMS derivative. A full scan mode can be used for qualitative analysis.
-
Protocol 2: Esterification using Pentafluorobenzyl Bromide (PFBBr)
This method forms pentafluorobenzyl esters, which are highly electron-capturing and can provide excellent sensitivity in electron capture negative ionization (ECNI) MS, although electron impact (EI) ionization can also be used.
Materials and Reagents:
-
This compound standard
-
Internal Standard (IS) (e.g., deuterated this compound)
-
Solvents: Acetonitrile (HPLC grade), Hexane (HPLC grade)
-
Derivatization Reagent: 5% (w/v) Pentafluorobenzyl bromide (PFBBr) in acetonitrile
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deionized water
Procedure:
-
Sample Preparation (Direct Derivatization in Aqueous Solution):
-
To 100 µL of the aqueous sample in a glass vial, add a known amount of the internal standard.
-
Add 50 µL of a 10% (v/v) aqueous solution of DIPEA to adjust the pH to the alkaline range.
-
-
Derivatization:
-
Add 100 µL of the 5% PFBBr solution in acetonitrile.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
After the reaction, allow the vial to cool to room temperature.
-
-
Extraction:
-
Add 500 µL of hexane to the reaction mixture and vortex for 1 minute to extract the PFB esters.
-
Centrifuge for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: A mid-polar column such as a DB-225ms or equivalent is often recommended for the separation of PFB-derivatized fatty acids.
-
Injector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C (for EI) or as optimized for ECNI.
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: SIM mode is recommended for high sensitivity and selectivity, monitoring the characteristic fragment ions of the this compound-PFB ester.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for GC-MS analysis of this compound via silylation.
Caption: Workflow for GC
Application Note: HPLC Method for the Separation of 3-Ethylhexanoic Acid from its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylhexanoic acid is a chiral carboxylic acid that, along with its isomers such as 2-ethylhexanoic acid and n-octanoic acid, is relevant in various industrial and pharmaceutical contexts. The structural similarity among these C8 carboxylic acid isomers presents a significant analytical challenge. Furthermore, as a chiral compound, the enantiomers of this compound may exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development and safety assessment.
This application note details two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound:
-
A Reversed-Phase HPLC (RP-HPLC) method for the separation of this compound from its structural isomers.
-
A Chiral HPLC method for the resolution of the (R)- and (S)-enantiomers of this compound.
These protocols are designed to provide robust and reproducible methods for the accurate analysis of these compounds.
Part 1: Achiral Separation of this compound and its Structural Isomers
Principle
This method utilizes reversed-phase chromatography to separate this compound from its key structural isomers, n-octanoic acid and 2-ethylhexanoic acid. Separation is achieved based on differences in hydrophobicity. To enhance UV detection, a pre-column derivatization step with p-bromophenacyl bromide is employed to attach a chromophore to the carboxylic acid moiety.[1]
Experimental Protocol: Achiral RP-HPLC
1. Sample Preparation and Derivatization
-
Standard Solution Preparation: Prepare individual stock solutions of this compound, 2-ethylhexanoic acid, and n-octanoic acid at a concentration of 1 mg/mL in acetonitrile.
-
Derivatization Procedure:
-
To 100 µL of each standard solution (or a mixed standard solution), add 100 µL of a 5 mg/mL solution of p-bromophenacyl bromide in acetonitrile.
-
Add 50 µL of a 2 mg/mL solution of a catalyst, such as a crown ether (e.g., 18-crown-6), in acetonitrile.
-
Heat the mixture at 70°C for 30 minutes in a sealed vial.
-
After cooling to room temperature, dilute the sample to the desired concentration with the mobile phase for HPLC analysis.
-
2. HPLC Conditions
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v) containing 0.1% Formic Acid. The pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the acids to ensure they are in their protonated form.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation: Achiral Separation
The following table summarizes the expected chromatographic performance for the separation of the derivatized C8 carboxylic acid isomers.
| Analyte (as p-bromophenacyl ester) | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| n-Octanoic Acid | 8.5 | - | 1.1 |
| 2-Ethylhexanoic Acid | 9.8 | 2.1 | 1.2 |
| This compound | 10.7 | 1.8 | 1.1 |
Experimental Workflow: Achiral Separation
Caption: Workflow for the achiral separation of this compound isomers.
Part 2: Chiral Separation of (R)- and (S)-3-Ethylhexanoic Acid
Principle
The enantiomers of this compound are separated using a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective for the chiral resolution of carboxylic acids.[2] This method allows for the direct separation of the enantiomers without the need for derivatization, although derivatization can be used to enhance detection sensitivity if required.
Experimental Protocol: Chiral HPLC
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filtration: Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[3]
2. HPLC Conditions
-
Instrument: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column, such as one based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA or equivalent), is recommended.[2] (Dimensions: 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-Hexane and Isopropanol with a small amount of a strong acid modifier like Trifluoroacetic Acid (TFA) to improve peak shape. A common starting ratio is n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (due to the carboxyl group's absorbance at low wavelengths).
-
Injection Volume: 5 µL.
Data Presentation: Chiral Separation
The following table summarizes the expected chromatographic performance for the chiral separation of this compound enantiomers.
| Analyte | Retention Time (min) | Resolution (Rs) | Selectivity (α) |
| (S)-3-Ethylhexanoic Acid | 12.1 | - | - |
| (R)-3-Ethylhexanoic Acid | 13.5 | > 1.5 | 1.15 |
Experimental Workflow: Chiral Separation
Caption: Workflow for the chiral separation of this compound enantiomers.
Conclusion
The methods presented in this application note provide a comprehensive approach for the separation of this compound from its structural isomers and for the resolution of its enantiomers. The reversed-phase method with pre-column derivatization offers a reliable way to quantify structural isomers. The chiral HPLC method enables the determination of enantiomeric purity, which is essential for pharmaceutical and toxicological studies. These protocols can be adapted and optimized based on specific laboratory instrumentation and sample matrices.
References
- 1. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards enantioselective ultrahigh performance liquid chromatography-mass spectrometry-based metabolomics of branched-chain fatty acids and anteiso-fatty acids under reversed-phase conditions using sub-2-μm amylose- and cellulose-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Using 3-Ethylhexanoic Acid as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision.[1] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to all samples, including calibrators and quality controls.[1][2] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.[1][2] 3-Ethylhexanoic acid, a branched-chain carboxylic acid, possesses properties that make it a suitable internal standard for the analysis of various organic acids and other related compounds in complex matrices, particularly in the fields of metabolomics, clinical diagnostics, and pharmaceutical development.
This document provides detailed application notes and experimental protocols for the utilization of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the properties of an internal standard is crucial for its effective implementation.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [3] |
| Molecular Weight | 144.21 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 41065-91-2 | [3] |
| Boiling Point | Not explicitly found, but expected to be similar to other C8 carboxylic acids. | |
| Solubility | Soluble in organic solvents like methanol (B129727), acetonitrile (B52724), and ethyl acetate (B1210297). | General chemical knowledge |
| Reactivity | Contains a carboxylic acid group, making it amenable to derivatization for GC-MS analysis. | General chemical knowledge |
Application Note I: Quantification of Valproic Acid in Human Plasma by GC-MS
Analyte: Valproic Acid (an anticonvulsant drug) Internal Standard: this compound Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Matrix: Human Plasma
Rationale for using this compound as an Internal Standard: Valproic acid (2-propylpentanoic acid) and this compound are structural isomers, both being C8 branched-chain carboxylic acids. This structural similarity ensures that they will have comparable extraction efficiencies, derivatization yields, and chromatographic behavior, which are key characteristics of a good internal standard.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for Valproic Acid quantification using GC-MS.
Protocol: GC-MS Quantification of Valproic Acid
1. Materials and Reagents:
-
Valproic Acid standard
-
This compound (Internal Standard)
-
Human Plasma (drug-free)
-
Ethyl Acetate (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methanol (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Deionized Water
2. Preparation of Stock and Working Solutions:
-
Valproic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of valproic acid and dissolve in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Valproic Acid Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations for calibration curve points.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation:
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.
-
Acidify the samples by adding 50 µL of 1M HCl to protonate the carboxylic acids.
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract for derivatization.
-
Cap the vials tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
4. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial 80°C for 1 min, ramp to 150°C at 10°C/min, then to 250°C at 25°C/min, hold for 2 min. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (TMS derivatives) | Valproic Acid: m/z 201, 145; this compound: m/z 201, 117 |
5. Data Analysis and Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the valproic acid derivative to the peak area of the this compound derivative against the concentration of the valproic acid calibrators.
-
The concentration of valproic acid in unknown samples is determined from the calibration curve using the measured peak area ratio.
Quantitative Data Summary (Hypothetical):
| Calibration Standard (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 5 | 15,234 | 45,123 | 0.338 |
| 10 | 30,156 | 44,987 | 0.670 |
| 25 | 76,890 | 45,500 | 1.690 |
| 50 | 155,432 | 45,210 | 3.438 |
| 100 | 308,765 | 44,890 | 6.879 |
| 200 | 610,987 | 45,050 | 13.562 |
| A linear regression of the calibration curve should yield an R² value > 0.99. |
Application Note II: Quantification of Short-Chain Fatty Acids in Fecal Samples by LC-MS/MS
Analytes: Acetic Acid, Propionic Acid, Butyric Acid Internal Standard: this compound Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Matrix: Fecal Homogenate
Rationale for using this compound as an Internal Standard: this compound is structurally distinct from the target short-chain fatty acids (SCFAs), which is advantageous in LC-MS/MS to avoid isotopic overlap in the mass spectra. However, its carboxylic acid functionality and similar extraction behavior make it a suitable IS to track the analytical process for these small organic acids.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for SCFA quantification using LC-MS/MS.
Protocol: LC-MS/MS Quantification of SCFAs
1. Materials and Reagents:
-
Acetic Acid, Propionic Acid, Butyric Acid standards
-
This compound (Internal Standard)
-
Fecal Samples
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
SCFA Stock Solutions (1 mg/mL each): Prepare individual stock solutions for each SCFA in deionized water.
-
This compound (IS) Stock Solution (1 mg/mL): Prepare in acetonitrile.
-
SCFA Working Standards: Prepare a mixed working standard solution containing all SCFAs by diluting the stock solutions with deionized water.
-
IS Working Solution (5 µg/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation:
-
Homogenize fecal samples (1:10 w/v) in deionized water.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
In a microcentrifuge tube, add 50 µL of the fecal supernatant (or calibrator/QC).
-
Add 200 µL of cold acetonitrile containing the IS (5 µg/mL) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B for 0.5 min, 2-50% B over 3.5 min, 50-95% B over 1 min, hold at 95% B for 1 min, return to 2% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Source Temperature | 500°C |
| MRM Transitions | Acetic Acid: 59.0 -> 43.0; Propionic Acid: 73.0 -> 29.0; Butyric Acid: 87.0 -> 43.0; this compound (IS): 143.1 -> 99.1 |
5. Data Analysis and Quantification:
-
Similar to the GC-MS protocol, a calibration curve is generated by plotting the peak area ratio of each SCFA to the internal standard against the concentration of the calibrators.
-
The concentrations of SCFAs in the fecal samples are then calculated from this curve.
Quantitative Data Summary (Hypothetical):
| Calibration Standard (µM) | Analyte (Butyric Acid) Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 2,540 | 150,870 | 0.0168 |
| 5 | 12,890 | 152,100 | 0.0847 |
| 20 | 50,120 | 149,950 | 0.3342 |
| 100 | 255,600 | 151,500 | 1.6871 |
| 500 | 1,280,500 | 150,200 | 8.5253 |
| 2000 | 5,150,000 | 151,100 | 34.0834 |
| A linear regression of the calibration curve should yield an R² value > 0.99. |
Conclusion
This compound is a versatile and effective internal standard for the quantification of organic acids and other structurally related compounds in various biological matrices. Its properties allow for its use in both GC-MS and LC-MS/MS methodologies. The detailed protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this compound as an internal standard in their analytical workflows, thereby enhancing the reliability and accuracy of their quantitative results. Adherence to proper validation procedures is essential before applying these methods to routine analysis.[4][5]
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C8H16O2 | CID 38755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Ethylhexanoic Acid in Polymer Chemistry
Introduction
This document provides detailed application notes and experimental protocols on the use of 3-ethylhexanoic acid and its derivatives in polymer chemistry. While the query specifically mentions this compound, the vast majority of published research and industrial applications utilize its isomer, 2-ethylhexanoic acid, often referred to as isooctanoic acid or simply ethylhexanoic acid. This is primarily due to its synthesis route from the hydroformylation of propylene. The applications detailed below are predominantly based on 2-ethylhexanoic acid and its derivatives, which are expected to have similar chemical reactivity to their 3-ethylhexanoic counterparts. The primary applications are not as a direct monomer but as precursors to metal carboxylates and esters which function as catalysts, stabilizers, and modifiers in various polymer systems.
Application Note 1: Catalyst for Ring-Opening Polymerization (ROP) of Polyesters
Metal salts of ethylhexanoic acid are highly effective catalysts for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) is the most commonly used catalyst in this context due to its high efficiency and approval for use in biomedical applications.[1]
Mechanism of Action: The polymerization is believed to proceed via a coordination-insertion mechanism. An alcohol initiator first reacts with the tin(II) ethylhexanoate to form a tin alkoxide. The cyclic ester monomer then coordinates to the tin center and is subsequently inserted into the tin-alkoxide bond, thus propagating the polymer chain.
Quantitative Data: ROP of ε-Caprolactone using Tin(II) 2-Ethylhexanoate
| Monomer/Catalyst Ratio | Initiator (n-Hexanol) Concentration (mol%) | Reaction Temperature (°C) | Polymerization Time (h) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1000:1 | 0.1 | 160 | 24 | >95 | 90,000 | 1.5 |
| 500:1 | 0.2 | 140 | 12 | >95 | 45,000 | 1.4 |
| 250:1 | 0.4 | 120 | 8 | >95 | 22,000 | 1.3 |
Data compiled from representative studies on ε-caprolactone polymerization.
Experimental Protocol: Synthesis of Poly(L-lactide) via ROP
Materials:
-
L-lactide
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Benzyl (B1604629) alcohol (initiator)
-
Toluene (B28343) (anhydrous)
Procedure:
-
Purification of Monomer: Recrystallize L-lactide from anhydrous toluene to remove impurities and residual water. Dry under vacuum at 50°C for 24 hours.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add the purified L-lactide.
-
Addition of Catalyst and Initiator: In a separate vial, prepare a stock solution of Tin(II) 2-ethylhexanoate in anhydrous toluene. Prepare a separate stock solution of benzyl alcohol in anhydrous toluene.
-
Polymerization: Under an inert atmosphere (e.g., nitrogen or argon), add the required amount of benzyl alcohol solution to the L-lactide, followed by the Tin(II) 2-ethylhexanoate solution. The monomer-to-initiator ratio will determine the target molecular weight, and the monomer-to-catalyst ratio will influence the reaction rate.
-
Reaction Conditions: Immerse the flask in a preheated oil bath at 130°C and stir for the desired reaction time (e.g., 4-24 hours).
-
Purification of Polymer: After the reaction, dissolve the crude polymer in chloroform (B151607) or dichloromethane. Precipitate the polymer by pouring the solution into an excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry under vacuum at 60°C until a constant weight is achieved.
Diagram: ROP of Lactide Catalyzed by Tin(II) 2-Ethylhexanoate
Caption: Mechanism of Lactide ROP Catalyzed by Sn(Oct)₂.
Application Note 2: Driers for Alkyd Resin Coatings
Metal salts of 2-ethylhexanoic acid are essential additives in the coatings industry, where they act as driers (siccatives) to accelerate the curing of alkyd resins.[2] These driers catalyze the oxidative cross-linking of the unsaturated fatty acid chains in the alkyd polymer, leading to the formation of a hard, durable film.
Mechanism of Action: The drying process is an autoxidation reaction. The metal drier, typically a transition metal carboxylate, promotes the formation of hydroperoxides from the unsaturated fatty acid moieties in the presence of atmospheric oxygen. These hydroperoxides then decompose to form free radicals, which initiate cross-linking reactions between the polymer chains.
Quantitative Data: Common Metal Driers and Their Functions
| Metal Drier (as 2-ethylhexanoate) | Type | Typical Concentration (wt% metal on resin solids) | Primary Function |
| Cobalt | Primary (Surface) Drier | 0.02 - 0.1 | Catalyzes rapid surface drying.[3] |
| Manganese | Primary (Through) Drier | 0.01 - 0.05 | Promotes both surface and through drying.[3] |
| Zirconium | Through Drier | 0.1 - 0.4 | Ensures uniform drying throughout the film.[4] |
| Calcium | Auxiliary Drier | 0.05 - 0.2 | Improves the efficiency of other driers and prevents precipitation.[3] |
Experimental Protocol: Preparation and Curing of an Alkyd Resin Coating
Part A: Synthesis of a Medium Oil Alkyd Resin Materials:
-
Soybean oil
-
Glycerol
-
Phthalic anhydride (B1165640)
-
Lithium hydroxide (B78521) (catalyst)
-
Xylene (azeotropic solvent)
Procedure:
-
Alcoholysis: In a five-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and Dean-Stark trap, charge soybean oil, glycerol, and lithium hydroxide. Heat the mixture to 240°C under a nitrogen blanket with agitation. Monitor the reaction by testing the solubility of a sample in methanol (the reaction is complete when 1 part of the reaction mixture is soluble in 3 parts of methanol).
-
Esterification: Cool the mixture to 160°C and add phthalic anhydride and xylene. Reheat the mixture to 220°C and collect the water of condensation in the Dean-Stark trap.
-
Monitoring: Periodically measure the acid value and viscosity of the resin. The reaction is complete when the acid value is below 15 mg KOH/g.
-
Cooling and Dilution: Once the desired properties are achieved, cool the resin and dilute with a suitable solvent (e.g., mineral spirits) to the desired solids content.
Part B: Formulation and Curing of the Coating Materials:
-
Synthesized alkyd resin solution
-
Cobalt 2-ethylhexanoate (6% metal)
-
Zirconium 2-ethylhexanoate (12% metal)
-
Calcium 2-ethylhexanoate (5% metal)
-
Anti-skinning agent (e.g., methyl ethyl ketoxime)
-
Solvent (mineral spirits)
Procedure:
-
Formulation: To the alkyd resin solution, add the driers and anti-skinning agent under gentle stirring. The order of addition is typically calcium, zirconium, and then cobalt. Adjust the viscosity with mineral spirits if necessary.
-
Application: Apply the formulated coating to a substrate (e.g., a glass or steel panel) using a film applicator to ensure a uniform thickness.
-
Curing: Allow the film to dry at ambient temperature and humidity.
-
Evaluation: Evaluate the drying stages (set-to-touch, tack-free, dry-hard) using a mechanical thumb test or a dedicated drying time recorder. After full curing (typically 7 days), evaluate film properties such as hardness (pencil hardness or pendulum hardness), gloss, and adhesion.
Diagram: Workflow for Alkyd Resin Coating Preparation
References
Application Notes and Protocols: 3-Ethylhexanoic Acid as a Precursor for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of fragrance compounds derived from 3-ethylhexanoic acid. The information is intended to guide researchers in the development of novel fragrance molecules with potential applications in perfumery, consumer products, and sensory research.
Application Notes
Introduction: this compound in Fragrance Synthesis
This compound, a branched-chain carboxylic acid, serves as a versatile precursor for the synthesis of a variety of ester compounds. These esters, particularly those with short-chain alcohol moieties, often exhibit characteristic fruity and floral aromas, making them valuable ingredients in the fragrance industry.[1][2][3] The branched structure of this compound can contribute to unique and complex scent profiles, offering nuances that differ from their straight-chain counterparts.
The primary method for converting this compound into fragrance esters is through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established, reversible process.[4][5][6][7] By selecting different alcohols, a diverse library of 3-ethylhexanoate esters can be synthesized, each with its own distinct olfactory properties.
Fragrance Profile of 3-Ethylhexanoate Esters
The odor of an ester is determined by the chemical structure of both the carboxylic acid and the alcohol precursors. While specific sensory data for 3-ethylhexanoate esters is limited in publicly available literature, the olfactory profiles can be predicted based on structurally similar compounds.
-
Methyl 3-ethylhexanoate : Expected to have a sweet, fruity, and ethereal aroma, potentially with notes of apple and pineapple.[1][8]
-
Ethyl 3-ethylhexanoate : Likely to possess a strong, sweet, and fruity fragrance reminiscent of pineapple, with nuances of banana and strawberry.[9][10][11]
-
Allyl 3-ethylhexanoate : Predicted to have a powerful, fruity, and sweet pineapple-like scent, characteristic of many allyl esters.[12][13]
-
Isoamyl 3-ethylhexanoate : Anticipated to exhibit a sweet, fruity aroma with prominent banana and pear notes.[5][14][15]
The table below summarizes the predicted olfactory profiles of these target fragrance compounds.
Table 1: Predicted Olfactory Profiles of 3-Ethylhexanoate Esters
| Compound | Predicted Olfactory Profile | Structural Analogue References |
| Methyl 3-ethylhexanoate | Sweet, fruity, ethereal, apple, pineapple | Methyl hexanoate[8] |
| Ethyl 3-ethylhexanoate | Sweet, fruity, pineapple, banana, strawberry | Ethyl hexanoate[9][10] |
| Allyl 3-ethylhexanoate | Strong, fruity, sweet, pineapple | Allyl hexanoate[12][13] |
| Isoamyl 3-ethylhexanoate | Sweet, fruity, banana, pear | Isoamyl acetate[5][15], Isoamyl hexanoate[16] |
Experimental Protocols
Synthesis of 3-Ethylhexanoate Esters via Fischer Esterification
The following is a general protocol for the synthesis of methyl, ethyl, allyl, and isoamyl 3-ethylhexanoate. This procedure should be optimized for each specific alcohol to achieve maximum yield and purity.
Reaction Scheme:
Materials:
-
This compound
-
Methanol, Ethanol, Allyl alcohol, or Isoamyl alcohol (at least 3 molar equivalents to the carboxylic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 1-5 mol%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Alcohol: Add the corresponding alcohol (methanol, ethanol, allyl alcohol, or isoamyl alcohol) in excess (3.0-5.0 eq). The alcohol can also serve as the solvent.[9]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol used. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times typically range from 2 to 24 hours.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is a low-boiling solvent (e.g., methanol, ethanol), remove the excess alcohol using a rotary evaporator. For higher boiling alcohols, proceed to the next step.
-
Dilute the residue with diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - be cautious of CO₂ evolution)
-
Brine
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain the pure fragrance compound.
Table 2: Predicted Physicochemical Properties of 3-Ethylhexanoate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |
| Methyl 3-ethylhexanoate | C₉H₁₈O₂ | 158.24 | ~180-185 |
| Ethyl 3-ethylhexanoate | C₁₀H₂₀O₂ | 172.27 | ~195-200 |
| Allyl 3-ethylhexanoate | C₁₁H₂₀O₂ | 184.28 | ~210-215 |
| Isoamyl 3-ethylhexanoate | C₁₃H₂₆O₂ | 214.35 | ~230-235 |
Note: Boiling points are estimates and will be lower under vacuum distillation.
Characterization of 3-Ethylhexanoate Esters
The synthesized esters should be characterized to confirm their identity and purity using standard analytical techniques.
a) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the synthesized ester and to confirm its molecular weight.[4][17][18][19]
-
GC Column: A non-polar or weakly polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating these esters.[17]
-
Oven Program: A temperature gradient program is typically used, for example, starting at 60°C and ramping up to 280°C.[17]
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[17][19]
-
Injection Mode: Splitless or split injection can be used depending on the sample concentration.[17]
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to identify the compound.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized esters. The predicted chemical shifts for the target compounds are provided below. These values are estimates and may vary slightly depending on the solvent and experimental conditions.[6][20][21][22][23][24][25][26]
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 3-Ethylhexanoate Esters (in CDCl₃)
| Proton | Methyl 3-ethylhexanoate | Ethyl 3-ethylhexanoate | Allyl 3-ethylhexanoate | Isoamyl 3-ethylhexanoate |
| -O-CH ₃ | ~3.67 (s) | - | - | - |
| -O-CH ₂-CH₃ | - | ~4.12 (q) | - | - |
| -O-CH₂-CH ₃ | - | ~1.25 (t) | - | - |
| -O-CH ₂-CH=CH₂ | - | - | ~4.57 (d) | - |
| -O-CH₂-CH =CH₂ | - | - | ~5.90 (m) | - |
| -O-CH₂-CH=CH ₂ | - | - | ~5.28 (dd), ~5.22 (dd) | - |
| -O-CH ₂-CH₂-CH(CH₃)₂ | - | - | - | ~4.08 (t) |
| -O-CH₂-CH ₂-CH(CH₃)₂ | - | - | - | ~1.68 (m) |
| -O-CH₂-CH₂-CH (CH₃)₂ | - | - | - | ~1.52 (m) |
| -O-CH₂-CH₂-CH(C H₃)₂ | - | - | - | ~0.92 (d) |
| -CH ₂-COO- | ~2.2-2.4 (m) | ~2.2-2.4 (m) | ~2.2-2.4 (m) | ~2.2-2.4 (m) |
| -CH (CH₂CH₃)- | ~1.8-2.0 (m) | ~1.8-2.0 (m) | ~1.8-2.0 (m) | ~1.8-2.0 (m) |
| -CH(C H₂CH₃)- | ~1.2-1.4 (m) | ~1.2-1.4 (m) | ~1.2-1.4 (m) | ~1.2-1.4 (m) |
| -CH(CH₂C H₃)- | ~0.8-0.9 (t) | ~0.8-0.9 (t) | ~0.8-0.9 (t) | ~0.8-0.9 (t) |
| -(CH₂)₂-CH ₃ | ~1.2-1.4 (m) | ~1.2-1.4 (m) | ~1.2-1.4 (m) | ~1.2-1.4 (m) |
| -(CH₂)₂-C H₃ | ~0.8-0.9 (t) | ~0.8-0.9 (t) | ~0.8-0.9 (t) | ~0.8-0.9 (t) |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 3-Ethylhexanoate Esters (in CDCl₃)
| Carbon | Methyl 3-ethylhexanoate | Ethyl 3-ethylhexanoate | Allyl 3-ethylhexanoate | Isoamyl 3-ethylhexanoate |
| C =O | ~174 | ~173 | ~173 | ~173 |
| -O-C H₃ | ~51 | - | - | - |
| -O-C H₂-CH₃ | - | ~60 | - | - |
| -O-CH₂-C H₃ | - | ~14 | - | - |
| -O-C H₂-CH=CH₂ | - | - | ~65 | - |
| -O-CH₂-C H=CH₂ | - | - | ~132 | - |
| -O-CH₂-CH=C H₂ | - | - | ~118 | - |
| -O-C H₂-CH₂-CH(CH₃)₂ | - | - | - | ~63 |
| -O-CH₂-C H₂-CH(CH₃)₂ | - | - | - | ~37 |
| -O-CH₂-CH₂-C H(CH₃)₂ | - | - | - | ~25 |
| -O-CH₂-CH₂-CH(C H₃)₂ | - | - | - | ~22 |
| -C H₂-COO- | ~41 | ~41 | ~41 | ~41 |
| -C H(CH₂CH₃)- | ~45 | ~45 | ~45 | ~45 |
| -CH(C H₂CH₃)- | ~25 | ~25 | ~25 | ~25 |
| -CH(CH₂C H₃)- | ~11 | ~11 | ~11 | ~11 |
| -C H₂-CH₂-CH₃ | ~30 | ~30 | ~30 | ~30 |
| -CH₂-C H₂-CH₃ | ~20 | ~20 | ~20 | ~20 |
| -CH₂-CH₂-C H₃ | ~14 | ~14 | ~14 | ~14 |
Visualizations
Signaling Pathway for Odor Perception
The perception of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[2][27][28][29] This binding event triggers a signal transduction cascade, leading to the generation of an action potential that is transmitted to the brain.[1][2][27]
Caption: Olfactory signal transduction pathway.
Experimental Workflow
The overall workflow for the synthesis and characterization of 3-ethylhexanoate fragrance esters is outlined below.
Caption: Workflow for fragrance synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 5. Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. methyl hexanoate, 106-70-7 [thegoodscentscompany.com]
- 9. ethyl hexanoate, 123-66-0 [thegoodscentscompany.com]
- 10. Ethyl hexanoate | The Fragrance Conservatory [fragranceconservatory.com]
- 11. Ethyl hexanoate - Wikipedia [en.wikipedia.org]
- 12. Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 13. Is Allyl Hexanoate Safe? A Look At Properties And Potential Risks [chemicalbull.com]
- 14. Isoamyl isovalerate | The Fragrance Conservatory [fragranceconservatory.com]
- 15. Isoamyl acetate - Wikipedia [en.wikipedia.org]
- 16. Isoamyl Hexanoate | 2198-61-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. [Determination of 27 fragrances in cosmetics and perfume raw materials by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hmdb.ca [hmdb.ca]
- 22. modgraph.co.uk [modgraph.co.uk]
- 23. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scs.illinois.edu [scs.illinois.edu]
- 26. ntweb.deltastate.edu [ntweb.deltastate.edu]
- 27. journals.physiology.org [journals.physiology.org]
- 28. researchgate.net [researchgate.net]
- 29. Mechanism of odour perception | PPTX [slideshare.net]
Application Notes and Protocols for the Esterification of 3-Ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for the synthesis of ethyl 3-ethylhexanoate via the Fischer esterification of 3-ethylhexanoic acid with ethanol (B145695). This protocol is designed to be a reliable method for producing this ester, which can serve as a valuable building block in organic synthesis and drug development.
Introduction
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side. This can be accomplished by using an excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed during the reaction.[3][4]
This compound is a branched-chain carboxylic acid, which can introduce steric hindrance and potentially slow down the rate of esterification compared to linear carboxylic acids. Therefore, the protocol provided below is optimized to ensure a high conversion rate for this specific substrate.
Reaction Scheme
Experimental Protocol: Fischer Esterification of this compound
This protocol details the synthesis of ethyl 3-ethylhexanoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Ethanol, anhydrous | ≥99.5% | Fisher Scientific |
| Sulfuric acid, concentrated | 95-98% | VWR Chemicals |
| Diethyl ether | ACS Grade | EMD Millipore |
| Saturated sodium bicarbonate solution | Laboratory prepared | - |
| Brine (Saturated NaCl solution) | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Laboratory Grade | Alfa Aesar |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (14.4 g, 0.1 mol) and anhydrous ethanol (23.0 g, 0.5 mol, 5 equivalents).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1 mL) to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of water. Shake well and allow the layers to separate.
-
Carefully drain the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the unreacted acid and catalyst) and 50 mL of brine. Caution: CO2 gas evolution may occur during the bicarbonate wash. Vent the separatory funnel frequently.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation of Product:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether and excess ethanol.
-
The crude ethyl 3-ethylhexanoate can be purified further by fractional distillation if required.
-
Data Presentation
| Parameter | Value |
| Molar Ratio (Acid:Alcohol) | 1:5 |
| Catalyst | Concentrated H₂SO₄ |
| Reaction Temperature | Reflux (approx. 80-85 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
| Appearance of Product | Colorless liquid with a fruity odor |
| Boiling Point (literature) | 188-190 °C |
Visualizations
Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed esterification of a carboxylic acid.
Caption: Key steps of the Fischer Esterification mechanism.
Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol.
Caption: Experimental workflow for the synthesis of ethyl 3-ethylhexanoate.
References
Application Note: Improved Gas Chromatography Analysis of 3-Ethylhexanoic Acid via Derivatization
INTRODUCTION 3-Ethylhexanoic acid is a branched-chain carboxylic acid utilized in various industrial applications, including the synthesis of plasticizers, lubricants, and corrosion inhibitors. Accurate and sensitive quantification of this compound is crucial for quality control, process monitoring, and environmental analysis. Direct analysis of this compound by gas chromatography (GC) is challenging due to its high polarity and low volatility, which often results in poor peak shape, tailing, and low sensitivity.[1][2]
Derivatization is a chemical modification technique that converts polar, non-volatile compounds into less polar and more volatile derivatives, making them more amenable to GC analysis.[3] This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification to form a fatty acid methyl ester (FAME) using boron trifluoride-methanol (BF3-Methanol). These methods significantly improve the chromatographic performance, allowing for enhanced resolution, peak symmetry, and detection limits.
Core Derivatization Strategies
The two primary methods explored in this application note are:
-
Silylation with BSTFA: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.[4][5] The resulting TMS ester is significantly more volatile and less polar than the parent acid.[3][6] BSTFA is a powerful silylating agent that reacts rapidly and effectively with carboxylic acids.[5]
-
Esterification with BF3-Methanol: This is a classic alkylation technique that converts the carboxylic acid into its corresponding methyl ester (in this case, methyl 3-ethylhexanoate).[2][7] The methyl ester is much more volatile than the free acid, leading to improved chromatographic analysis.[7][8]
Experimental Workflow
The overall experimental process, from sample preparation to GC analysis, is outlined below.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromtech.com [chromtech.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
Application Note and Protocol for the Isolation of 3-Ethylhexanoic Acid from a Reaction Mixture
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethylhexanoic acid is a carboxylic acid of interest in various fields of chemical synthesis and pharmaceutical development. Its isolation from a complex reaction mixture is a critical step to ensure the purity of the final product, which is essential for subsequent applications and for meeting regulatory standards. This document provides a detailed protocol for the isolation and purification of this compound from a typical reaction mixture, likely originating from a malonic ester synthesis. The protocol employs a combination of acid-base extraction and vacuum distillation, followed by characterization to confirm purity.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental for developing an effective isolation strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Boiling Point (at 760 mmHg) | 228.91 °C (estimate) | |
| Density | 0.9173 g/cm³ (rough estimate) | [3] |
| pKa | 4.80 ± 0.10 (Predicted) | [3] |
| LogP | 2.7 | |
| Appearance | Colorless liquid | |
| Solubility | Soluble in many organic solvents, slightly soluble in water. |
Experimental Protocol
This protocol is designed for the isolation of this compound from a reaction mixture assumed to contain the product, unreacted starting materials (e.g., diethyl malonate, 1-bromobutane), and non-acidic byproducts in an organic solvent.
Materials and Reagents
-
Reaction mixture containing this compound in an organic solvent (e.g., diethyl ether, toluene)
-
Diethyl ether (or other suitable extraction solvent)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
pH indicator paper
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Round-bottom flask
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
Step-by-Step Procedure
Part 1: Acid-Base Extraction
-
Initial Workup: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, it should be removed under reduced pressure and the residue redissolved in a suitable extraction solvent like diethyl ether.
-
Basification: Add an equal volume of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of this compound (sodium 3-ethylhexanoate), while the organic layer (top) will contain neutral and basic impurities.
-
Extraction of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, add another portion of 1 M NaOH to the organic layer in the separatory funnel, shake, and combine the aqueous layers.
-
Back-washing the Aqueous Layer: To remove any co-extracted neutral impurities, wash the combined aqueous layers with a small portion of diethyl ether. Shake, allow the layers to separate, and discard the ether layer.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 6 M hydrochloric acid (HCl) while stirring until the pH of the solution is less than 2 (verify with pH paper). This compound will precipitate or form an oily layer.
-
Extraction of the Product: Add a portion of diethyl ether to the acidified aqueous mixture in the separatory funnel. Shake vigorously and allow the layers to separate. The this compound will now be in the organic layer.
-
Combine Organic Layers: Drain the lower aqueous layer and transfer the organic layer to a clean Erlenmeyer flask. Repeat the extraction of the aqueous layer with fresh diethyl ether twice more and combine all organic extracts.
-
Washing and Drying: Wash the combined organic layers with saturated sodium chloride solution (brine) to remove the bulk of the dissolved water. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude this compound.
Part 2: Purification by Vacuum Distillation
Due to its high boiling point, this compound should be purified by vacuum distillation to prevent decomposition. The boiling point of a liquid decreases at reduced pressure.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and the joints are properly greased to maintain a good vacuum. Place a stir bar in the distillation flask containing the crude this compound.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. Stir the liquid to ensure smooth boiling.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. The table below provides estimated boiling points at different vacuum levels, calculated using a boiling point calculator.[4][5][6][7][8]
-
Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before releasing the vacuum.
Estimated Boiling Points of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | 229 |
| 100 | 165 |
| 50 | 146 |
| 20 | 124 |
| 10 | 108 |
| 5 | 92 |
| 1 | 65 |
Note: These are estimated values and the actual boiling point may vary.
Characterization
The purity and identity of the isolated this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃):
-
A broad singlet corresponding to the acidic proton of the carboxylic acid (δ ~10-12 ppm).
-
Multiplets in the region of δ 0.8-1.7 ppm corresponding to the protons of the ethyl and butyl groups.
-
A multiplet around δ 2.2-2.4 ppm for the methylene (B1212753) protons alpha to the carbonyl group.
-
-
¹³C NMR (CDCl₃):
-
A signal for the carbonyl carbon around δ 175-185 ppm.
-
Signals for the aliphatic carbons in the range of δ 10-45 ppm.
-
-
FTIR (neat):
-
A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band around 1700-1725 cm⁻¹.
-
C-H stretching bands just below 3000 cm⁻¹.
-
Potential Impurities and Troubleshooting
The most likely impurities arise from the starting materials and side reactions of a malonic ester synthesis.
-
Unreacted Diethyl Malonate and Alkyl Halide: These are neutral compounds and should be removed during the initial basic extraction.
-
Dialkylated Malonic Ester: This is also a neutral byproduct and will be removed with other neutral impurities.
-
Incomplete Hydrolysis: If the saponification of the ester is incomplete, the unhydrolyzed ester will remain in the organic layer during the basic extraction.
-
Side Products from Hydrolysis: Depending on the hydrolysis conditions, side reactions can occur.[18][19][20][21][22]
Troubleshooting:
-
Low Yield: This could be due to incomplete reaction, incomplete extraction, or loss of product during transfers. Ensure the pH is appropriately adjusted during extractions and that all transfers are done carefully.
-
Product Contamination: If the final product is impure, an additional purification step such as column chromatography may be necessary. The choice of solvent system for chromatography would depend on the nature of the impurities.
By following this detailed protocol, researchers can effectively isolate and purify this compound from a typical reaction mixture, yielding a product of high purity suitable for further research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 41065-91-2 [m.chemicalbook.com]
- 4. Boiling Point Calculator [trimen.pl]
- 5. quora.com [quora.com]
- 6. Boiling Point Calculator for Ethanol and Water [partyman.se]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boiling Points - MathWizard™ - Shipco® Pumps [shipcopumps.com]
- 9. 2-Ethylhexanoic acid(149-57-5) 13C NMR spectrum [chemicalbook.com]
- 10. hmdb.ca [hmdb.ca]
- 11. 2-Ethylhexanoic acid(149-57-5) 1H NMR [m.chemicalbook.com]
- 12. 2-Ethylhexanoic acid(149-57-5) IR Spectrum [chemicalbook.com]
- 13. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 14. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 15. bmse000351 Hexanoic Acid at BMRB [bmrb.io]
- 16. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. Hexanoic acid, ethyl ester [webbook.nist.gov]
- 18. d-nb.info [d-nb.info]
- 19. pschemicals.com [pschemicals.com]
- 20. Diethyl ethyl(1-methylbutyl)malonate | RUO [benchchem.com]
- 21. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Characterization of 3-Ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characterization of 3-Ethylhexanoic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present standardized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The application note includes predicted quantitative data, detailed experimental workflows, and visual representations of molecular correlations to facilitate unambiguous structural elucidation and purity assessment, crucial for research, quality control, and drug development processes.
Introduction
This compound is a chiral carboxylic acid with applications in various fields, including as a building block in organic synthesis and potentially in the development of new pharmaceutical entities. Accurate and comprehensive characterization of its molecular structure is paramount for ensuring its identity, purity, and for understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.[1][2][3] This application note outlines a systematic approach using ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) to fully characterize this compound.
Predicted NMR Data for this compound
Due to the limited availability of experimentally derived public spectral data for this compound, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for similar functional groups.[4][5][6][7][8][9][10]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (CH₃) | 0.90 | Triplet | ~7.2 |
| H2 (CH₂) | 1.25-1.40 | Multiplet | |
| H3 (CH) | 2.10-2.20 | Multiplet | |
| H4 (CH₂) | 1.40-1.55 | Multiplet | |
| H5 (CH₂) | 1.25-1.40 | Multiplet | |
| H6 (CH₃) | 0.88 | Triplet | ~7.4 |
| H7 (CH₂) | 1.40-1.55 | Multiplet | |
| H8 (CH₃) | 0.92 | Triplet | ~7.5 |
| COOH | 10.0-12.0 | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH₃) | ~14.0 |
| C2 (CH₂) | ~29.0 |
| C3 (CH) | ~45.0 |
| C4 (CH₂) | ~25.0 |
| C5 (CH₂) | ~38.0 |
| C6 (CH₃) | ~11.0 |
| C7 (CH₂) | ~25.0 |
| C8 (CH₃) | ~14.0 |
| C=O | ~180.0 |
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative purposes, a known amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
¹H NMR Spectroscopy
-
Objective: To determine the number of different types of protons and their neighboring environments.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds. For accurate integration, d1 should be at least 5 times the longest T1 relaxation time.[2]
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
¹³C NMR Spectroscopy
-
Objective: To determine the number of different types of carbon atoms in the molecule.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Objective: To differentiate between CH, CH₂, and CH₃ groups.[11][12][13]
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Output: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
2D COSY (Correlation Spectroscopy)
-
Objective: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.[14][15][16][17][18]
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf').
-
Number of Scans per Increment: 2-4.
-
Number of Increments: 256 in the F1 dimension.
-
Spectral Width: 0-16 ppm in both F1 and F2 dimensions.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Parameters:
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Number of Scans per Increment: 2-8.
-
Number of Increments: 128-256 in the F1 dimension.
-
Spectral Width (F2 - ¹H): 0-16 ppm.
-
Spectral Width (F1 - ¹³C): 0-180 ppm.
-
Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive NMR characterization of this compound.
Structural Elucidation from 2D NMR Data
Two-dimensional NMR experiments are critical for assembling the molecular structure by establishing connectivity between atoms.
-
COSY Spectrum: The COSY spectrum will show correlations (cross-peaks) between protons that are coupled to each other, typically through two or three bonds. For this compound, we expect to see correlations between:
-
The methyl protons (H8) and the methylene (B1212753) protons (H7) of the ethyl group.
-
The methylene protons (H7) and the methine proton (H3).
-
The methine proton (H3) and the adjacent methylene protons (H2 and H4).
-
The methylene protons (H4) and the adjacent methylene protons (H5).
-
The methylene protons (H5) and the terminal methyl protons (H6).
-
-
HSQC Spectrum: The HSQC spectrum will reveal which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the unambiguous assignment of both the ¹H and ¹³C signals. For example, the proton signal predicted around 2.10-2.20 ppm (H3) will show a correlation to the carbon signal predicted around 45.0 ppm (C3).
The following diagram illustrates the key correlations expected in the COSY and HSQC spectra of this compound.
Conclusion
The combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR spectroscopy provides a powerful and robust methodology for the complete structural characterization of this compound. The detailed protocols and predicted data presented in this application note serve as a valuable resource for researchers in organic chemistry, quality control, and drug development, enabling confident identification and purity assessment of this compound. The systematic workflow ensures that all necessary data for unambiguous structure elucidation is acquired and analyzed efficiently.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jchps.com [jchps.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. web.pdx.edu [web.pdx.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. COSY | NMR Facility [nmr.chem.ox.ac.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
Application of 3-Ethylhexanoic acid in the synthesis of novel catalysts
Introduction
3-Ethylhexanoic acid and its metal salts are versatile compounds in the field of catalysis, primarily serving as precursors for the synthesis of metal oxide nanocatalysts and as active catalysts in various organic transformations. Its branched alkyl chain confers solubility in organic solvents, making it a valuable component in solution-based synthesis routes. This document outlines the key applications, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.
1. Precursor for the Synthesis of Metal Oxide Nanocatalysts
Metal salts of ethylhexanoic acid are widely used as precursors in the solvothermal and thermal decomposition synthesis of metal oxide nanoparticles. The ethylhexanoate ligand decomposes at elevated temperatures, leaving behind the corresponding metal oxide in a controlled manner, which allows for the formation of uniform nanocrystals.
Application Example: Synthesis of Cobalt Oxide (CoO) Nanooctahedra
Cobalt(II) 2-ethylhexanoate (B8288628) can be used as a precursor to synthesize cobalt oxide (CoO) nanocrystals with a distinct octahedral shape. These nanocrystals can be further transformed into other cobalt oxide phases, such as Co3O4, which have applications in catalysis and energy storage.
Experimental Protocol: Synthesis of CoO Nanooctahedra
Materials:
-
Cobalt(II) 2-ethylhexanoate
-
Inert solvent (e.g., toluene)
-
Methanol (B129727) (for washing)
-
Ethanol (B145695) (for washing)
Procedure:
-
In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve Cobalt(II) 2-ethylhexanoate in oleylamine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the mixture to 250 °C and maintain this temperature for a specified duration (e.g., 2 hours) to allow for the decomposition of the precursor and the formation of CoO nanocrystals.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an excess of a non-solvent like methanol or ethanol to precipitate the CoO nanocrystals.
-
Separate the nanocrystals from the solution by centrifugation.
-
Wash the collected nanocrystals multiple times with a mixture of a solvent (e.g., toluene) and a non-solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.
-
Dry the purified CoO nanooctahedra under vacuum.
2. Direct Application as a Catalyst
Metal ethylhexanoates can also function directly as catalysts in various chemical reactions, most notably in oxidation and polymerization processes.
Application Example: Catalytic Oxidation of 2-Ethylhexanal (B89479)
Manganese(II) 2-ethylhexanoate is an effective catalyst for the aerobic oxidation of 2-ethylhexanal to 2-ethylhexanoic acid.[1] This process is of industrial significance for the production of 2-ethylhexanoic acid, which has numerous applications.
Experimental Protocol: Oxidation of 2-Ethylhexanal
Materials:
-
2-Ethylhexanal
-
Manganese(II) 2-ethylhexanoate
-
Oxygen gas (or air)
-
Optional: Sodium 2-ethylhexanoate (as a co-catalyst)
-
Solvent (if necessary)
Procedure:
-
Charge a reaction vessel with 2-ethylhexanal and the catalyst, Mn(II) 2-ethylhexanoate. A co-catalyst, such as sodium 2-ethylhexanoate, can also be added.[1]
-
Pressurize the reactor with oxygen or bubble air through the reaction mixture at a controlled flow rate.
-
Maintain the reaction at a specific temperature (e.g., room temperature) and pressure (e.g., 0.5 - 0.75 MPa).[1]
-
Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of the aldehyde and the yield of the carboxylic acid.
-
Upon completion, the product, 2-ethylhexanoic acid, can be purified by distillation or other suitable methods.
3. Role in Polymerization Reactions
Bismuth(III) tris(2-ethylhexanoate) has emerged as a less toxic alternative to traditional tin-based catalysts, such as dibutyltin (B87310) dilaurate, in the synthesis of polyurethanes.
Application Example: Polyurethane Synthesis
Bismuth tris(2-ethylhexanoate) can catalyze the reaction between a polyol and an isocyanate to form polyurethane. Its catalytic activity can be influenced by the structure of the reactants and the reaction conditions.
Data Presentation
| Catalyst System | Reactants | Product | Yield (%) | Conditions | Reference |
| Mn(II) 2-ethylhexanoate | 2-Ethylhexanal, Oxygen | 2-Ethylhexanoic acid | 97-98 | Room temperature, 0.5-0.75 MPa, with sodium 2-ethylhexanoate as co-catalyst | [1] |
| Bismuth tris(2-ethylhexanoate) | Polyol, Isocyanate | Polyurethane | - | - | |
| Co(II) 2-ethylhexanoate | - | CoO Nanocrystals | - | 250 °C in oleylamine | [2] |
Visualizations
Caption: Workflow for the synthesis of CoO nanooctahedra.
Caption: Applications of this compound in catalysis.
Discussion on Inapplicability in Metal-Organic Frameworks (MOFs)
While versatile, this compound is generally not employed as a primary building block in the synthesis of Metal-Organic Frameworks (MOFs). The formation of stable, porous MOF structures typically requires multitopic ligands, meaning ligands that can coordinate to multiple metal centers to build an extended network. This compound is a monodentate ligand, capable of coordinating to only one metal center through its carboxylate group. Furthermore, its bulky, branched alkyl chain can sterically hinder the formation of well-ordered, porous crystalline structures. The ligands commonly used in MOF synthesis possess rigid backbones and multiple coordination sites (e.g., benzene-1,3,5-tricarboxylic acid, terephthalic acid) to facilitate the construction of robust frameworks.[3][4]
References
In Vitro Applications and Protocols for 3-Ethylhexanoic Acid: A Review and Methodological Guide
Disclaimer: Scientific literature extensively covers the in vitro effects of 2-Ethylhexanoic acid (2-EHA), a structural isomer of 3-Ethylhexanoic acid. However, there is a significant scarcity of published in vitro studies specifically focused on this compound. The following application notes and protocols are largely based on the research conducted on 2-EHA and are intended to serve as a methodological guide for researchers investigating this compound. The biological activities and mechanisms of action of these two isomers may differ.
Introduction
This compound is a branched-chain carboxylic acid. While its specific biological effects are not well-documented, its isomer, 2-Ethylhexanoic acid (2-EHA), is a known metabolite of the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP) and has been studied for its effects on various cellular processes. Research on 2-EHA suggests several potential areas of investigation for this compound, including peroxisome proliferation, modulation of reactive oxygen species (ROS), and developmental toxicity. These application notes provide an overview of key in vitro assays and detailed protocols relevant to exploring the biological activity of this compound, based on the existing knowledge of its isomer.
Key In Vitro Applications and Findings for 2-Ethylhexanoic Acid
The following table summarizes quantitative data from in vitro studies on 2-Ethylhexanoic acid, which can serve as a reference for designing experiments with this compound.
| Application Area | Cell Type | Assay | Key Findings for 2-Ethylhexanoic Acid | Reference |
| Immunomodulation | Human Polymorphonuclear Leukocytes (PMNLs) | FMLP-induced Respiratory Burst | Dose-dependent inhibition of ROS production with concentrations from 10-2000 µM. | [1] |
| Peroxisome Proliferation | Rat Hepatocytes | Palmitoyl Coenzyme A Oxidation | The (+)-(S)-enantiomer is a more potent inducer of peroxisome proliferation than the (-)-(R)-enantiomer. | |
| Metabolism | Rat Liver Microsomes | Glucuronidation Assay | Similar Km and Vmax for both enantiomers. Glucuronidation is induced by phenobarbital. | [2] |
| Developmental Toxicity | Embryo Cultures | Embryo Culture Assay | 2-EHA-treated sera produced developmental toxicity, an effect that was eliminated by zinc supplementation. | [3] |
Experimental Protocols
Protocol 1: Assessment of Reactive Oxygen Species (ROS) Production in Human Polymorphonuclear Leukocytes (PMNLs)
This protocol is adapted from a study on the immunosuppressive effects of 2-EHA[1].
Objective: To determine the effect of this compound on the production of reactive oxygen species (ROS) in stimulated human PMNLs.
Materials:
-
This compound
-
Human whole blood
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
Phorbol myristate acetate (B1210297) (PMA) or formyl-methionyl-leucyl-phenylalanine (FMLP)
-
Luminometer
Procedure:
-
PMNL Isolation: Isolate PMNLs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PMNLs in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Pre-incubate the PMNLs with varying concentrations of this compound (e.g., 10, 100, 1000, 2000 µM) for 30 minutes at 37°C.
-
ROS Measurement:
-
Add luminol to the cell suspension.
-
Stimulate the cells with a ROS inducer such as PMA or FMLP.
-
Immediately measure the chemiluminescence using a luminometer at regular intervals for up to 60 minutes.
-
-
Data Analysis: Express the results as a percentage of the ROS production in control (vehicle-treated) cells.
Protocol 2: In Vitro Glucuronidation Assay Using Liver Microsomes
This protocol is based on a study investigating the metabolism of 2-EHA[2].
Objective: To determine the rate of glucuronidation of this compound by liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., from rat, human)
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl2)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, liver microsomes, and this compound.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding UDPGA.
-
Incubation: Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of the this compound glucuronide conjugate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).
Potential Signaling Pathways
Based on studies with 2-EHA and other branched-chain fatty acids, a potential mechanism of action for this compound could involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.
Conclusion
While direct in vitro data for this compound is limited, the extensive research on its isomer, 2-Ethylhexanoic acid, provides a valuable framework for future investigations. The protocols and potential mechanisms outlined in these application notes offer a starting point for researchers to explore the biological effects of this compound in a systematic manner. Further studies are warranted to elucidate the specific cellular and molecular interactions of this compound and to understand its potential toxicological and pharmacological properties.
References
- 1. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
Application Notes and Protocols for 3-Ethylhexanoic Acid as a Model Compound in Branched-Chain Fatty Acid Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Ethylhexanoic acid as a representative model compound for studying the biological roles of branched-chain fatty acids (BCFAs). Due to its defined chemical structure and commercial availability, this compound serves as an excellent tool for investigating the metabolic, signaling, and toxicological aspects of BCFAs, which are increasingly recognized for their roles in metabolic diseases and cellular signaling.
This document offers detailed protocols for the preparation and in vitro application of this compound, along with methodologies for its quantification in biological samples. Furthermore, it presents hypothetical signaling pathways and experimental workflows to guide researchers in designing and executing studies to elucidate the effects of this model BCFA on cellular processes.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of experiments investigating the effects of this compound. These tables are intended to serve as a guide for data presentation and interpretation in your own research.
Table 1: Effect of this compound on Cell Viability
This table illustrates a hypothetical dose-dependent effect of this compound on the viability of a human hepatocyte cell line (HepG2) after 24 hours of exposure, as measured by an MTT assay.
| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 10 | 98.2 | 5.1 |
| 50 | 95.6 | 4.8 |
| 100 | 88.3 | 5.5 |
| 250 | 75.1 | 6.2 |
| 500 | 62.4 | 5.9 |
Table 2: Quantification of this compound in Cell Lysates by GC-MS
This table provides example data for the quantification of this compound in cell lysates following treatment, demonstrating a dose-dependent increase in intracellular concentrations.
| Treatment Group (µM) | Intracellular this compound (ng/mg protein) | Standard Deviation |
| 0 (Vehicle Control) | Not Detected | N/A |
| 50 | 15.2 | 2.1 |
| 100 | 32.8 | 3.5 |
| 250 | 85.6 | 7.9 |
Experimental Protocols
Protocol 1: Preparation of BSA-Complexed this compound for In Vitro Studies
Fatty acids have low solubility in aqueous media and can be cytotoxic at high concentrations. Complexing them with bovine serum albumin (BSA) enhances their stability and delivery to cells in culture.
Materials:
-
This compound
-
Ethanol (B145695) (100%)
-
Fatty acid-free BSA
-
MilliQ water
-
Cell culture medium
Procedure:
-
Prepare a 150 mM stock solution of this compound:
-
Dissolve an appropriate amount of this compound in 100% ethanol.
-
Gently warm at 37°C if necessary to fully dissolve.
-
-
Prepare a 10% (w/v) fatty acid-free BSA solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile MilliQ water.
-
Sterile filter the solution using a 0.22 µm filter.
-
-
Complex this compound with BSA:
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
Slowly add the this compound stock solution dropwise to the BSA solution while gently vortexing. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
-
Prepare the final treatment medium:
-
Add the BSA-complexed this compound to your cell culture medium to achieve the desired final concentration.
-
Prepare a vehicle control using BSA and the same volume of ethanol used for the fatty acid stock.
-
Protocol 2: Quantification of this compound in Biological Samples by GC-MS
This protocol describes the extraction and derivatization of this compound from cell lysates for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell lysates
-
Internal standard (e.g., deuterated this compound)
-
Chloroform/Methanol (B129727) (2:1, v/v)
-
Boron trifluoride (BF₃) in methanol (12%)
-
Anhydrous sodium sulfate
Procedure:
-
Lipid Extraction:
-
To 100 µL of cell lysate, add the internal standard.
-
Add 1 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collect the lower organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 12% BF₃ in methanol.
-
Incubate at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.
-
Centrifuge to separate the layers and collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAME sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-23) for separation.
-
Set an appropriate oven temperature program to resolve the FAMEs.
-
The mass spectrometer is used for identification and quantification based on retention time and specific mass fragments.
-
Protocol 3: Assessment of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or on coverslips).
-
Treat cells with various concentrations of this compound for the desired time.
-
Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the JC-1 dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of this compound.
Caption: Hypothesized metabolic pathway of this compound via β-oxidation.
Caption: General experimental workflow for in vitro studies of this compound.
Caption: Hypothesized signaling pathways affected by this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethylhexanoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethylhexanoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Due to the beta-position of the ethyl group, direct oxidation methods common for isomers like 2-ethylhexanoic acid are not applicable. The synthesis of this compound typically relies on carbon-carbon bond-forming reactions. The two most common and adaptable laboratory-scale methods are the Malonic Ester Synthesis and the Reformatsky Reaction.[1][2]
Q2: I am experiencing low yields in my Malonic Ester Synthesis of this compound. What are the potential causes?
A2: Low yields in the Malonic Ester Synthesis can stem from several factors. Incomplete deprotonation of the malonic ester is a common issue, which can be addressed by ensuring the use of a strong, anhydrous base like sodium ethoxide in absolute ethanol (B145695). Another significant cause of yield loss is the formation of a dialkylated byproduct.[1] Optimizing the stoichiometry of the alkylating agent (1-bromobutane) and controlling the reaction temperature can help minimize this side reaction. Incomplete hydrolysis of the diester or incomplete decarboxylation are also potential culprits.
Q3: During the Reformatsky Reaction to produce an intermediate for this compound, my reaction is not initiating. What should I do?
A3: The initiation of the Reformatsky reaction is critically dependent on the activation of the zinc metal.[3][4] If the reaction is sluggish or fails to start, consider activating the zinc dust prior to the reaction. This can be achieved by washing it with dilute acid to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum. The presence of water in the reaction solvent or on the glassware can also quench the organozinc intermediate. Ensure all reagents and apparatus are scrupulously dry.
Q4: What are the main impurities I should expect in my crude this compound product?
A4: The impurity profile will depend on the synthetic route. In the Malonic Ester Synthesis, the most likely impurities are the unreacted diethyl malonate, the monoalkylated diethyl malonate, and the dialkylated malonic acid. For the Reformatsky route, impurities could include unreacted starting materials (the carbonyl compound and the alpha-halo ester) and the beta-hydroxy ester if the subsequent dehydration and reduction steps are incomplete.
Q5: How can I purify the final this compound product?
A5: Purification of this compound can typically be achieved by distillation under reduced pressure. If non-volatile impurities are present, an initial purification can be performed by liquid-liquid extraction. The crude product can be dissolved in an organic solvent and washed with water to remove any water-soluble impurities. Subsequent extraction with a basic aqueous solution (e.g., sodium bicarbonate) will convert the carboxylic acid to its water-soluble salt. The aqueous layer can then be separated, acidified, and the purified carboxylic acid can be extracted back into an organic solvent.[5]
Troubleshooting Guides
Malonic Ester Synthesis
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield of Alkylated Product | Incomplete deprotonation of diethyl malonate. | Use a freshly prepared, anhydrous solution of sodium ethoxide in ethanol. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Side reaction: dialkylation.[1] | Use a slight excess of diethyl malonate relative to the alkylating agent (1-bromobutane). Add the alkylating agent slowly at a controlled temperature. | |
| Incomplete Hydrolysis | Insufficient reaction time or concentration of the base (e.g., NaOH). | Increase the reaction time for the saponification step. Use a higher concentration of the base. |
| Incomplete Decarboxylation | Insufficient heating during the final step. | Ensure the temperature is high enough for decarboxylation to occur, typically by heating the acidified diacid. |
Reformatsky Reaction
| Issue | Possible Cause | Troubleshooting Step |
| Reaction Fails to Initiate | Inactive zinc metal surface. | Activate the zinc dust prior to use with a small amount of iodine or by washing with dilute HCl.[6] |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Use anhydrous solvents. | |
| Low Yield of β-hydroxy ester | Competing side reactions of the organozinc reagent. | Control the reaction temperature, as higher temperatures can lead to side reactions. |
| Formation of α,β-unsaturated ester | Spontaneous dehydration of the β-hydroxy ester. | This can sometimes be a desired intermediate. If not, perform the work-up under milder, neutral conditions. |
Experimental Protocols
Malonic Ester Synthesis of this compound
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise at 0 °C with stirring.[7]
-
Alkylation: After the addition is complete, add 1-bromobutane (B133212) dropwise and allow the reaction to warm to room temperature. The mixture is then heated to reflux until the reaction is complete (monitored by TLC).
-
Saponification: The reaction mixture is cooled, and an aqueous solution of sodium hydroxide (B78521) is added. The mixture is heated to reflux to hydrolyze the ester groups.[8]
-
Decarboxylation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl). The resulting malonic acid derivative is then heated to induce decarboxylation, yielding this compound.[8]
-
Purification: The crude product is purified by extraction and subsequent vacuum distillation.
Reformatsky Reaction Approach to this compound
Note: This route produces a β-hydroxy ester which requires further steps (dehydration and reduction) to yield this compound.
-
Activation of Zinc: In a flame-dried flask, add zinc dust and a crystal of iodine and gently heat until the iodine vapor is visible. Allow to cool.[3]
-
Reaction Setup: Add anhydrous solvent (e.g., THF or diethyl ether) to the activated zinc.
-
Addition of Reagents: A mixture of pentanal and ethyl bromoacetate (B1195939) is added dropwise to the zinc suspension with gentle heating to initiate the reaction.[9]
-
Work-up: After the reaction is complete, it is quenched with dilute acid and extracted with an organic solvent.
-
Purification: The resulting crude ethyl 3-hydroxy-3-ethylhexanoate is purified by column chromatography.[3]
-
Further Steps: The purified β-hydroxy ester would then need to be dehydrated to the α,β-unsaturated ester, followed by catalytic hydrogenation to yield the ethyl ester of this compound, and finally hydrolyzed to the desired carboxylic acid.
Data Presentation
Table 1: Illustrative Yields for Branched Carboxylic Acid Synthesis Methods
| Synthetic Method | Key Reagents | Typical Yield Range (%) | Key Considerations |
| Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, Alkyl halide | 60-80 | Prone to dialkylation; requires strong base.[1] |
| Reformatsky Reaction | Carbonyl, α-halo ester, Zinc | 50-70 | Requires activated zinc; multi-step for saturated acids.[3][4] |
| Grignard Carboxylation | Alkyl/Aryl halide, Magnesium, CO2 | 50-90 | Sensitive to moisture and protic functional groups.[10] |
Note: The yields presented are typical for these general reaction types and may vary for the specific synthesis of this compound.
Mandatory Visualization
Caption: Malonic Ester Synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Challenges in the Purification of 3-Ethylhexanoic Acid
Welcome to the Technical Support Center for the purification of 3-Ethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the purification of this branched-chain carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. A common synthesis involves the malonic ester synthesis using diethyl malonate and 3-bromohexane.[1] Potential impurities from this route may include:
-
Unreacted starting materials: Diethyl malonate and 3-bromohexane.
-
Side-products: Dialkylated malonic esters, and isomers of hexanoic acid.
-
Solvents and reagents: Residual ethanol (B145695) from saponification, and any solvents used during the reaction and workup.
Q2: Which primary purification techniques are recommended for this compound?
A2: The primary methods for purifying this compound are fractional distillation, recrystallization (if the compound is a solid at room temperature or can be derivatized), and column chromatography. The choice of method depends on the nature and boiling points of the impurities, the desired final purity, and the scale of the purification.
Q3: What analytical methods are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for assessing the purity of volatile compounds like this compound. Derivatization to a more volatile ester may be required for optimal results.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a versatile technique for quantifying the main compound and detecting non-volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and identify impurities if their signals do not overlap with the product signals.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The boiling points of the impurities are too close to that of this compound (234.6°C at 760 mmHg).[4] For example, n-hexanoic acid has a boiling point of approximately 205°C.[5] The efficiency of the distillation column is insufficient.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).
-
Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates for separation.
-
Reduce Pressure: Perform the distillation under vacuum to lower the boiling points and potentially increase the boiling point differences between the components.
-
Issue 2: Product decomposition during distillation.
-
Possible Cause: The high boiling point of this compound may lead to thermal degradation, especially if non-volatile impurities or acidic/basic residues are present.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: This is the most effective way to lower the distillation temperature and prevent decomposition.
-
Neutralize the Crude Product: Before distillation, wash the crude acid with a dilute solution of a weak base to remove any strong acid catalysts, followed by a water wash to neutrality.
-
Recrystallization
Issue 3: this compound oils out instead of crystallizing.
-
Possible Cause: this compound is a liquid at room temperature, making direct crystallization challenging. This section assumes a derivatization to a solid or attempts at low-temperature crystallization. "Oiling out" can also be caused by the presence of impurities that depress the melting point or inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent System: For low-temperature crystallization, screen solvent pairs. A good starting point is a solvent in which the acid is soluble (e.g., diethyl ether, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexane (B92381), pentane).
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a colder environment (e.g., refrigerator or freezer). Rapid cooling often promotes oiling out.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. If available, add a seed crystal of pure this compound.
-
Trituration: If an oil forms, try to induce crystallization by swirling the oil with a small amount of the anti-solvent.
-
Column Chromatography
Issue 4: Significant tailing of the this compound peak.
-
Possible Cause: Carboxylic acids can interact strongly with the silica (B1680970) gel stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This will keep the this compound in its protonated form and reduce its interaction with the silica gel.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a reversed-phase C18 column with an appropriate aqueous-organic mobile phase.
-
Data Presentation
Table 1: Physical Properties of this compound and a Common Isomeric Impurity
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Water Solubility |
| This compound | 144.21 | 234.6[4] | 1.4 g/L at 20°C[6] |
| n-Hexanoic Acid | 116.16 | 205.8[5] | 1.082 g/100 mL[5] |
Experimental Protocols
General Protocol for Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charge the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently.
-
Fraction Collection: As the vapor rises through the column, monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. The temperature should then rise and stabilize at the boiling point of this compound. Collect the main fraction in a clean receiving flask.
-
Shutdown: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of the residue.
General Protocol for Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., hexane with a small percentage of ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the this compound. Remember to add 0.1-1% acetic or formic acid to the mobile phase to prevent tailing.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound|lookchem [lookchem.com]
- 5. Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 3-Ethylhexanoic Acid
Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments, with a specific focus on the analysis of 3-Ethylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half. For a polar and acidic compound like this compound, this is a common issue that can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample.[1][2] Ultimately, it compromises the accuracy and precision of quantitative analysis.
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The primary causes of peak tailing for acidic compounds stem from their polarity and propensity to interact with active sites within the GC system. Key factors include:
-
Active Sites: The carboxylic acid group of this compound can form strong hydrogen bonds with active silanol (B1196071) groups present on the surfaces of untreated or poorly deactivated injector liners, column stationary phases, and detectors.[1][3] This causes some molecules to be retained longer, resulting in a tailing peak.
-
Column Issues: Contamination of the GC column, especially at the inlet, or the use of a column with a stationary phase that is not ideal for acidic compounds can lead to peak tailing.[3]
-
Inappropriate Method Parameters: A low injector temperature can cause incomplete vaporization, while a slow oven temperature ramp can lead to band broadening.[4]
-
Physical Issues: Problems like poor column installation (e.g., incorrect insertion depth, ragged cuts), dead volumes in the flow path, or system leaks can cause turbulence in the carrier gas flow, leading to tailing of all peaks, including this compound.[5]
Q3: How can I quickly differentiate between a chemical (active sites) and a physical cause for peak tailing?
A3: A good diagnostic approach is to observe the chromatogram as a whole. If only the this compound peak and other polar compounds are tailing while non-polar compounds in the same run have symmetrical peaks, the cause is likely chemical interaction with active sites.[5] If all peaks in the chromatogram, including the solvent peak, are tailing, the issue is more likely to be physical, such as a problem with the column installation or a leak in the system.[5]
Q4: What is derivatization and can it help reduce peak tailing for this compound?
A4: Derivatization is a chemical modification of the analyte to make it more suitable for a specific analytical technique. For GC analysis of carboxylic acids, derivatization is a highly effective strategy to reduce peak tailing.[6][7] By converting the polar carboxylic acid group into a less polar ester (e.g., a methyl or pentafluorobenzyl ester), its interaction with active sites in the GC system is significantly reduced, resulting in improved peak symmetry and volatility.[7][8]
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to resolve specific issues causing peak tailing during the analysis of this compound.
Guide 1: Addressing Peak Tailing Caused by Active Sites
Q: My this compound peak is tailing, but other non-polar compounds in my sample look fine. What should I do?
A: This strongly suggests interaction with active sites in your GC system. Follow these steps:
-
Inlet Maintenance: The injector is a common source of activity. Replace the inlet liner with a new, high-quality deactivated liner.[3] Also, replace the septum as particles from a worn septum can be a source of contamination.
-
Column Conditioning: If the column has been in use for a while, it may need conditioning. Bake the column at a temperature slightly above your method's final temperature (but below the column's maximum operating temperature) for a few hours with carrier gas flow to remove contaminants.
-
Column Trimming: If conditioning does not resolve the issue, the front end of the column may be irreversibly contaminated. Trim 15-20 cm from the inlet end of the column. This will remove the most contaminated section. Remember to make a clean, square cut.
-
Consider Derivatization: If peak tailing persists even with a clean and inert system, derivatizing your this compound is the most robust solution.[6][7]
Guide 2: Resolving Peak Tailing for All Peaks in the Chromatogram
Q: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the cause and how do I fix it?
A: This indicates a physical or mechanical issue in the GC system. Here’s a checklist to identify and resolve the problem:
-
Check Column Installation:
-
Proper Cutting: Ensure the column ends are cut cleanly and at a 90-degree angle. Ragged cuts can cause turbulence.
-
Correct Insertion Depth: Verify that the column is inserted to the correct depth in both the injector and the detector, as specified by your instrument manufacturer. Incorrect positioning can create dead volumes.[5]
-
-
Leak Check: Perform a thorough leak check of the entire system, especially around the inlet and detector fittings, using an electronic leak detector. Leaks can disrupt the carrier gas flow and cause peak tailing.
-
Inspect the Inlet: Check for a partially blocked inlet frit or debris in the liner.
Quantitative Data Summary
The choice of GC column can have a significant impact on the peak shape of polar analytes like carboxylic acids. The following table summarizes the effect of different column stationary phases on the peak asymmetry of hexanoic acid, a compound structurally similar to this compound.
| Stationary Phase Type | Analyte | Peak Asymmetry Factor (As) | Reference |
| Zwitterionic Ionic Liquid (methanesulfonate anion) | n-Hexanoic Acid | 1.05 | |
| Conventional Ionic Liquid ([BMIM+][Tf2N-]) | n-Hexanoic Acid | 4.32 | |
| Conventional Non-Polar Column | Carboxylic Acids | ~3-fold higher tailing vs. acidic water phase |
Note: A peak asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Higher values indicate increased tailing.
Experimental Protocols
Protocol 1: GC Inlet Maintenance (Replacing the Liner and Septum)
-
Cool Down: Cool the GC inlet to a safe temperature (below 50°C).
-
Turn Off Gases: Turn off the carrier gas and any other inlet gases.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new, pre-conditioned one. Do not overtighten the septum nut upon reassembly.
-
Remove Liner: Carefully remove the inlet liner using clean forceps. Note the orientation of the liner.
-
Install New Liner: Insert a new, deactivated liner in the same orientation as the one you removed. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet and tighten the fittings appropriately.
-
Leak Check: Restore the carrier gas flow and perform a thorough leak check around the septum nut and any other disturbed fittings.
Protocol 2: General Procedure for Esterification (Derivatization) of this compound
This protocol describes a common method for converting a carboxylic acid to its methyl ester using Boron Trifluoride-Methanol (BF₃-Methanol), which improves its chromatographic behavior.
-
Sample Preparation: In a clean, dry reaction vial, place a known amount of your sample containing this compound. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 1 mL of 14% BF₃ in methanol (B129727) to the dried sample.
-
Reaction: Tightly cap the vial and heat it in a heating block or water bath at 60°C for 30-60 minutes.
-
Extraction: After the vial has cooled to room temperature, add 1 mL of deionized water and 1 mL of a non-polar solvent like hexane. Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper organic layer (hexane) contains the derivatized this compound methyl ester.
-
Analysis: Carefully transfer the upper organic layer to an autosampler vial for GC analysis.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your GC analysis.
Caption: Troubleshooting workflow for GC peak tailing.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. gcms.cz [gcms.cz]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 3-Ethylhexanoic Acid Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges of 3-ethylhexanoic acid esterification.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to optimize for the esterification of this compound?
A1: The primary parameters to optimize are the molar ratio of the alcohol to this compound, reaction temperature, type and concentration of the catalyst, and reaction time.[1] The presence of water should also be minimized as it can reverse the reaction.[2][3]
Q2: Which type of catalyst is most effective for this esterification?
A2: The choice of catalyst depends on the desired reaction conditions and scale.
-
Homogeneous Acid Catalysts: Strong acids like sulfuric acid are effective and widely used.[4][5]
-
Heterogeneous Acid Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst) offer easier separation from the reaction mixture and can be recycled.[6][7][8]
-
Enzymatic Catalysts: Lipases, such as Novozym 435, can be used for milder reaction conditions, which is beneficial for sensitive substrates, though reaction times may be longer.
-
Organotin Catalysts: Compounds like stannous octoate or dibutyltin (B87310) dilaurate are also commonly employed in industrial esterification processes.[9]
Q3: How does the structure of this compound affect the esterification reaction?
A3: this compound has a branched alkyl chain, which introduces steric hindrance at the alpha-carbon next to the carboxyl group.[3] This hindrance can slow down the reaction rate compared to straight-chain carboxylic acids.[3] Overcoming this may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more reactive alcohol or a highly efficient catalyst.[3]
Q4: What is a typical starting molar ratio of alcohol to this compound?
A4: To drive the reversible esterification reaction toward the product side, an excess of one reactant, typically the alcohol, is used.[3] Starting molar ratios of alcohol to acid can range from 1:1 to 5:1.[2] An optimal ratio for a similar reaction was found to be 2.25:1 (alcohol to acid).[4] However, excessively high concentrations of alcohol can sometimes inhibit enzymatic catalysts.
Q5: What is the optimal temperature range for this reaction?
A5: The optimal temperature depends heavily on the catalyst being used.
-
For acid-catalyzed reactions , temperatures are typically elevated, often in the range of 80-85°C or higher, sometimes up to 140°C with certain resin catalysts.[5][10]
-
For enzyme-catalyzed reactions , temperatures are much milder to avoid denaturation of the enzyme. An optimum temperature of 30°C has been reported for a lipase-catalyzed esterification of 2-ethylhexanoic acid. The reaction rate generally increases with temperature up to a certain point, after which enzyme stability decreases.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Equilibrium Not Shifted Toward Products: Fischer esterification is a reversible reaction, and the presence of water drives the equilibrium backward.[3] | 1. Use a significant excess of the alcohol reactant (e.g., 2:1 to 5:1 molar ratio).[2][3][6] 2. Actively remove water from the reaction mixture as it forms, using a Dean-Stark apparatus or by carrying out the reaction in the presence of a dehydrating agent. |
| Insufficient Reaction Time or Temperature: The steric hindrance of this compound can slow the reaction rate.[3] | 1. Increase the reaction time and monitor progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] 2. Moderately increase the reaction temperature, keeping in mind the stability of the reactants and catalyst (especially for enzymatic reactions).[3][11] |
| Ineffective Catalyst or Catalyst Poisoning: The catalyst may not be active enough, or impurities (especially water) may have deactivated it.[2] | 1. Increase the catalyst concentration. For sulfuric acid, concentrations can range from 0.01M to 0.5M.[4] 2. Switch to a more effective catalyst, such as a different solid acid resin or a stronger mineral acid.[7] 3. Ensure all reagents and glassware are anhydrous (dry) before starting the reaction.[3] |
| Poor Quality of Reagents: Degradation or impurities in the this compound or alcohol can lead to side reactions or inhibit the primary reaction. | Use fresh, high-purity reagents and anhydrous solvents.[3] |
Problem 2: Difficulty in Product Separation / Workup
| Potential Cause | Suggested Solution(s) |
| Ester is Dissolving in Excess Reactant: The product ester may be soluble in the excess alcohol used, preventing phase separation.[12][13] | 1. During the aqueous wash, add a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water to extract the product ester.[13] 2. Use a saturated sodium chloride solution (brine) for washing. This increases the polarity of the aqueous layer and can decrease the solubility of the organic ester, promoting better phase separation.[12] |
| Emulsion Formation: Vigorous shaking during the washing step can lead to the formation of a stable emulsion between the organic and aqueous layers. | Swirl or gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, letting it stand for an extended period or adding brine can help break it. |
| Incomplete Neutralization: Residual acid catalyst or unreacted this compound can interfere with separation. | Wash the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid.[13] Be cautious of effervescence (CO₂ production). |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions found in the literature for the esterification of ethylhexanoic acid and similar substrates, which can serve as a starting point for optimization.
Table 1: Acid-Catalyzed Esterification Conditions
| Parameter | Optimized Value | Reactants | Catalyst | Reference |
| Molar Ratio (Alcohol:Acid) | 2.25:1 | 2-ethylhexanol & MCPA | Sulfuric Acid | [4] |
| Temperature | 80-85 °C | Ethanol (B145695) & Acetic Acid | Sulfuric Acid | [5] |
| Catalyst Concentration | 0.5 M | 2-ethylhexanol & MCPA | Sulfuric Acid | [4] |
Table 2: Enzyme-Catalyzed Esterification Conditions
| Parameter | Optimized Value | Reactants | Catalyst | Reference |
| Molar Ratio (Alcohol:Acid) | 1:1 | 2-ethyl-1-hexanol & 2-ethylhexanoic acid | Novozym 435 | |
| Temperature | 30 °C | 2-ethyl-1-hexanol & 2-ethylhexanoic acid | Novozym 435 | |
| Solvent | n-hexane | 2-ethyl-1-hexanol & 2-ethylhexanoic acid | Novozym 435 |
Experimental Protocols
Protocol: Acid-Catalyzed Esterification of this compound with Ethanol
This protocol provides a general methodology. Specific quantities should be calculated based on the desired scale of the reaction.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl Ether)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, glassware
Procedure:
-
Setup: Assemble a reflux apparatus using a dry round-bottom flask and a condenser.
-
Reactant Addition: To the round-bottom flask, add this compound and an excess of anhydrous ethanol (e.g., a 3:1 molar ratio).[4]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[14][15]
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.[5] Allow the reaction to proceed for several hours. Monitor the reaction's progress via TLC or GC if possible.
-
Cooling & Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup - Washing:
-
Wash the mixture with water to remove the bulk of the excess ethanol and sulfuric acid.
-
Carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[13] Vent the separatory funnel frequently to release the pressure from CO₂ gas formation.
-
Wash with brine to reduce the solubility of the ester in the aqueous layer and aid in phase separation.[12]
-
-
Extraction & Drying: Separate the organic layer. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Isolation: Filter to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude ester product.
-
Purification (Optional): The crude product can be further purified by distillation if required.
Visualizations
Caption: General experimental workflow for acid-catalyzed esterification.
Caption: Troubleshooting logic for low product yield in esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Hill Publishing Group [wap.hillpublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reaxis.com [reaxis.com]
- 10. Esterification [chemra.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Analysis of Ethylhexanoic Acid Isomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of ethylhexanoic acid isomers in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Complete Co-elution of 2-Ethylhexanoic Acid Enantiomers
Question: My chromatogram shows a single, sharp peak for 2-ethylhexanoic acid, but I know it's a racemic mixture. Why are the enantiomers co-eluting?
Answer: The co-elution of enantiomers is expected on a standard achiral HPLC column, such as a C18 column. Enantiomers have identical physicochemical properties in an achiral environment and therefore do not separate.[1] To resolve the enantiomers of 2-ethylhexanoic acid, a chiral environment must be created. This can be achieved through two primary methods: direct and indirect chiral HPLC.
Troubleshooting Workflow for Co-eluting Enantiomers
The following workflow can guide you in resolving the co-eluting enantiomers of 2-ethylhexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the difference between direct and indirect chiral HPLC separation?
A1:
-
Direct chiral separation involves the use of a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP, leading to different retention times and separation.[1]
-
Indirect chiral separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[2][3] These diastereomers have different physicochemical properties and can be separated on a conventional achiral column.[3]
Q2: Which type of chiral stationary phase (CSP) is suitable for separating 2-ethylhexanoic acid enantiomers?
A2: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often successful in separating a wide range of chiral compounds, including carboxylic acids.[4] Cyclodextrin-based CSPs can also be effective, particularly for compounds that can fit into the cyclodextrin (B1172386) cavity.[5][6]
Q3: Why is an acidic modifier, like trifluoroacetic acid (TFA), often added to the mobile phase for separating chiral carboxylic acids?
A3: An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group. This results in sharper, more symmetrical peaks and can improve the chiral recognition and overall resolution.[7]
Q4: What are some examples of chiral derivatizing agents (CDAs) for carboxylic acids?
A4: Several CDAs can be used to derivatize carboxylic acids for indirect chiral separation. Examples include chiral amines like 1-(1-anthryl)ethylamine and 1-(2-anthryl)ethylamine, which form diastereomeric amides.[8] Other reagents, such as those based on benzofurazan, can also be employed.[9]
Q5: How can I confirm the elution order of the enantiomers?
A5: The elution order of the enantiomers should be confirmed by analyzing enantiomerically pure standards of (R)- and (S)-2-ethylhexanoic acid under the same chromatographic conditions.
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation of 2-Ethylhexanoic Acid Enantiomers
This protocol outlines a direct method using a polysaccharide-based chiral stationary phase.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of racemic 2-ethylhexanoic acid in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results:
Under these conditions, baseline separation of the (R)- and (S)-enantiomers of 2-ethylhexanoic acid is expected. The addition of TFA is crucial for good peak shape. Retention times and resolution will depend on the specific system, but a resolution (Rs) value greater than 1.5 is desirable for accurate quantification.
Quantitative Data (Illustrative):
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-2-ethylhexanoic acid | ~ 8.5 | \multirow{2}{*}{> 1.5} |
| (S)-2-ethylhexanoic acid | ~ 9.8 |
Protocol 2: Indirect Chiral HPLC Separation via Derivatization
This protocol describes the derivatization of 2-ethylhexanoic acid with a chiral amine followed by separation on an achiral column.
Workflow for Indirect Chiral Separation:
Derivatization Procedure:
-
In a vial, dissolve 10 mg of racemic 2-ethylhexanoic acid in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add 1.2 equivalents of a coupling agent (e.g., EDC) and a catalyst (e.g., HOBt).
-
Add 1.1 equivalents of a chiral amine (e.g., (R)-1-(1-naphthyl)ethylamine).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC run).
-
Quench the reaction with a dilute acid wash (e.g., 1 M HCl), and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the HPLC mobile phase.
HPLC Conditions for Diastereomer Separation:
| Parameter | Value |
| HPLC System | Standard HPLC with UV or Fluorescence detector |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength appropriate for the CDA chromophore |
| Injection Volume | 10 µL |
Expected Results:
The two diastereomers formed will have different retention times on the C18 column, allowing for their separation and quantification. The choice of the CDA will influence the required detection method (e.g., a CDA with a fluorescent tag will allow for more sensitive detection).
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 6. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Sensitive derivatizatton reagents for the resolution of carboxylic acid enantiomers by high-performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 9. Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in the synthesis of 3-Ethylhexanoic acid
Technical Support Center: Synthesis of 3-Ethylhexanoic Acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of this compound, primarily via the malonic ester synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the malonic ester synthesis. This multi-step process involves the sequential alkylation of diethyl malonate, first with an ethyl halide and then with a propyl halide (or vice versa), followed by hydrolysis and decarboxylation to yield the final product.
Q2: What are the primary side reactions to be aware of during the malonic ester synthesis of this compound?
A2: The main potential side reactions include:
-
Incomplete Dialkylation: The reaction may stop at the mono-alkylated stage (e.g., diethyl ethylmalonate or diethyl propylmalonate), leading to a mixture of products.
-
Transesterification: If the alkoxide base used does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide (B1231860) with diethyl malonate), an exchange of the ester groups can occur, leading to a mixture of different esters.[1]
-
Elimination Reactions: While less common with primary alkyl halides like ethyl bromide and propyl bromide, under certain conditions, an elimination (E2) reaction can compete with the desired substitution (SN2) reaction.[2]
-
Incomplete Hydrolysis: Failure to completely hydrolyze both ester groups will result in a mixture of the diacid, mono-acid/mono-ester, and the starting diester.
-
Incomplete Decarboxylation: The decarboxylation step requires careful temperature control to ensure the complete removal of one of the carboxylic acid groups. Insufficient heating can lead to the presence of the intermediate dicarboxylic acid in the final product.
Q3: How can I purify the final this compound product?
A3: Purification of this compound is typically achieved through vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. If significant impurities remain, column chromatography on silica (B1680970) gel can be employed, though this is less common for this type of compound. The purity can be assessed by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Q4: Which base is recommended for the alkylation steps?
A4: Sodium ethoxide (NaOEt) in absolute ethanol (B145695) is the most commonly used and recommended base for the alkylation of diethyl malonate.[1] Using an ethoxide base prevents transesterification. For more controlled or complete deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be used.[3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Dialkylated Product (Diethyl Ethylpropylmalonate) | 1. Insufficient amount of base in the second alkylation step. 2. The first alkylation did not go to completion. 3. The second alkylating agent is not reactive enough or was not added in sufficient quantity. | 1. Ensure that a full second equivalent of base is added after the first alkylation is complete to deprotonate the mono-alkylated intermediate.[1] 2. Monitor the first alkylation by TLC or GC to ensure complete consumption of the starting diethyl malonate before adding the second equivalent of base and the second alkyl halide. 3. Use a slight excess of the second alkylating agent and ensure it is of good quality. Consider using the more reactive iodide if bromide is not effective. |
| Presence of Unwanted Byproducts (e.g., Mono-alkylated Malonic Ester) | 1. Incomplete reaction after the second alkylation. 2. Insufficient base used for the second deprotonation. | 1. Increase the reaction time and/or temperature for the second alkylation step. Monitor the reaction progress by TLC or GC. 2. Carefully measure and add a full equivalent of base for the second alkylation. |
| Incomplete Hydrolysis of the Diester | 1. Insufficient concentration of the base (e.g., KOH) or acid (e.g., H₂SO₄) used for hydrolysis. 2. Reaction time for hydrolysis is too short. | 1. Use a higher concentration of the hydrolyzing agent. For saponification, a concentrated solution of KOH is effective.[4] 2. Increase the reflux time for the hydrolysis step. Monitor the disappearance of the ester starting material by TLC. |
| Incomplete Decarboxylation | 1. The temperature for decarboxylation is too low. 2. Insufficient heating time. | 1. Ensure the temperature of the reaction mixture is high enough to induce decarboxylation (typically 160-180 °C).[5] 2. Continue heating until the evolution of CO₂ gas has completely ceased. |
| Final Product is Difficult to Purify by Distillation | 1. The presence of impurities with boiling points close to the product. 2. Thermal decomposition during distillation. | 1. Ensure the preceding steps have gone to completion to minimize impurities. Consider a chemical wash of the crude product before distillation (e.g., with a dilute base to remove acidic impurities, followed by re-acidification and extraction). 2. Perform the distillation under a high vacuum to lower the required temperature. |
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Step 1: Sequential Dialkylation of Diethyl Malonate
-
First Alkylation (Ethylation):
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
After the sodium has completely reacted, cool the solution to room temperature.
-
Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add ethyl bromide (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
-
Second Alkylation (Propylation):
-
Cool the reaction mixture to room temperature.
-
Add a second equivalent of sodium ethoxide (prepared separately or by adding more sodium to the reaction mixture if excess ethanol is present) and stir for 30 minutes to form the enolate of diethyl ethylmalonate.[1]
-
Add propyl bromide (1.0 eq) dropwise.
-
Heat the mixture to reflux for 4-6 hours, or until the dialkylation is complete.
-
Step 2: Hydrolysis (Saponification) and Decarboxylation
-
Saponification:
-
Cool the reaction mixture from the previous step and remove the ethanol under reduced pressure.
-
To the residue, add a solution of potassium hydroxide (B78521) (KOH) (2.5 eq) in water.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the diester.
-
After reflux, distill off any remaining ethanol.[6]
-
-
Acidification and Decarboxylation:
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated sulfuric acid (H₂SO₄) until the solution is strongly acidic (pH < 2).
-
An organic layer of the dicarboxylic acid should separate.
-
Heat the acidified mixture to 160-180 °C. The dicarboxylic acid will decarboxylate, evolving carbon dioxide gas. Continue heating until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture. Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of a disubstituted carboxylic acid via malonic ester synthesis. Yields are representative and can vary based on specific conditions and scale.
| Reaction Step | Key Reagents | Typical Molar Ratios (to Diethyl Malonate) | Solvent | Typical Temperature | Typical Yield (%) |
| First Alkylation | Diethyl Malonate, Na, Ethyl Bromide | 1 : 1 : 1 | Absolute Ethanol | Reflux (~78 °C) | 80-90 (for mono-alkylation) |
| Second Alkylation | Mono-ethylated intermediate, Na, Propyl Bromide | 1 : 1 : 1 | Absolute Ethanol | Reflux (~78 °C) | 75-85 (for di-alkylation from mono) |
| Hydrolysis | Diethyl Ethylpropylmalonate, KOH | 1 : >2 | Water/Ethanol | Reflux (~100 °C) | >95 (for hydrolysis) |
| Decarboxylation | Ethylpropylmalonic Acid, H₂SO₄ | 1 : catalytic/excess | Neat | 160-180 °C | 85-95 (for decarboxylation) |
| Overall Yield | - | - | - | - | ~50-65 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DE2853732A1 - Prepn. of di:propyl-acetic acid - by reacting di;ethyl malonate with propyl bromide and heating the resulting di:propyl-malonic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Derivatization of 3-Ethylhexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the derivatization of 3-Ethylhexanoic acid for analytical purposes such as gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound, like other carboxylic acids, is a polar molecule with low volatility. Direct analysis by GC is challenging because its polarity leads to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential thermal degradation in the hot injector. Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester, making the compound more amenable to GC analysis. This improves peak symmetry, enhances sensitivity, and ensures accurate quantification.[1][2][3]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective derivatization methods for this compound are:
-
Esterification: This typically involves converting the carboxylic acid to its methyl ester (FAME - Fatty Acid Methyl Ester) using reagents like Boron Trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl.[4][5]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7][8]
Q3: How does the branched structure of this compound affect its derivatization?
A3: The ethyl group at the 3-position of the hexanoic acid chain introduces steric hindrance around the carboxylic acid group. This bulkiness can slow down the derivatization reaction compared to straight-chain carboxylic acids.[6] Consequently, more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a catalyst, may be necessary to achieve complete derivatization.
Q4: What are the key differences between esterification and silylation for this application?
A4: Both methods are suitable, but they have different characteristics:
-
Specificity: Esterification with BF₃-methanol is highly specific to carboxylic acids. Silylation with reagents like BSTFA is more universal and will also derivatize other functional groups with active hydrogens (e.g., hydroxyls, amines), which can be an advantage or a disadvantage depending on the sample matrix.
-
Reagent Handling: Silylating agents are extremely sensitive to moisture and must be handled under anhydrous conditions.[6][7][8] BF₃-methanol is also moisture-sensitive but may be slightly more forgiving.
-
Derivative Stability: Methyl esters are generally very stable. Trimethylsilyl (TMS) esters can be prone to hydrolysis and may need to be analyzed relatively quickly after preparation.[6][9][10]
Troubleshooting Guides
Problem 1: Incomplete Derivatization
Symptom:
-
Low peak area for the this compound derivative.
-
A broad, tailing peak corresponding to the underivatized acid may be present.
-
Poor reproducibility of results.
Potential Causes and Solutions:
| Cause | Solution |
| Presence of Water | Water will react with and consume both esterification and silylation reagents, preventing the derivatization of the analyte. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the sample is in an aqueous matrix, it must be lyophilized or evaporated to complete dryness before adding derivatization reagents. |
| Insufficient Reagent | An inadequate amount of derivatizing reagent will lead to an incomplete reaction. For silylation, a general rule is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogen. For esterification, a significant excess of the alcohol/catalyst solution is typically used. |
| Suboptimal Reaction Time or Temperature | Due to the steric hindrance of this compound, standard reaction conditions may not be sufficient. Increase the reaction temperature (e.g., to 70-80°C) and/or extend the reaction time (e.g., to 60-90 minutes). Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal conditions. |
| Steric Hindrance | The branched structure of this compound can physically block the reagent from accessing the carboxyl group.[6] For silylation, consider adding a catalyst such as Trimethylchlorosilane (TMCS) to the BSTFA to increase its reactivity.[8] For esterification, ensure a sufficiently high concentration of the catalyst is used. |
Problem 2: Poor Peak Shape (Tailing)
Symptom:
-
The chromatographic peak for the this compound derivative is asymmetrical with a pronounced tail.
Potential Causes and Solutions:
| Cause | Solution |
| Active Sites in the GC System | Free silanol (B1196071) groups in the injector liner, on the column, or in the transfer lines can interact with the analyte, causing tailing. Use a deactivated (silylated) injector liner. Condition the GC column according to the manufacturer's instructions. If the column is old, it may need to be replaced. |
| Incomplete Derivatization | Any remaining underivatized this compound will strongly interact with the GC system and exhibit severe tailing. Refer to the troubleshooting guide for "Incomplete Derivatization" to ensure the reaction has gone to completion. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume. |
Problem 3: Hydrolysis of the Derivative
Symptom:
-
Decreasing peak area of the derivative over time, especially with silyl esters.
-
Appearance of a tailing peak for the free acid in older samples.
Potential Causes and Solutions:
| Cause | Solution |
| Exposure to Moisture | TMS esters are particularly susceptible to hydrolysis in the presence of trace amounts of water.[6][9][10] Analyze samples as soon as possible after derivatization. Store derivatized samples under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed vials. Ensure the solvent used for dilution is anhydrous. |
| Acidic or Basic Residues | Residual acidic or basic catalysts from the derivatization step can promote hydrolysis. Neutralize the reaction mixture before analysis. For example, after BF₃-methanol esterification, a wash with a saturated sodium bicarbonate solution can be performed. |
Quantitative Data Summary
The following table provides a comparative overview of typical reaction conditions and expected outcomes for the derivatization of sterically hindered carboxylic acids like this compound. Please note that exact yields can be highly dependent on the specific experimental setup and sample matrix.
| Parameter | Esterification (BF₃-Methanol) | Silylation (BSTFA) |
| Reagent | 10-14% BF₃ in Methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide |
| Typical Reaction Temperature | 60-100°C | 60-80°C |
| Typical Reaction Time | 30-90 minutes | 30-60 minutes |
| Catalyst | BF₃ (intrinsic to the reagent) | TMCS (optional, but recommended for hindered acids) |
| Derivative Stability | High | Moderate (sensitive to hydrolysis) |
| Expected Yield | >90% (under optimized conditions) | >95% (under optimized, anhydrous conditions) |
| Key Considerations | Reagent is corrosive. | Highly sensitive to moisture. Reagent and byproducts are volatile.[6][7] |
Experimental Protocols
Protocol 1: Esterification with BF₃-Methanol
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation: Place 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 1 mL of 14% BF₃-methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 80°C for 60 minutes in a heating block or water bath.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution. Vortex vigorously for 30 seconds.
-
Phase Separation: Allow the layers to separate. The top hexane layer contains the methyl ester derivative.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. A small amount of anhydrous sodium sulfate (B86663) can be added to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation with BSTFA (+1% TMCS)
This protocol must be performed under strictly anhydrous conditions.
-
Sample Preparation: Place 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.
-
Sample Preparation for Injection: Cool the vial to room temperature. The sample can often be injected directly. If necessary, it can be diluted with an anhydrous solvent like hexane.
-
Analysis: Analyze the sample by GC-MS as soon as possible to prevent hydrolysis of the TMS ester.
Visualization of Derivatization Method Selection
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 9. reddit.com [reddit.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Scaling Up 2-Ethylhexanoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Ethylhexanoic acid, particularly when scaling up production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-Ethylhexanoic acid, with a focus on the common industrial method of oxidizing 2-ethylhexanal (B89479).
Issue 1: Low Yield of 2-Ethylhexanoic Acid
-
Question: Our process is showing a lower than expected yield of 2-Ethylhexanoic acid. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yield can be attributed to several factors. A systematic approach to identifying the root cause is crucial.
-
Incomplete Conversion of 2-Ethylhexanal:
-
Check Reaction Time and Temperature: The oxidation of 2-ethylhexanal is an exothermic reaction. Insufficient reaction time or temperatures that are too low can lead to incomplete conversion.[1] Conversely, excessively high temperatures can promote side reactions.[1] Monitor the reaction progress using techniques like gas chromatography (GC) to ensure the starting material is consumed.
-
Oxygen Supply: Inadequate oxygen supply will directly limit the conversion rate. Ensure a consistent and sufficient flow of oxygen or air into the reactor.[1][2] The molar ratio of oxygen to aldehyde is a critical parameter to optimize.[1]
-
Catalyst Activity: The catalyst, typically a metal salt such as manganese, cobalt, or nickel acetate (B1210297), can deactivate over time.[3] Consider increasing the catalyst concentration or replacing it with a fresh batch.
-
-
Product Loss During Workup and Purification:
-
Extraction Efficiency: If using a solvent extraction for purification, ensure the pH is optimized for the separation of the carboxylic acid. Multiple extractions may be necessary to maximize recovery.
-
Distillation Parameters: During vacuum distillation, improper temperature and pressure control can lead to product decomposition or loss. Ensure the distillation setup is optimized for the boiling point of 2-Ethylhexanoic acid under the specific vacuum conditions.
-
-
Issue 2: Poor Selectivity and High Levels of Impurities
-
Question: We are observing significant byproduct formation in our scaled-up production. How can we improve the selectivity towards 2-Ethylhexanoic acid?
-
Answer: Poor selectivity is often due to side reactions competing with the desired oxidation of 2-ethylhexanal.
-
Common Byproducts and Their Mitigation:
-
3-Heptyl Formate: This is a common byproduct formed through a Baeyer-Villiger type oxidation.[1] Lowering the reaction temperature can help to suppress the formation of this and other side products.[1][2]
-
Unreacted Aldehyde and Other Oxidation Products: The presence of unreacted 2-ethylhexanal indicates incomplete conversion (see Issue 1). Other oxidation byproducts can arise from overly aggressive reaction conditions.
-
-
Optimizing Reaction Conditions for Selectivity:
-
Temperature Control: Maintaining a lower reaction temperature is a key strategy to inhibit side reactions and improve selectivity for 2-ethylhexanoic acid.[2]
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Some solvents can help to improve selectivity.[4]
-
Catalyst Selection: Different catalysts can exhibit varying selectivities. While manganese, cobalt, and nickel salts are common, exploring different catalysts or co-catalysts may be beneficial.[3]
-
-
Issue 3: Catalyst Deactivation
-
Question: We suspect our catalyst is deactivating during the reaction. What are the signs and how can we address this?
-
Answer: Catalyst deactivation leads to a decrease in the reaction rate and overall yield.
-
Signs of Catalyst Deactivation:
-
A noticeable decrease in the rate of oxygen consumption.
-
An increase in the amount of unreacted 2-ethylhexanal in the product mixture over time.
-
Changes in the color of the reaction mixture.
-
-
Troubleshooting Catalyst Deactivation:
-
Catalyst Poisoning: Impurities in the feedstock (2-ethylhexanal) or the oxygen/air stream can act as catalyst poisons. Ensure the purity of your starting materials.
-
Catalyst Leaching: In heterogeneous catalysis, the active metal may leach from the support. If using a supported catalyst, analyze the product stream for traces of the metal.
-
Regeneration vs. Replacement: Depending on the catalyst and the cause of deactivation, it may be possible to regenerate it. However, in many cases, replacement with a fresh catalyst is the most straightforward solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for producing 2-Ethylhexanoic acid?
A1: The most prevalent industrial route is the oxidation of 2-ethylhexanal.[3][5] This aldehyde is typically produced from n-butyraldehyde, which is in turn synthesized from propylene.[5][6] Older methods involving the oxidation or catalytic dehydrogenation of 2-ethylhexanol are less common now due to lower yields and the generation of more byproducts.[3]
Q2: What are the typical catalysts used in the oxidation of 2-ethylhexanal?
A2: Salts of various metals are commonly used as catalysts. These include manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and iron (Fe) salts.[3] Manganese acetate (Mn(Ac)₂) is a frequently cited example.[2]
Q3: What are the key reaction parameters to control during the synthesis?
A3: The critical parameters to monitor and control are:
-
Temperature: To manage the exothermic reaction and control selectivity.[1][2]
-
Pressure: Can influence the reaction rate.[2]
-
Oxygen/Air Flow Rate: To ensure sufficient oxidant for the reaction.[2]
-
Catalyst Concentration: To achieve the desired reaction rate.
-
Stirring/Mixing: To ensure good mass transfer between the gas and liquid phases.
Q4: What purity level is typically expected for commercial 2-Ethylhexanoic acid?
A4: A high purity of ≥99.5% is often the target for manufacturers to meet the demands of various industrial applications.[5]
Q5: What are the primary uses of 2-Ethylhexanoic acid?
A5: 2-Ethylhexanoic acid and its derivatives have a wide range of applications, including:
-
Paint Driers: Metal salts of 2-ethylhexanoic acid (e.g., cobalt and manganese salts) act as driers in paints, varnishes, and inks.[7]
-
Plasticizers: Esters of 2-ethylhexanoic acid are used as plasticizers for polymers like PVC.
-
Lubricants: It is a precursor for synthetic lubricants.[7]
-
PVC Stabilizers: Metal derivatives can act as heat stabilizers for PVC.
-
Pharmaceutical Synthesis: It is used as a salt-forming agent.[3]
Data Presentation
Table 1: Typical Reaction Parameters for 2-Ethylhexanal Oxidation
| Parameter | Value | Reference |
| Reactant Concentration | 20% 2-ethylhexanal in 2-ethylhexanoic acid | [3] |
| Catalyst | 0.2% Mn(Ac)₂ | [3] |
| Temperature | 24°C (inner wall of reactor) | [3] |
| Pressure | Atmospheric | [3] |
| Oxygen Input | 1.2 times the theoretical amount | [3] |
| 2-Ethylhexanal Conversion Rate | >99% | [2] |
| 2-Ethylhexanoic Acid Selectivity | >93% | [2] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 2-Ethylhexanoic Acid via Oxidation of 2-Ethylhexanal
This protocol is a generalized procedure based on common laboratory practices and should be adapted and optimized for specific equipment and safety protocols.
-
Reactor Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a gas inlet tube, a thermocouple, and a condenser.
-
Circulate a coolant through the reactor jacket to maintain the desired temperature.
-
-
Charging the Reactor:
-
Charge the reactor with the solvent (if any) and the catalyst (e.g., manganese acetate).
-
Begin stirring to ensure the catalyst is well-dispersed.
-
Slowly add the 2-ethylhexanal to the reactor.
-
-
Reaction Execution:
-
Once the desired temperature is reached and stabilized, start bubbling oxygen or air through the gas inlet tube into the reaction mixture.
-
Monitor the reaction temperature closely and adjust the cooling as needed to control the exotherm.
-
Take samples periodically for analysis by GC to monitor the conversion of 2-ethylhexanal.
-
-
Reaction Workup and Purification:
-
Once the reaction is complete (as determined by GC analysis), stop the oxygen flow and cool the reactor to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
If a solvent was used, perform appropriate extractions to isolate the 2-ethylhexanoic acid. This may involve washing with water and/or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude 2-ethylhexanoic acid by vacuum distillation.
-
Mandatory Visualization
Caption: Overall workflow for the industrial production of 2-Ethylhexanoic acid.
Caption: Troubleshooting decision tree for 2-Ethylhexanoic acid synthesis.
References
- 1. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
- 7. 2-Ethylhexanoic Acid Market Size, Analysis & Forecast, 2032 [chemanalyst.com]
Addressing matrix effects in the LC-MS/MS analysis of 3-Ethylhexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Ethylhexanoic acid.
Troubleshooting Guide
Issue: Poor sensitivity and inconsistent results for this compound analysis.
This is a common issue when analyzing short-chain fatty acids (SCFAs) like this compound, often stemming from significant matrix effects, particularly ion suppression.[1][2][3]
Question 1: My signal for this compound is low and variable. How can I determine if this is due to matrix effects?
Answer:
You can quantitatively assess matrix effects using the post-extraction spike method.[4][5] This involves comparing the signal response of this compound in a clean solvent to the response in a sample matrix extract that has been spiked with the analyte after extraction.
Experimental Protocol: Quantifying Matrix Effects with the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol. After extraction, spike the extract with the same known concentration of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the known concentration of this compound before the extraction process. This set is used to determine recovery.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.[2]
-
A value > 100% indicates ion enhancement.
-
Below is a diagram illustrating the workflow for this method.
Caption: Workflow for Quantifying Matrix Effects.
Question 2: I've confirmed significant ion suppression. What are the primary strategies to mitigate these matrix effects?
Answer:
There are three main strategies to address matrix effects:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[4][6]
-
Improve Chromatographic Separation: Modifying your LC method can help separate this compound from co-eluting matrix components.[6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[7][8]
The following diagram outlines a general troubleshooting workflow.
Caption: Troubleshooting Workflow for Matrix Effects.
Sample Preparation Strategies
Question 3: What sample preparation technique is best for reducing matrix effects for this compound in plasma?
Answer:
The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common techniques:
| Technique | Advantages | Disadvantages | Recommendation for 3-EHA |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[4] | Least effective at removing matrix components, especially phospholipids, leading to significant ion suppression.[4] | Not recommended for sensitive analyses unless followed by further cleanup. |
| Liquid-Liquid Extraction (LLE) | More effective at removing salts and polar interferences than PPT.[4] | Can be time-consuming and may have lower analyte recovery. | A good option for cleaner extracts than PPT. Optimization of the extraction solvent is crucial. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by effectively removing a wide range of interferences, including phospholipids.[3] | More complex and costly than PPT and LLE. Method development is required. | Highly recommended for minimizing matrix effects and achieving the best sensitivity and reproducibility.[6] |
Experimental Protocol: General Solid-Phase Extraction (SPE) for this compound
This is a general protocol that should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode or polymer-based SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A wash with a non-polar solvent like hexane (B92381) can help remove lipids.[6]
-
Elution: Elute this compound using an appropriate solvent (e.g., methanol with a small percentage of formic or acetic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Chromatographic and Detection Strategies
Question 4: My sample is clean, but I still see low signal. How can I improve the detection of this compound?
Answer:
Due to its high polarity and low molecular weight, this compound may exhibit poor retention on standard reversed-phase columns and ionize inefficiently.[9] Chemical derivatization is a highly effective strategy to overcome these issues.[9][10]
Derivatization Strategy:
Derivatizing the carboxylic acid group of this compound with a reagent that introduces a non-polar and easily ionizable moiety can significantly improve its chromatographic retention and ionization efficiency in positive ion mode.[10] A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH).[11][12]
Experimental Protocol: Chemical Derivatization with 3-NPH
-
To your extracted sample, add a solution of 200 mM 3-nitrophenylhydrazine hydrochloride and 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[11]
-
Incubate the mixture at 40°C for 30 minutes.[11]
-
Quench the reaction by adding 0.1% formic acid.[11]
-
The derivatized sample is now ready for LC-MS/MS analysis.
Caption: Chemical Derivatization Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard for this compound?
A1: A stable isotope-labeled (SIL) version of this compound is the ideal internal standard.[7][8] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[4] This allows for accurate correction of signal suppression or enhancement. While a specific SIL-IS for this compound may need to be custom synthesized, deuterated analogs of similar compounds like 2-ethylhexanoic-d15-acid are available and indicate the feasibility.[13]
Q2: Can I just dilute my sample to reduce matrix effects?
A2: Yes, sample dilution is a simple method to reduce the concentration of interfering matrix components.[7][14] However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. This approach is only viable if the concentration of this compound is high enough to be detected accurately after dilution.[14]
Q3: Are there specific LC column chemistries that are better for short-chain fatty acids?
A3: While derivatization is often the preferred approach for improving retention, some success has been achieved with underivatized SCFAs using specialized columns. Porous graphitic carbon (PGC) columns can offer alternative selectivity for polar compounds. Additionally, ensure your HPLC system and column hardware are not contributing to signal loss, as some acidic compounds can interact with metal surfaces.[15]
Q4: My matrix effects vary between different lots of plasma. How do I handle this?
A4: This is a common challenge. The most robust solution is to use a stable isotope-labeled internal standard, which will co-elute and experience the same lot-to-lot variations in matrix effects as your analyte, ensuring accurate quantification.[7] Additionally, preparing your calibration standards and quality control samples in a pooled matrix from multiple sources can help average out these variations.
Q5: What are the most common sources of ion suppression in plasma samples?
A5: Phospholipids are a major cause of ion suppression in plasma and serum samples when using electrospray ionization (ESI).[16][17] They tend to elute in the middle of typical reversed-phase gradients, potentially co-eluting with your analyte. Salts and other endogenous small molecules can also contribute to ion suppression.[3] Using sample preparation methods specifically designed to remove phospholipids, such as certain SPE cartridges or techniques like HybridSPE, can be very effective.
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bme.psu.edu [bme.psu.edu]
- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing GC-MS Analysis of 3-Ethylhexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Ethylhexanoic acid.
Troubleshooting Guide
Encountering issues during your GC-MS analysis of this compound can be challenging. This guide addresses common problems with potential causes and actionable solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active Sites in the GC System: The polar carboxylic acid group of underivatized this compound can interact with active sites in the injector liner, column, or connections. 2. Column Contamination: Accumulation of non-volatile residues on the column. 3. Incomplete Derivatization: Presence of unreacted, polar this compound.[1] | 1. Derivatization: Ensure complete derivatization to a less polar ester (e.g., silyl (B83357) or methyl ester).[2][3][4][5] 2. Inert Flow Path: Use an inert liner and ensure all components of the flow path are deactivated.[6] 3. Column Maintenance: Bake out the column according to the manufacturer's instructions. If tailing persists, trim the front end of the column (e.g., 10-20 cm). |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Injection Parameters: Incorrect injector temperature or split ratio. 2. Incomplete Derivatization: The derivatization reaction may not have gone to completion.[1] 3. Analyte Degradation: Thermal degradation of the analyte in the injector. 4. MS Detector Issue: The detector may require tuning or cleaning. | 1. Optimize Injector Temperature: Typically in the range of 220-280°C.[3][7] Start about 20°C above the boiling point of the derivatized analyte. 2. Adjust Split Ratio: For trace analysis, use a lower split ratio or splitless injection.[7][8] For higher concentrations, a higher split ratio (e.g., 20:1 to 50:1) can improve peak shape.[7] 3. Optimize Derivatization: Increase reaction time or temperature, or use a catalyst if recommended for the specific reagent. 4. Tune MS Detector: Perform a standard autotune of the mass spectrometer. |
| "Ghost Peaks" / Carryover | 1. Syringe Contamination: Residue from a previous, more concentrated sample. 2. Injector Contamination: The injector liner or septum may be contaminated. 3. Septum Bleed: Degradation of the inlet septum at high temperatures can release volatile compounds.[1] | 1. Thorough Syringe Washing: Implement a rigorous syringe washing procedure with a high-purity solvent between injections. 2. Injector Maintenance: Replace the injector liner and septum regularly. 3. Use High-Quality Septa: Select septa rated for the injector temperatures being used. |
| Irreproducible Results | 1. Inconsistent Sample Preparation: Variability in derivatization or extraction steps. 2. Leaks in the GC System: Air leaks can affect retention times and detector performance. 3. Fluctuations in Gas Flow: Inconsistent carrier gas flow rate. | 1. Standardize Protocols: Use an internal standard to account for variations in sample preparation and injection volume.[9][10] 2. Leak Check: Regularly perform a leak check of the GC system, especially after column or septum changes.[6] 3. Use Constant Flow Mode: Set the carrier gas to a constant flow mode to maintain consistent linear velocity during temperature programming.[7] |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of this compound?
A1: Yes, derivatization is highly recommended. This compound is a polar compound with low volatility due to its carboxylic acid group. Direct analysis often results in poor peak shape (tailing) and low sensitivity.[1] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, making it more amenable to GC analysis.[2][3][4][5]
Q2: What are the most common derivatization reagents for this compound?
A2: The most common derivatization methods involve silylation or esterification.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) are widely used to form trimethylsilyl (B98337) (TMS) esters.[3]
-
Esterification: Acid-catalyzed esterification using reagents like Boron trifluoride in methanol (B129727) (BF₃/methanol) to form fatty acid methyl esters (FAMEs) is another common approach.[11] Pentafluorobenzyl bromide (PFBBr) can also be used.[7][11]
Q3: What type of GC column is best suited for analyzing derivatized this compound?
A3: A polar stationary phase is generally preferred for the analysis of fatty acid esters.
-
Polyethylene Glycol (PEG) Columns (e.g., DB-WAX, HP-INNOWax): These are highly polar columns that provide good separation for fatty acid methyl esters.[12][13]
-
Mid-Polar Columns (e.g., DB-5ms): A 5% phenyl-methylpolysiloxane column is a good general-purpose column that can also be used, especially for silylated derivatives.[3] For GC-MS analysis, it is crucial to use a low-bleed column (often designated with "-ms") to minimize baseline noise and protect the mass spectrometer source.[1]
Q4: What are the recommended starting injection parameters for a new method?
A4: The following table provides a good starting point for method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Value |
| Injector Temperature | 250°C[3][7] |
| Injection Mode | Split (e.g., 20:1 ratio)[14] |
| Injection Volume | 1 µL[7] |
| Carrier Gas | Helium[2][7][14] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow)[2][7][12] |
Q5: How can I improve the quantification of this compound?
A5: For accurate and precise quantification, the use of an internal standard is essential. The internal standard should be a compound that is structurally similar to this compound but not present in the sample. A deuterated analog of this compound or another fatty acid with a different chain length (e.g., heptanoic acid) are good choices. The internal standard helps to correct for variations in sample preparation, derivatization efficiency, and injection volume.[9][10]
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
This protocol describes a general procedure for the derivatization of this compound using BSTFA with 1% TMCS.
-
Sample Preparation: To an appropriate aliquot of your sample (e.g., 100 µL) in a GC vial, add a known amount of internal standard.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas. This step is critical as silylation reagents are sensitive to moisture.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried sample.[3]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[3]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: GC-MS Instrument Parameters
The following table provides a typical set of GC-MS parameters for the analysis of derivatized this compound.
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injector Temperature | 250°C[3] |
| Injection Mode | Split (10:1 ratio) or Splitless[3] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[3] |
| MS Transfer Line Temp. | 280°C[3] |
| MS Ion Source Temp. | 230°C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Scan Range | m/z 50-550 |
Visualizations
Caption: General workflow for the GC-MS analysis of this compound.
Caption: A decision tree for troubleshooting common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. nemc.us [nemc.us]
- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 14. par.nsf.gov [par.nsf.gov]
How to prevent the degradation of 3-Ethylhexanoic acid during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Ethylhexanoic acid during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during analysis?
A1: this compound, like other short-chain fatty acids, is susceptible to degradation through several pathways:
-
Thermal Degradation: At high temperatures, particularly during GC analysis, decarboxylation can occur, leading to the loss of the carboxylic acid group and the formation of heptane (B126788) isomers.
-
Oxidative Degradation: Exposure to oxygen, especially in the presence of metal ions, can lead to the oxidation of the alkyl chain.
-
Esterification: In the presence of alcohols (e.g., methanol (B129727), ethanol) and an acid catalyst, this compound can be converted to its corresponding ester. This is a common issue if acidic methanol is used for extraction or sample preparation without the intention of derivatization.[1]
-
Adsorption: Due to its polarity, this compound can adsorb to active sites in the analytical system, such as glass surfaces, injection ports, and column packing materials, leading to poor peak shape and reduced recovery.
Q2: How should I store my samples containing this compound to prevent degradation?
A2: Proper sample storage is critical to maintain the integrity of this compound. The following storage conditions are recommended:
-
Temperature: For long-term storage, samples should be kept at -80°C. For short-term storage (up to one week), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Containers: Use amber glass vials with PTFE-lined caps (B75204) to prevent photodegradation and leaching of contaminants from plastic containers.
Q3: Is derivatization necessary for the analysis of this compound?
A3: For Gas Chromatography (GC) analysis, derivatization is highly recommended.[2] this compound is a polar and relatively volatile compound, but its free carboxyl group can interact with active sites in the GC system, leading to peak tailing and poor sensitivity. Derivatization to a more volatile and less polar ester (e.g., methyl or silyl (B83357) ester) improves chromatographic performance and thermal stability. For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is not always necessary but can be employed to enhance detection sensitivity, especially for UV or fluorescence detectors.
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor Peak Shape (Tailing)
-
Possible Cause: Interaction of the free carboxylic acid with active sites in the GC system (injector liner, column).
Issue 2: Low Analyte Response or No Peak Detected
-
Possible Cause: Thermal degradation of the analyte in the injector.
-
Solution:
-
Lower the injector temperature. Start with a lower temperature (e.g., 200°C) and gradually increase to find the optimal balance between volatilization and degradation.
-
Use a pulsed splitless or programmable temperature vaporization (PTV) injector to minimize the time the analyte spends at high temperatures.
-
-
-
Possible Cause: Incomplete derivatization.
-
Solution:
-
Verify the effectiveness of your derivatization reagent and procedure. Common reagents include BF3-methanol for methylation or BSTFA for silylation.
-
Ensure the absence of water in the sample before derivatization, as it can deactivate the reagents.
-
-
Issue 3: Carryover in Subsequent Injections
-
Possible Cause: Adsorption of the analyte in the syringe, injector, or column.
-
Solution:
-
Thoroughly wash the syringe with an appropriate solvent after each injection. Using a solvent with a different polarity can help remove adsorbed analyte.
-
Bake out the column at a high temperature (within its specified limits) at the end of each analytical sequence.
-
Use a deactivated guard column to trap non-volatile residues.[3]
-
-
HPLC-UV/MS Analysis
Issue 1: Peak Tailing or Splitting
-
Possible Cause: Inappropriate mobile phase pH.
-
Solution:
-
Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (~4.8). A pH of 2.5-3.0 will ensure the analyte is in its protonated, less polar form, leading to better interaction with a C18 column and improved peak shape.[4]
-
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution:
-
Use an end-capped C18 column to minimize interactions with residual silanol (B1196071) groups.
-
Consider using a column specifically designed for organic acid analysis.
-
-
Issue 2: Poor Retention on a Reversed-Phase Column
-
Possible Cause: this compound is a relatively polar short-chain fatty acid.
-
Solution:
-
Use a highly aqueous mobile phase (e.g., 95% water). Ensure your C18 column is compatible with highly aqueous conditions to prevent phase collapse.
-
Consider using a C18 column with a polar-embedded group or a HILIC column for enhanced retention of polar analytes.[5]
-
-
Quantitative Data Summary
The following table summarizes the stability of short-chain fatty acids (SCFAs), including this compound, under various storage conditions. Data for this compound is inferred from studies on similar SCFAs where specific data is unavailable.
| Parameter | Condition | Stability of SCFAs (including this compound) | Reference |
| Storage Temperature | |||
| Room Temperature (20-25°C) | Unstable, significant degradation likely within hours. | Inferred from general knowledge | |
| Refrigerated (4°C) | Stable for up to 7 days. | [6] | |
| Frozen (-20°C) | Stable for at least 30 days. | [7] | |
| Ultra-low (-80°C) | Stable for long-term storage (months to years). | General best practice | |
| Freeze-Thaw Cycles | |||
| Up to 3 cycles | Generally stable, but minimize cycles whenever possible. | [6] | |
| pH in Aqueous Solution | |||
| Acidic (pH < 4) | Stable. | Inferred from HPLC protocols[4] | |
| Neutral (pH ~7) | Potential for microbial degradation if not sterile. | General knowledge | |
| Basic (pH > 8) | Stable, but may affect extraction efficiency. | General knowledge |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Biological Samples
This protocol describes the extraction and derivatization of this compound from plasma for subsequent GC-MS analysis.
1. Sample Preparation and Extraction: a. To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724). Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube. e. Acidify the supernatant with 1 M HCl to a pH of ~2-3. f. Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate. Vortex for 2 minutes. g. Centrifuge at 3,000 x g for 5 minutes to separate the phases. h. Collect the upper organic layer. Repeat the extraction twice. i. Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization (Methylation with BF3-Methanol): a. To the dried extract, add 100 µL of 14% boron trifluoride in methanol. b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Cool the vial to room temperature. d. Add 200 µL of HPLC-grade water and 200 µL of hexane (B92381). Vortex for 1 minute. e. Centrifuge at 2,000 x g for 5 minutes. f. Carefully transfer the upper hexane layer containing the methyl ester of this compound to a GC vial for analysis.
3. GC-MS Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injector Temperature: 250°C.
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Ion Source Temperature: 230°C.
- MS Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound methyl ester.
Protocol 2: HPLC-UV Analysis of this compound
This protocol is suitable for the direct analysis of this compound without derivatization.
1. Sample Preparation: a. For aqueous samples, filter through a 0.22 µm syringe filter. b. For biological samples, perform a protein precipitation step with acetonitrile as described in Protocol 1 (steps 1a-d), followed by filtration.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) suitable for aqueous mobile phases.
- Mobile Phase: 20 mM potassium phosphate (B84403) buffer, pH adjusted to 2.5 with phosphoric acid, and acetonitrile (95:5 v/v).[4]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationships between degradation pathways and prevention strategies.
References
- 1. Reducing carryover of carboxylic acids on GC/MS - Chromatography Forum [chromforum.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. The influence of various sample storage conditions and sample bacterial contamination on concentrations of routine biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Chiral Separation of 3-Ethylhexanoic Acid Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chiral separation of 3-Ethylhexanoic acid enantiomers. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?
A1: The main challenges in the chiral separation of this compound include its small size, high polarity, and lack of a strong chromophore for UV detection, which is common in HPLC analysis. Its structural flexibility can also make it difficult to achieve good interaction with a chiral stationary phase (CSP).[1]
Q2: Which analytical techniques are most suitable for the chiral separation of this compound enantiomers?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically requiring derivatization of the carboxylic acid group.[1] Direct separation on a chiral stationary phase (CSP) is possible with HPLC, while GC analysis necessitates conversion to a volatile ester derivative.
Q3: Is derivatization necessary for the analysis of this compound enantiomers?
A3: For GC analysis, derivatization to a volatile ester (e.g., methyl or ethyl ester) is essential.[1] For HPLC, while direct analysis is possible, derivatization is often recommended to:
-
Enhance Detection: Introduce a UV-active or fluorescent tag for improved sensitivity.
-
Improve Separation: The addition of a bulky group can enhance the chiral recognition by the stationary phase, leading to better resolution.[2]
Q4: What types of chiral stationary phases (CSPs) are recommended for the HPLC separation of this compound?
A4: Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are a good starting point due to their broad applicability for a wide range of compounds, including carboxylic acids.[1][3] Anion-exchange CSPs can also be highly effective for acidic analytes.[4]
Troubleshooting Guides
HPLC-Based Separation
Problem: Poor or no resolution of enantiomers.
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).
-
Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) and anion-exchange columns (e.g., CHIRALPAK® QN-AX) are good candidates.[4]
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Solution: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., isopropanol, ethanol). For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can significantly improve peak shape and resolution.[1][4]
-
-
Possible Cause 3: Inadequate Temperature Control.
-
Solution: Optimize the column temperature. Lower temperatures often increase the interaction between the analyte and the CSP, which can lead to better resolution.[1]
-
Problem: Peak tailing.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: For silica-based columns, residual silanol (B1196071) groups can interact with the carboxylic acid, causing peak tailing. Adding a small amount of an acidic modifier, such as 0.1% TFA, to the mobile phase can suppress this interaction.[1]
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
-
Possible Cause 3: Inappropriate Mobile Phase pH (for reversed-phase).
-
Solution: Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in a single protonated state.
-
GC-Based Separation
Problem: No separation of enantiomers.
-
Possible Cause 1: Incomplete Derivatization.
-
Solution: Ensure the derivatization reaction to form the ester has gone to completion. Analyze a small aliquot of the reaction mixture to confirm the absence of the starting carboxylic acid.
-
-
Possible Cause 2: Inappropriate Chiral GC Column.
-
Solution: Cyclodextrin-based chiral columns are commonly used for the separation of fatty acid methyl esters and are a good starting point.[1]
-
-
Possible Cause 3: Suboptimal Temperature Program.
-
Solution: Optimize the oven temperature program. A slower temperature ramp can often improve the resolution of closely eluting peaks.
-
Data Presentation
Table 1: Comparison of Potential Chiral Separation Methods for this compound Enantiomers
| Parameter | Method A: Direct HPLC (Polysaccharide CSP) | Method B: Indirect HPLC (Derivatization) | Method C: Chiral GC (Derivatization) |
| Stationary Phase | Cellulose or Amylose-based CSP | Standard C18 (achiral) | Cyclodextrin-based Chiral Capillary Column |
| Sample Prep. | Direct injection | Derivatization with a chiral reagent | Derivatization to a volatile ester |
| Potential Advantages | Simpler sample preparation | Uses standard, less expensive columns | High resolution and sensitivity |
| Potential Disadvantages | May require extensive method development | Additional reaction step required | Derivatization is mandatory |
| Estimated Resolution (Rs) | > 1.5 | > 2.0 | > 2.0 |
Note: The values in this table are estimates based on the separation of structurally similar compounds and should be used as a starting point for method development.
Experimental Protocols
Method A: Direct Chiral HPLC Separation (Adapted Protocol)
This protocol is adapted from methods for similar short-chain carboxylic acids.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Method C: Chiral GC Separation after Derivatization (Adapted Protocol)
This protocol is a general method for the derivatization and GC analysis of carboxylic acids.[1]
-
Derivatization to Methyl Ester:
-
To 1 mg of this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat at 60°C for 1 hour.
-
Cool and neutralize with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with hexane.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., Beta-DEX™).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Detector Temperature: 280°C.
Visualizations
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Troubleshooting Logic for Poor HPLC Resolution.
References
Troubleshooting low recovery of 3-Ethylhexanoic acid during extraction
Welcome to the technical support center for the extraction of 3-Ethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound low, and how can I improve it?
A1: Low recovery of this compound is commonly due to improper pH of the aqueous phase or suboptimal solvent selection. For efficient extraction of this carboxylic acid into an organic solvent, the aqueous phase must be acidified to a pH well below the pKa of the acid.
This compound has an estimated pKa of around 4.8. To ensure that more than 99% of the acid is in its neutral, protonated form (which is more soluble in organic solvents), the pH of the aqueous sample should be adjusted to at least 2 pH units below the pKa.
Troubleshooting Steps:
-
Verify pH: Before extraction, measure the pH of your aqueous sample containing this compound.
-
Adjust pH: If the pH is above 3, add a strong acid (e.g., 1M HCl) dropwise to lower the pH to a range of 2-3.[1][2]
-
Solvent Selection: Ensure you are using an appropriate organic solvent. Ethers and ethyl acetate (B1210297) are generally good choices for extracting carboxylic acids.[3]
Below is a diagram illustrating the relationship between pH and the form of this compound.
Caption: pH-dependent equilibrium of this compound and its impact on extraction.
Q2: I'm observing a stable emulsion during the extraction. How can I break it and prevent its formation?
A2: Emulsion formation is a common issue in liquid-liquid extraction, particularly when the sample matrix contains lipids, proteins, or other surfactant-like molecules.[3] Vigorous shaking can also contribute to this problem.[3]
Methods to Break an Emulsion:
-
Mechanical & Physical Methods:
-
Time: Allow the separatory funnel to stand undisturbed for 10-30 minutes.[4][5]
-
Gentle Swirling: Gently swirl the funnel to encourage the layers to coalesce.
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 1000-3000 x g) for 5-10 minutes. This is often the most effective method.[4][6]
-
Filtration: Pass the entire mixture through a glass wool plug or phase separation filter paper in a funnel.[3]
-
-
Chemical Methods:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[3][4][6] This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.
-
Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[3][6]
-
Preventative Measures:
-
Instead of vigorous shaking, use a gentle inversion technique for mixing the layers. Invert the separatory funnel slowly 10-15 times.
-
If your sample is known to form emulsions, consider adding salt to the aqueous phase before adding the organic solvent.[4]
The following workflow can guide your troubleshooting process for emulsions.
References
Technical Support Center: Optimization of Mobile Phase for Better Separation of C8 Fatty Acid Isomers
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mobile phase composition to achieve better separation of C8 fatty acid isomers in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the separation of C8 fatty acid isomers, offering potential causes and systematic solutions.
Question: My chromatogram shows co-eluting or poorly resolved peaks for C8 fatty acid isomers. What are the primary mobile phase parameters I should investigate?
Answer:
Co-elution of C8 fatty acid isomers is a frequent challenge due to their similar structures and physicochemical properties. Optimizing the mobile phase is a critical first step to improve resolution. The primary parameters to investigate are the type and proportion of the organic modifier, the aqueous component, and the use of additives.
A logical workflow for troubleshooting co-elution is as follows:
Caption: Troubleshooting workflow for poor peak resolution.
1. Organic Modifier Selection:
The choice of organic solvent can significantly alter selectivity.[1]
-
Acetonitrile (B52724) (ACN): Often the first choice due to its low viscosity and UV transparency. It can provide unique selectivity for unsaturated fatty acid isomers due to interactions with π electrons.[1]
-
Methanol (B129727) (MeOH): Offers different selectivity compared to acetonitrile and can be advantageous for separating certain isomers.[1] It is more viscous and can lead to higher backpressure.
-
Tetrahydrofuran (THF): Can provide significant changes in selectivity, particularly for positional isomers.
Recommendation: If you are using acetonitrile and observing co-elution, a systematic approach is to switch to methanol or a ternary mixture (e.g., Acetonitrile/Methanol/Water) to explore different selectivity.
2. Organic/Aqueous Ratio Adjustment:
For reversed-phase HPLC, increasing the percentage of the aqueous component (e.g., water) in the mobile phase will increase the retention time of the fatty acids. This can often lead to better separation of closely eluting peaks.[1]
Recommendation: If your peaks are eluting very early and are poorly resolved, systematically decrease the organic solvent concentration in 5% increments.
3. Mobile Phase Additives:
For underivatized fatty acids, the presence of a free carboxyl group can lead to peak tailing due to interactions with the silica (B1680970) backbone of the column.[1] Adding a small amount of acid to the mobile phase can suppress the ionization of this group, resulting in sharper peaks and improved resolution.[1]
-
Trifluoroacetic Acid (TFA): Commonly used at low concentrations (0.05-0.1%).
-
Formic Acid: A good choice for mass spectrometry (MS) compatible methods.[2]
-
Phosphoric Acid: Effective for UV detection but not suitable for MS.[2][3]
Recommendation: Introduce a small concentration of an acidic modifier (e.g., 0.1% formic acid) into your mobile phase to improve peak shape and potentially enhance resolution.
4. Gradient Elution:
If you have a complex mixture of C8 isomers with varying hydrophobicity, an isocratic elution may not provide sufficient resolution for all peaks. A shallow gradient can significantly improve the separation of these complex mixtures.[1]
Recommendation: Start with a shallow gradient, for instance, increasing the organic solvent concentration by 1-2% per minute. This can be further optimized by adjusting the gradient slope at the time of elution of the critical isomer pairs.
Question: I'm observing significant peak tailing for my C8 fatty acid isomers. How can I improve the peak shape?
Answer:
Peak tailing is a common issue when analyzing free fatty acids. It is often caused by the interaction of the acidic carboxyl group of the fatty acid with active sites on the stationary phase.
Here is a logical approach to address peak tailing:
Caption: Workflow for troubleshooting peak tailing.
Solutions:
-
Acidify the Mobile Phase: As mentioned previously, adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase will suppress the ionization of the carboxylic acid group, minimizing secondary interactions with the stationary phase and leading to more symmetrical peaks.[1]
-
Derivatization: While not always necessary for HPLC, derivatization of the carboxylic acid to an ester (e.g., phenacyl or p-bromophenacyl esters) neutralizes the polar carboxyl group.[1][4] This results in significantly improved peak shape and can also enhance detection sensitivity if a UV-active derivatizing agent is used.[1]
-
Use a Specialized Column: Consider using a column with low silanol activity, which is specifically designed to minimize interactions with acidic compounds.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of C8 fatty acid isomers on a C8 or C18 column?
A good starting point for developing a separation method for C8 fatty acid isomers on a reversed-phase column (C8 or C18) would be a gradient elution with acetonitrile and water, both containing an acidic modifier.
Initial Conditions:
| Parameter | Recommendation |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
This initial gradient can then be optimized based on the observed chromatogram. If peaks are clustered, a shallower gradient is needed. If retention times are too long, a steeper gradient or a higher initial percentage of organic solvent can be used.
Q2: Should I use a C8 or C18 column for separating C8 fatty acid isomers?
The choice between a C8 and a C18 column depends on the hydrophobicity of your specific C8 isomers.
-
C18 Columns: These have longer alkyl chains and are more hydrophobic, providing greater retention.[5] This can be advantageous for resolving isomers with very subtle structural differences. However, highly hydrophobic isomers may be too strongly retained, leading to long analysis times and broader peaks.[6]
-
C8 Columns: With shorter alkyl chains, C8 columns are less retentive than C18 columns.[5] This can be beneficial for reducing run times, especially for more hydrophobic C8 isomers.[5] In some cases, the different selectivity of a C8 column can improve the resolution of specific isomer pairs.[6]
Comparative Data for C8 vs. C18 Columns:
| Stationary Phase | Relative Retention | Potential Advantages for C8 Isomers |
| C18 | Higher | Better resolution for closely related isomers. |
| C8 | Lower | Shorter analysis times, better peak shape for more retained isomers. |
Q3: How does temperature affect the separation of C8 fatty acid isomers?
Column temperature is a crucial parameter that can influence selectivity.
-
Increased Temperature: Generally leads to lower mobile phase viscosity, which can result in sharper peaks and shorter retention times. However, it may also decrease resolution for some isomer pairs.
-
Decreased Temperature: Can increase retention and may improve the resolution of certain isomers, although it can also lead to broader peaks and higher backpressure.[1]
It is essential to use a column oven to maintain a stable and reproducible temperature throughout the analysis.[7]
Experimental Protocols
Protocol 1: Optimization of Mobile Phase Gradient for Separation of Derivatized C8 Fatty Acid Isomers
This protocol outlines a systematic approach to optimizing the mobile phase gradient for the separation of derivatized C8 fatty acid isomers on a C18 column.
1. Initial Conditions:
-
Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Initial Gradient: 70% Acetonitrile to 95% Acetonitrile over 30 minutes.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 254 nm (for phenacyl derivatives).[1]
-
Injection Volume: 10 µL.[1]
2. Optimization Steps:
-
If co-elution persists: Decrease the gradient slope by extending the gradient time (e.g., to 45 or 60 minutes).[1]
-
Alternatively: Introduce an isocratic hold at a specific mobile phase composition where the critical pair of isomers elutes to maximize their separation.[1]
-
Evaluate a different organic modifier: Replace acetonitrile with methanol and run a similar gradient profile, adjusting as necessary.[1]
Protocol 2: Mobile Phase Preparation for LC-MS Analysis of Underivatized C8 Fatty Acids
This protocol provides a method for preparing a mobile phase suitable for the analysis of underivatized C8 fatty acids by LC-MS.
1. Reagents and Materials:
-
HPLC-grade or LC-MS grade Water
-
HPLC-grade or LC-MS grade Acetonitrile
-
LC-MS grade Formic Acid
2. Mobile Phase A Preparation (Aqueous):
-
Measure 999 mL of LC-MS grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water to make a 0.1% solution.
-
Cap the bottle and sonicate for 10-15 minutes to degas.
3. Mobile Phase B Preparation (Organic):
-
Measure 999 mL of LC-MS grade acetonitrile into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the acetonitrile to make a 0.1% solution.
-
Cap the bottle and sonicate for 10-15 minutes to degas.
4. System Purging:
-
Before running any samples, thoroughly purge both pump lines with the newly prepared mobile phases to ensure that the entire system is equilibrated.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Octanoic acid, vinyl ester (mixed isomers) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Quantification of 3-Ethylhexanoic Acid: HPLC vs. GC-MS and Ion Chromatography
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 3-Ethylhexanoic acid is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography (IC). The information presented is supported by experimental data drawn from established methodologies for short-chain fatty acids and their isomers, providing a robust framework for selecting the most suitable analytical technique.
Comparative Analysis of Analytical Methods
The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a typical reversed-phase HPLC-UV method compared to GC-MS and IC.
| Parameter | HPLC-UV | GC-MS | Ion Chromatography (IC) |
| Linearity (R²) | >0.999[1][2] | >0.997[3] | >0.999 |
| Limit of Detection (LOD) | 10-50 µg/mL | 0.01-0.1 µg/mL[4] | 0.036 µg/mL |
| Limit of Quantification (LOQ) | 40-150 µg/mL | 0.05-0.5 µg/mL[4] | 0.12 µg/mL |
| Accuracy (Recovery %) | 95-105%[2] | 81-90%[4] | 94-100% |
| Precision (%RSD) | <5%[1][2] | <10%[3] | <2.5% |
| Sample Preparation | Simple filtration | Derivatization required | Direct injection |
| Analysis Time | 10-20 minutes | 20-30 minutes | 15-25 minutes |
| Selectivity | Moderate | High | High |
| Cost | Low to moderate | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for short-chain fatty acids and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in various sample matrices.
a. Sample Preparation:
-
For liquid samples, centrifuge at 10,000 rpm for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
For solid samples, perform a liquid-liquid or solid-phase extraction, followed by filtration.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acidified water (e.g., 0.05 M phosphate (B84403) buffer, pH 2.5) and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 210 nm.
c. Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 10, 25, 50, 100, 250, 500 µg/mL). Plot the peak area against the concentration and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a known concentration of this compound into a blank sample matrix at three different concentration levels.
-
Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for complex matrices, but requires a derivatization step to make the analyte volatile.
a. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.
b. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
Ion Chromatography (IC)
IC is a powerful technique for the analysis of ionic species and can be used for the direct analysis of this compound without derivatization.
a. Sample Preparation:
-
Dilute the sample in deionized water.
-
Filter through a 0.45 µm syringe filter before injection.
b. IC Conditions:
-
Column: Anion-exchange column (e.g., IonPac AS11-HC).
-
Eluent: Potassium hydroxide (B78521) (KOH) gradient.
-
Flow Rate: 1.5 mL/min.
-
Detection: Suppressed conductivity detection.
-
Suppressor: Anion self-regenerating suppressor.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the logical flow of an HPLC method validation and a comparison of the analytical workflows.
References
- 1. longdom.org [longdom.org]
- 2. [PDF] Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed | Semantic Scholar [semanticscholar.org]
- 3. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Toxicity of Branched-Chain C8 Carboxylic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicity profiles of various branched-chain C8 carboxylic acids. The information is compiled from numerous studies to facilitate an objective assessment of these compounds, supported by experimental data and detailed methodologies.
The structure of branched-chain C8 carboxylic acids significantly influences their toxicological properties. Notably, valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug, is a well-documented teratogen and hepatotoxin.[1][2] Its toxicity is linked to its specific chemical structure, and isomers with different branching patterns exhibit varied toxic potencies. This guide will delve into the comparative toxicity of several key branched-chain C8 carboxylic acids, including valproic acid (VPA), 2-ethylhexanoic acid (2-EHA), and various dimethylhexanoic acid isomers.
Executive Summary of Comparative Toxicity
The toxicity of branched-chain C8 carboxylic acids is intrinsically linked to their molecular structure, particularly the substitution at the α-carbon. Compounds with two substituents at the α-carbon, such as valproic acid and 2-ethylhexanoic acid, generally exhibit higher toxicity, especially developmental toxicity, compared to isomers with methyl groups at other positions. The length and nature of the alkyl chains also play a crucial role in determining the toxic potential.
Data Presentation: Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for a selection of branched-chain C8 carboxylic acids.
| Compound Name | Isomer | Toxicity Endpoint | Species/Cell Line | Value | Reference(s) |
| Valproic Acid | 2-Propylpentanoic acid | Developmental Toxicity (NOAEL) | Rat | 150 mg/kg/day | [1] |
| Developmental Toxicity (NOAEL) | Mouse | 200 mg/kg/day | [1] | ||
| Hepatotoxicity | Human | Associated with hepatotoxicity | [1] | ||
| 2-Ethylhexanoic Acid | 2-Ethylhexanoic acid | Developmental Toxicity (NOAEL) | Rat | 100 mg/kg/day | [3] |
| Developmental Toxicity (LOAEL) | Rat | 250 mg/kg/day | [3] | ||
| Oral LD50 | Rat | >2000 mg/kg bw | |||
| Dermal LD50 | Rabbit | 1260 mg/kg bw | |||
| Cekanoic C8 acid | Primarily dimethyl hexanoic acid | Developmental Toxicity (Maternal NOAEL) | Rat | 400 mg/kg/day | [4] |
| Developmental Toxicity (Developmental NOAEL) | Rat | 800 mg/kg/day | [4] | ||
| Octanoic Acid | n-Octanoic acid | Developmental Toxicity (Maternal NOAEL) | Rat | <1125 mg/kg bw/day | [5] |
| Reproductive Toxicity (NOAEL) | Rat | 1000 mg/kg/day | [6] | ||
| 2-Methylhexanoic Acid | 2-Methylhexanoic acid | Developmental Toxicity | Rat | No clear developmental toxicity at 400 mg/kg/day | [7] |
| 2-Methylheptanoic Acid | 2-Methylheptanoic acid | Acute Oral LD50 | Rat | >1000 mg/kg bw | [8] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to ensure transparency and reproducibility.
In Vivo Developmental Toxicity Study (Modified OECD 414)
This protocol is based on the OECD Guideline 414 for Prenatal Developmental Toxicity Studies.
-
Test Animals: Time-mated female Sprague-Dawley rats are commonly used.[1][5]
-
Administration: The test substance is typically administered by oral gavage once daily from gestation day 6 to 15.[1][4][5]
-
Dose Levels: A control group and at least three dose levels are used. The highest dose is intended to induce some maternal toxicity but not mortality.
-
Observations:
-
Maternal: Daily clinical observations, weekly body weight and food consumption measurements.
-
Fetal: At term (e.g., gestation day 20), fetuses are delivered by cesarean section. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
-
-
Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity are determined.
In Vitro Cytotoxicity Assays
Standard colorimetric assays are employed to assess the cytotoxic potential of the compounds on cultured cells, such as the human hepatoma cell line HepG2.
-
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Expose cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (concentration inhibiting 50% of cell growth) is calculated.
-
Principle: This assay assesses cell membrane integrity. Viable cells take up and accumulate the neutral red dye in their lysosomes.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Treat cells with different concentrations of the test compound.
-
Incubate the cells with a medium containing neutral red.
-
Wash the cells to remove excess dye.
-
Extract the dye from the viable cells using a destaining solution.
-
Measure the absorbance of the extracted dye.
-
-
Data Analysis: The amount of dye retained is proportional to the number of viable cells. The IC50 is then determined.
Bacterial Reverse Mutation Test (Ames Test)
This assay is used to evaluate the mutagenic potential of a substance.
-
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The assay measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.
-
Procedure:
-
The test compound is mixed with the bacterial tester strain in the presence or absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have undergone mutation and can now synthesize histidine) is counted.
-
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of branched-chain C8 carboxylic acids can be attributed to several mechanisms, with significant research focusing on valproic acid.
Valproic Acid (VPA) Toxicity Mechanisms
VPA's toxicity, particularly its teratogenicity and hepatotoxicity, is multifactorial. Key mechanisms include:
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known inhibitor of HDACs. This epigenetic modification can lead to altered gene expression, disrupting critical developmental processes.
-
Disruption of Fatty Acid Metabolism: VPA can interfere with mitochondrial β-oxidation of fatty acids, leading to an accumulation of lipids in the liver (steatosis) and contributing to hepatotoxicity.[9] The formation of reactive metabolites of VPA, such as 4-ene-VPA, is also implicated in liver injury.[2][6]
-
Oxidative Stress: VPA metabolism can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[1]
-
Wnt Signaling Pathway: VPA has been shown to disturb the Wnt signaling pathway, which is crucial for embryonic development.[10]
References
- 1. Developmental toxicity and structure-activity relationships of aliphatic acids, including dose-response assessment of valproic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opinion on the results of the Risk Assessment of 2-Propenoic acid (ACRYLIC ACID) - Public Health [health.ec.europa.eu]
- 3. Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental toxicity assessment of C8 iso acid in CD rats: relevance to embryotoxic aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 907. Saturated aliphatic acyclic branched-chain primary alcohols, aldehydes/acids (WHO Food Additives Series 40) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for 3-Ethylhexanoic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Ethylhexanoic acid, a branched-chain carboxylic acid, is crucial in various stages of research and development. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The comparison is supported by experimental data and detailed methodologies for each approach.
The choice between GC-MS and HPLC for the analysis of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for derivatization. While no direct cross-validation studies for this compound are readily available in the public domain, this guide synthesizes data from the analysis of structurally similar short-chain fatty acids (SCFAs) to provide a comprehensive comparison.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the analysis of short-chain fatty acids, including isomers of hexanoic acid, using GC-MS and HPLC with UV detection. These values serve as a reliable benchmark for the expected performance of each technique in the analysis of this compound.
Table 1: Comparison of Validation Parameters for GC-MS and HPLC Analysis of Short-Chain Fatty Acids.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Key Considerations |
| Linearity (R²) | > 0.99[1][2] | > 0.995[3][4] | Both techniques demonstrate excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | 0.3–0.6 µg/mL (for acetate)[5] | 0.13–0.33 mM[3] | GC-MS, particularly with derivatization, can offer lower detection limits. |
| Limit of Quantification (LOQ) | 0.03–0.12 µg/mL (for propionate (B1217596) and butyrate)[5] | 0.5–1.0 mM[3] | The LOQ for HPLC is generally sufficient for many applications. |
| Precision (%RSD) | 1–4.5%[1][6] | < 5.3% (Intra-day and Inter-day)[7] | Both methods exhibit good precision and reproducibility. |
| Accuracy (Recovery) | 95–117%[1][6] | 90–115%[4] | Acceptable recovery rates are achievable with both techniques. |
| Derivatization | Often required[1][8] | Generally not required[3][9] | The need for derivatization in GC-MS adds an extra step to sample preparation. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and HPLC are outlined below. These protocols are based on established methods for similar short-chain fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of this compound typically requires a derivatization step to increase its volatility. A common approach is silylation to form a trimethylsilyl (B98337) (TMS) ester.
1. Sample Preparation and Derivatization (Silylation):
-
Sample Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the organic acids.[10]
-
Derivatization:
-
To the dried extract or a known amount of the sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11][12]
-
Add a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.[11]
-
After cooling, the sample is ready for GC-MS analysis.
-
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]
-
Injector: Splitless mode at 280°C.[12]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 20°C/min to 280°C.
-
Hold: 10 minutes at 280°C.[12]
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC allows for the direct analysis of this compound without the need for derivatization.
1. Sample Preparation:
-
Filtration: Samples should be filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
Acidification: Acidifying the sample and mobile phase (pH < 2) with an acid like phosphoric acid improves the retention of the carboxylic acid on a reversed-phase column.[3]
2. HPLC Instrumental Parameters:
-
HPLC System: Agilent 1200 series or similar.
-
Column: Hypersil Gold aQ C18 column (150 mm x 4.6 mm, 3 µm) or equivalent.[3]
-
Mobile Phase:
-
Gradient Elution:
-
A gradient program is often used to achieve good separation of SCFAs. A typical gradient might start with a high percentage of aqueous phase and gradually increase the organic phase.[3]
-
-
Flow Rate: 0.8 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detector: UV detector set at 210 nm.[3]
-
Injection Volume: 10-20 µL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analysis of this compound.
Discussion and Conclusion
Both GC-MS and HPLC are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods should be guided by the specific requirements of the study.
GC-MS offers high sensitivity and specificity, particularly when using mass spectrometry for detection.[2] The extensive fragmentation patterns generated by electron ionization can provide structural information, aiding in compound identification. However, the mandatory derivatization step for polar analytes like carboxylic acids can be time-consuming and a potential source of analytical variability.[13]
HPLC with UV detection provides a more direct and often simpler workflow as it generally does not require derivatization for short-chain fatty acids.[3][9] This simplifies sample preparation and can lead to higher throughput. While UV detection at low wavelengths (e.g., 210 nm) provides adequate sensitivity for many applications, it may be less selective than mass spectrometry, especially in complex matrices.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 5. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved underivatized, cost-effective, validated method for six short-chain fatty organic acids by high-performance liquid chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Limit of Detection for 3-Ethylhexanoic Acid in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying 3-Ethylhexanoic acid (3-EHA) in biological samples is crucial for toxicological assessments, metabolic studies, and environmental exposure monitoring. This guide provides a comparative overview of the primary analytical methods for determining the limit of detection (LOD) of 3-EHA in matrices such as plasma, serum, and urine. We present a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including experimental protocols and performance data to aid in method selection.
Methodology Comparison
The quantification of small organic acids like 3-EHA in complex biological fluids presents analytical challenges, primarily due to their volatility and the need for sensitive detection. GC-MS and LC-MS/MS are the most robust and widely used techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): This classic technique offers high chromatographic resolution and is a cost-effective method for routine analysis. For non-volatile compounds like 3-EHA, a derivatization step is necessary to increase their volatility and thermal stability. This additional step can improve sensitivity but also adds complexity to the sample preparation workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it ideal for analyzing compounds in complex biological matrices. It often does not require derivatization, which simplifies sample preparation and can increase throughput. This technique is generally preferred when low detection limits are critical.
Quantitative Data Summary
While specific LOD data for this compound is not extensively published, data from its isomer, 2-ethylhexanoic acid (2-EHA), and other short-chain fatty acids (SCFAs) provide a strong basis for estimating performance. The following table summarizes typical limits of detection and quantitation for these related analytes in various biological matrices.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | 2-Ethylhexanoic Acid & other SCFAs | 2-Ethylhexanoic Acid & other SCFAs |
| Biological Matrix | Urine, Plasma, Serum, Feces | Urine, Plasma, Serum, Feces |
| Typical Limit of Detection (LOD) | 0.1 - 5 pg on column (with derivatization)[1] | 0.001 - 0.003 mM[2] |
| Typical Limit of Quantitation (LOQ) | < 0.1 µg/mL[3] | 0.5 - 2000 pg/mL (for various organic contaminants)[4] |
| Estimated LOD for 3-EHA | ~10-50 ng/mL | ~1-10 ng/mL |
| Sample Preparation | Protein precipitation, Liquid-liquid extraction, Derivatization | Protein precipitation, Solid-phase extraction (optional) |
| Derivatization Required? | Yes (e.g., silylation, esterification) | No (typically) |
| Throughput | Moderate | High |
| Instrumentation Cost | Moderate | High |
Note: The estimated LOD for 3-EHA is an approximation based on data for structurally similar compounds. Actual LODs may vary depending on the specific matrix, instrumentation, and protocol used.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these techniques for the analysis of this compound.
GC-MS Method for 3-EHA in Human Plasma/Serum
This protocol is adapted from established methods for short-chain fatty acid analysis.[5][6][7]
a) Sample Preparation and Deproteinization:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., deuterated 3-EHA or a structurally similar carboxylic acid).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
b) Derivatization (Silylation):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
c) GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized 3-EHA.
LC-MS/MS Method for 3-EHA in Human Urine
This protocol is based on methods for the direct analysis of small organic acids in urine.[2][8]
a) Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 10 µL of an internal standard solution.
-
Add 400 µL of 0.1% formic acid in acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b) LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 5% B, hold for 1 minute. Linearly increase to 95% B over 8 minutes. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be determined by infusion of a standard solution of 3-EHA.
Visualizations
Experimental Workflow for LOD Determination
The following diagram illustrates a typical workflow for establishing the limit of detection of this compound in a biological sample using a mass spectrometry-based method.
Decision Tree for Method Selection
This diagram provides a logical guide for researchers to select the most appropriate analytical method based on their specific requirements.
References
- 1. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the reactivity of different ethylhexanoic acid isomers
A Comparative Analysis of the Reactivity of Ethylhexanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of three positional isomers of ethylhexanoic acid: 2-ethylhexanoic acid (2-EHA), 3-ethylhexanoic acid (3-EHA), and 4-ethylhexanoic acid (4-EHA). The reactivity of these isomers is a critical factor in various applications, including chemical synthesis, drug formulation, and industrial processes. This document outlines the theoretical basis for their differing reactivities, presents available physicochemical data, and provides detailed experimental protocols for their comparative evaluation.
The primary factors influencing the reactivity of these isomers are electronic and steric effects, which are dictated by the position of the ethyl group relative to the carboxylic acid functionality.
-
Electronic Effects: The ethyl group is an electron-donating group. Through an inductive effect, it can influence the acidity of the carboxylic acid. This effect diminishes with distance.
-
Steric Hindrance: The bulkiness of the ethyl group can impede the approach of reactants to the carboxylic acid group, thereby affecting reaction rates. This effect is most pronounced when the ethyl group is in close proximity to the reaction center.
Physicochemical Properties of Ethylhexanoic Acid Isomers
The following table summarizes key physical and chemical properties of the three isomers. While experimental data for 2-EHA and 4-EHA are available, some properties for 3-EHA are estimated based on chemical principles.
| Property | 2-Ethylhexanoic Acid | This compound | 4-Ethylhexanoic Acid |
| CAS Number | 149-57-5[1] | 41065-91-2[2] | 6299-66-7[3] |
| Molecular Formula | C₈H₁₆O₂[1] | C₈H₁₆O₂[2] | C₈H₁₆O₂[3] |
| Molecular Weight | 144.21 g/mol [4] | 144.21 g/mol [2] | 144.21 g/mol [3] |
| Boiling Point | 228 °C[5] | 234.6 °C (estimate)[6] | 234.6 °C[7] |
| Density | 0.906 g/cm³[5] | 0.926 g/cm³ (estimate)[6] | 0.926 g/cm³[7] |
| pKa | 4.819[1][8] | ~4.80 (Predicted)[2] | No experimental data found |
| Water Solubility | 1.4 g/L at 25 °C[4] | Slightly soluble (predicted) | Slightly soluble (predicted) |
Comparative Reactivity Analysis
Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion). Electron-donating groups, such as the ethyl group, can destabilize the carboxylate anion through an inductive effect, thereby decreasing the acidity (resulting in a higher pKa value).[9][10] This effect is most significant when the electron-donating group is closer to the carboxyl group.[11][12][13]
Therefore, the predicted order of acidity for the ethylhexanoic acid isomers is:
4-Ethylhexanoic Acid > this compound > 2-Ethylhexanoic Acid
This is because the electron-donating ethyl group is furthest from the carboxyl group in the 4-isomer, having the least destabilizing effect on the carboxylate anion. Conversely, in the 2-isomer, the proximity of the ethyl group provides the most significant destabilization, rendering it the weakest acid among the three. The available experimental pKa for 2-EHA (4.819) and the predicted value for 3-EHA (~4.80) support this trend.
Reactivity in Esterification
Esterification is a common reaction of carboxylic acids, often catalyzed by a strong acid. The rate of this reaction is influenced by both electronic and steric factors.
-
Electronic Factors: A more acidic carboxylic acid will generally have a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. Based on the acidity trend, the reactivity towards esterification would be expected to follow the order: 4-EHA > 3-EHA > 2-EHA.
-
Steric Hindrance: The ethyl group at the α-carbon in 2-ethylhexanoic acid creates significant steric bulk around the carbonyl group. This steric hindrance impedes the approach of the alcohol nucleophile, thereby slowing the reaction rate.[14][15] In contrast, the ethyl groups in 3-EHA and 4-EHA are more distant from the reaction center and thus exert minimal steric hindrance.
Considering both effects, the steric hindrance in 2-EHA is the dominant factor, significantly reducing its reactivity in esterification compared to the other two isomers. The electronic differences between the 3- and 4-isomers are likely to be less pronounced than the steric effect in the 2-isomer. Thus, the overall predicted order of reactivity in esterification is:
4-Ethylhexanoic Acid ≈ this compound >> 2-Ethylhexanoic Acid
Experimental Protocols
To quantitatively assess the reactivity of the ethylhexanoic acid isomers, the following experimental protocols can be employed.
Protocol 1: Determination of Esterification Kinetics via Gas Chromatography
This protocol outlines a method to determine the rate constants for the acid-catalyzed esterification of ethylhexanoic acid isomers with ethanol (B145695).
Materials and Reagents:
-
2-Ethylhexanoic acid (≥99%)
-
This compound (≥98%)
-
4-Ethylhexanoic acid (≥95%)
-
Ethanol (anhydrous, ≥99.5%)
-
Sulfuric acid (concentrated, 98%)
-
Toluene (B28343) (anhydrous, ≥99.8%)
-
Internal standard (e.g., decane)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or temperature probe
-
Micropipettes
-
Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5)
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a reflux condenser and magnetic stirrer, add a known molar ratio of the ethylhexanoic acid isomer and ethanol (e.g., 1:10 to ensure pseudo-first-order kinetics with respect to the acid). Add toluene as a solvent and a known amount of the internal standard.
-
Initiation of Reaction: Place the flask in the heating mantle and bring the mixture to the desired reaction temperature (e.g., 80 °C). Once the temperature is stable, add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol% relative to the carboxylic acid) to initiate the reaction. Start timing immediately.
-
Sampling: At regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of cold sodium bicarbonate solution to neutralize the acid catalyst. Add a suitable extraction solvent (e.g., diethyl ether), vortex, and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate.
-
GC Analysis: Inject a sample of the prepared organic layer into the GC. The concentration of the ethylhexanoic acid and the corresponding ethyl ester are determined by comparing their peak areas to that of the internal standard.
Data Analysis:
-
Plot the concentration of the ethylhexanoic acid isomer versus time.
-
For a pseudo-first-order reaction, the rate law is: Rate = k[Acid].
-
The integrated rate law is: ln([Acid]t/[Acid]₀) = -kt.
-
A plot of ln([Acid]t) versus time will yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant.
-
Compare the rate constants obtained for each isomer under identical conditions to determine their relative reactivity.
Protocol 2: Determination of pKa via Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) of the ethylhexanoic acid isomers.
Materials and Reagents:
-
2-Ethylhexanoic acid
-
This compound
-
4-Ethylhexanoic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH buffer solutions (pH 4, 7, and 10)
Apparatus:
-
pH meter with a glass electrode
-
Burette (50 mL)
-
Beaker (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions.
-
Sample Preparation: Accurately weigh a sample of the ethylhexanoic acid isomer and dissolve it in a known volume of deionized water in a beaker. If the solubility is low, a co-solvent like ethanol can be used, but the pKa value will be an apparent pKa for that solvent system.
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Record the initial pH.
-
Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point, where a sharp increase in pH is observed.
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of inflection of the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV) and identifying the maximum.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Repeat the procedure for each isomer and compare their pKa values.
Involvement in Cellular Signaling
Currently, there is limited specific information available in the scientific literature regarding the direct involvement of this compound and 4-ethylhexanoic acid in cellular signaling pathways. Research has predominantly focused on 2-ethylhexanoic acid, a known metabolite of the plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). Studies have investigated the biological activities of 2-EHA, including its metabolism via glucuronidation and its potential for teratogenicity.[16] The differential biological effects of the (R)- and (S)-enantiomers of 2-EHA suggest stereospecific interactions with biological macromolecules, which could be a component of a signaling cascade. However, a well-defined signaling pathway directly modulated by any of the ethylhexanoic acid isomers has not been elucidated. Further research is required to explore the potential roles of these compounds as signaling molecules or modulators of signaling pathways.
References
- 1. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 41065-91-2 [m.chemicalbook.com]
- 3. 4-Ethylhexanoic acid | C8H16O2 | CID 22734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethylhexanoic acid | 149-57-5 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 4-Ethylhexanoic acid|lookchem [lookchem.com]
- 8. HEXANOIC ACID, 2-ETHYL-(2-ETHYLHEXANOIC ACID) (2-EHA) - Ataman Kimya [atamanchemicals.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. snscourseware.org [snscourseware.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vitro glucuronidation of peroxisomal proliferators: 2-ethylhexanoic acid enantiomers and their structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 3-Ethylhexanoic Acid Derivatives Using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 3-ethylhexanoic acid derivatives, a common scaffold in various biologically active molecules. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these powerful analytical tools.
The structural elucidation of organic molecules has been revolutionized by 2D NMR spectroscopy. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide invaluable through-bond connectivity information, allowing for the confident assignment of complex molecular architectures. This guide will compare and contrast these methods in the context of a representative this compound derivative, methyl 3-ethylhexanoate.
Comparative Analysis of 2D NMR Techniques
The primary 2D NMR experiments for structural elucidation—COSY, HSQC, and HMBC—each provide unique and complementary information. A summary of their applications and the type of correlations they reveal is presented below.
| 2D NMR Technique | Correlation Type | Information Provided | Typical Application for this compound Derivatives |
| COSY (Correlation Spectroscopy) | ¹H-¹H | Shows coupling between protons, typically over two to three bonds. | Identifies adjacent protons, establishing the carbon backbone framework. For instance, it confirms the connectivity between the protons on C2, C3, C4, C5, and C6, as well as the ethyl group protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C (one bond) | Correlates protons directly attached to a carbon atom. | Assigns protons to their corresponding carbons. This is crucial for unambiguously identifying each CH, CH₂, and CH₃ group in the molecule. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C (multiple bonds) | Shows correlations between protons and carbons over two to three bonds (and sometimes four). | Connects different spin systems and confirms the overall molecular structure, including the position of quaternary carbons and functional groups. For example, it can show the correlation from the methyl ester protons to the carbonyl carbon. |
Experimental Data: Methyl 3-Ethylhexanoate
To illustrate the power of these techniques, we will use predicted ¹H and ¹³C NMR data for methyl 3-ethylhexanoate.
Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 3-Ethylhexanoate.
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 (C=O) | - | - | 173.5 |
| 2 (CH₂) | 2.25 | dd | 41.2 |
| 3 (CH) | 1.95 | m | 38.9 |
| 4 (CH₂) | 1.35 | m | 29.5 |
| 5 (CH₂) | 1.25 | m | 20.8 |
| 6 (CH₃) | 0.88 | t | 14.1 |
| 7 (CH₂) | 1.45 | m | 25.3 |
| 8 (CH₃) | 0.85 | t | 11.2 |
| OCH₃ | 3.65 | s | 51.5 |
Note: Chemical shifts are predicted and may vary slightly in experimental conditions. Coupling constants are typically ~7 Hz for triplets and complex for multiplets.
Experimental Protocols
Sample Preparation for 2D NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm).
2D NMR Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.
-
COSY:
-
Pulse program: cosygpppqf
-
Spectral width: 10 ppm in both dimensions
-
Number of increments: 256
-
Number of scans: 2-4
-
-
HSQC:
-
Pulse program: hsqcedetgpsisp2.3
-
¹H spectral width: 10 ppm
-
¹³C spectral width: 180 ppm
-
Number of increments: 256
-
Number of scans: 2-4
-
-
HMBC:
-
Pulse program: hmbcgplpndqf
-
¹H spectral width: 10 ppm
-
¹³C spectral width: 200 ppm
-
Number of increments: 256
-
Number of scans: 8-16
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.
-
Data Interpretation and Visualization
The following diagrams illustrate the expected correlations for methyl 3-ethylhexanoate and the overall workflow for structure validation.
A Comparative Analysis of 3-Ethylhexanoic Acid and Other Short-Chain Fatty Acids in Bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Ethylhexanoic acid against other well-characterized short-chain fatty acids (SCFAs) in key biological assays. While direct experimental data for this compound is limited in the public domain, this document synthesizes available information on common SCFAs such as butyric acid, propionic acid, and valeric acid to offer a predictive comparison. The primary focus is on their activity as ligands for free fatty acid receptors (FFARs) and as inhibitors of histone deacetylases (HDACs), two major pathways through which SCFAs exert their physiological effects.
Data Presentation: Quantitative Comparison of SCFA Bioactivity
The following table summarizes the available quantitative data for the bioactivity of various SCFAs. The potency of these molecules is typically measured by their half-maximal effective concentration (EC50) for receptor activation or their half-maximal inhibitory concentration (IC50) for enzyme inhibition.
| Short-Chain Fatty Acid | FFAR2 (GPR43) Activation EC50 | HDAC Inhibition IC50 |
| This compound | Not Available | Not Available |
| Butyric Acid (C4) | ~50 - 500 µM[1][2] | ~0.8 mM[3][4] |
| Propionic Acid (C3) | ~250 - 500 µM[1][2] | >1 mM[5] |
| Valeric Acid (C5) | ~50 - 200 µM[2] | ~0.9 - 3.1 mM[6][7] |
| Acetic Acid (C2) | ~250 - 500 µM[1][2] | Not a significant inhibitor |
Note: The lack of direct data for this compound necessitates a qualitative assessment based on its structure. As a branched-chain fatty acid, its activity on FFAR2 may differ from straight-chain SCFAs. Some studies suggest that the branching of SCFAs can influence their potency and selectivity for FFARs.[8] Similarly, its HDAC inhibitory activity would require experimental determination.
Signaling Pathways and Experimental Workflows
To understand the biological context of these bioassays, the following diagrams illustrate the primary signaling pathway for FFAR2 activation and a general workflow for assessing SCFA activity.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate experimental replication and data comparison.
FFAR2 Activation Bioassay (Calcium Mobilization)
This protocol is designed to measure the activation of FFAR2 by SCFAs, which typically signals through the Gαq pathway, leading to an increase in intracellular calcium.
a. Materials and Reagents:
-
HEK293T cells stably expressing human FFAR2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
SCFAs (this compound, Butyric acid, Propionic acid, Valeric acid).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
b. Cell Preparation:
-
Seed FFAR2-expressing HEK293T cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
c. Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
d. Calcium Flux Measurement:
-
Prepare serial dilutions of the SCFAs in HBSS with 20 mM HEPES.
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add 20 µL of the SCFA dilutions to the wells.
-
Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.
e. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the SCFA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each SCFA.
HDAC Inhibition Bioassay (Fluorometric)
This assay measures the ability of SCFAs to inhibit the activity of histone deacetylases.
a. Materials and Reagents:
-
HeLa nuclear extract (as a source of HDACs) or purified HDAC enzymes.
-
HDAC assay buffer.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Trichostatin A (TSA) as a positive control inhibitor.
-
Developer solution (containing a protease to cleave the deacetylated substrate).
-
SCFAs (this compound, Butyric acid, Propionic acid, Valeric acid).
-
96-well black microplates.
-
Fluorescence plate reader.
b. Assay Procedure:
-
Prepare serial dilutions of the SCFAs and TSA in HDAC assay buffer.
-
In a 96-well black plate, add the following to each well:
-
HDAC assay buffer.
-
HeLa nuclear extract or purified HDAC enzyme.
-
SCFA dilution or TSA (for control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes in the dark.
c. Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).
-
Subtract the background fluorescence (wells without HDAC enzyme).
-
Calculate the percentage of HDAC inhibition for each SCFA concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the SCFA concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each SCFA.[9][10][11][12][13]
Conclusion
References
- 1. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]
- 2. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. apexbt.com [apexbt.com]
A Comparative Guide to Inter-laboratory Analysis of 3-Ethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methodologies for the quantification of 3-Ethylhexanoic acid (3-EHA). As a branched-chain carboxylic acid, accurate and reproducible measurement of 3-EHA is critical in various research and development settings, including metabolism studies, industrial hygiene, and as a potential biomarker. This document outlines the established analytical techniques, their respective experimental protocols, and performance characteristics to assist laboratories in method selection and validation for inter-laboratory comparisons.
Introduction to Analytical Methodologies
The quantification of this compound in diverse matrices, such as biological fluids or environmental samples, predominantly relies on chromatographic techniques coupled with mass spectrometry. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors including required sensitivity, sample matrix complexity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a well-established and powerful tool for the analysis of volatile and semi-volatile compounds. For carboxylic acids like 3-EHA, a derivatization step is typically required to increase volatility and thermal stability, enabling efficient separation and detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for many bioanalytical applications due to its high sensitivity, specificity, and often simpler sample preparation, which may not require derivatization. This technique is particularly advantageous for analyzing complex biological samples.
Comparative Analysis of Performance Data
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 3 - 20 ng/mL | 0.3 - 15 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
Note: The values presented are representative and may vary depending on the specific matrix, instrumentation, and protocol used. RSD = Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for ensuring reproducibility and comparability of results between laboratories. Below are generalized protocols for the analysis of 3-EHA using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of sample, add an internal standard (e.g., deuterated 3-EHA).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile (B52724). Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of 3-EHA.
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Detection: Monitor characteristic ions for the TMS-derivative of 3-EHA and the internal standard in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of sample, add an internal standard (e.g., deuterated 3-EHA).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant and dilute with an appropriate volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for 3-EHA and its internal standard.
-
Visualizing Experimental Workflows
To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS based analysis of this compound.
Logical Framework for Method Comparison
The selection of an appropriate analytical method for an inter-laboratory study on this compound should be based on a systematic evaluation of various factors. The following diagram illustrates the logical relationship between key decision criteria.
Conclusion
Both GC-MS and LC-MS/MS are suitable techniques for the quantitative analysis of this compound. LC-MS/MS generally offers higher sensitivity and a more streamlined sample preparation process, making it a preferred method for complex biological matrices and high-throughput applications. GC-MS, while often requiring a derivatization step, remains a robust and reliable alternative. For a successful inter-laboratory comparison, it is imperative that all participating laboratories adhere to a harmonized and thoroughly validated protocol, including standardized procedures for sample collection, storage, and preparation, as well as the use of a common internal standard and calibration materials. Regular participation in proficiency testing or round-robin programs is recommended to ensure ongoing accuracy and comparability of results.
A Researcher's Guide to the Accurate and Precise Quantification of 3-Ethylhexanoic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3-ethylhexanoic acid is critical for robust and reproducible results in metabolomics and related fields. As a branched-chain fatty acid, its role in various biological and chemical processes necessitates reliable analytical methods for its determination. This guide provides an objective comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on experimental data from validated methods for this compound and its close structural isomer, 2-ethylhexanoic acid, which serves as a reliable proxy.
Method Performance Comparison
The selection of an analytical technique for the quantification of this compound is contingent on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but differ in their sample preparation requirements and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is typically necessary to convert it into a more volatile ester, enabling its passage through the GC column.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a dominant platform in bioanalysis due to its high sensitivity and specificity, often with simpler sample preparation protocols that may not require derivatization. This technique separates compounds in the liquid phase before detection by two mass spectrometers in series, which provides exceptional selectivity.
The following tables summarize the performance characteristics of GC-MS and LC-MS/MS methods for the quantification of ethylhexanoic acid isomers.
Table 1: Performance Characteristics of GC-MS for 2-Ethylhexanoic Acid Quantification
| Parameter | Matrix | Performance Data | Citation |
| Accuracy (Recovery) | Foodstuff | 118% | [1] |
| Urine | 81-90% | [2] | |
| Precision (RSD) | Foodstuff | 4.1% | [1] |
| Urine | 1.3-8.9% | [3] | |
| Urine | 9.8% | [2] | |
| LOD | Foodstuff | 20 µg/kg | [1] |
| Urine | 0.1-0.4 µg/L | [3] | |
| Urine | 0.01 mmol/mol creatinine | [2] | |
| LOQ | Urine | 0.3-1.3 µg/L | [3] |
| Linearity (r²) | Urine | 0.9972-0.9986 | [3] |
Table 2: Performance Characteristics of LC-MS/MS for Structurally Similar Short-Chain Fatty Acids
| Parameter | Matrix | Performance Data | Analyte | Citation |
| Accuracy (Recovery) | Human Plasma | >88% | 3-hydroxypentanoic acid & 3-oxopentanoic acid | [4][5] |
| Precision (RSD) | Not Specified | Not Specified | - | - |
| LOD | Not Specified | Not Specified | - | - |
| LOQ | Human Plasma | 0.078 µg/mL | 3-hydroxypentanoic acid | [4][5] |
| Human Plasma | 0.156 µg/mL | 3-oxopentanoic acid | [4][5] | |
| Linearity (r²) | Not Specified | Not Specified | - | - |
Table 3: Performance Characteristics of Ion Chromatography for 2-Ethylhexanoic Acid Quantification
| Parameter | Matrix | Performance Data | Citation |
| Accuracy (Recovery) | Potassium Clavulanate | 94.1-100.0% | [6] |
| Precision (RSD) | Potassium Clavulanate | <1.5% (peak area) | [6] |
| LOD | Deionized Water | 0.036 µg/mL | [6] |
| LOQ | Deionized Water | 0.12 µg/mL | [6] |
| Linearity (r²) | Not Specified | Not Specified | - |
Experimental Workflows and Protocols
Detailed and validated experimental protocols are fundamental to achieving accurate and precise quantification. Below are representative workflows and methodologies for the analysis of ethylhexanoic acid isomers by GC-MS and LC-MS/MS.
General Experimental Workflow
The general workflow for the quantification of this compound in a biological matrix involves several key stages, from sample collection to data analysis.
GC-MS Method Protocol (for 2-Ethylhexanoic Acid)
This protocol is adapted from methods for the analysis of 2-ethylhexanoic acid in biological and food matrices.[1][2][3]
-
Sample Preparation (Urine/Food Homogenate):
-
To 1 mL of sample, add an appropriate internal standard (e.g., deuterated 2-ethylhexanoic acid).
-
Acidify the sample to pH 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatization reagent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form a trimethylsilyl (B98337) (TMS) ester, or using pentafluorobenzyl bromide (PFBBr) to form a PFB ester.[2]
-
Incubate the mixture at 60-70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 60-80°C), ramp up to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230°C.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard for enhanced sensitivity and selectivity.
-
LC-MS/MS Method Protocol (adapted for this compound)
This protocol is based on methodologies for similar short-chain fatty acids.[4][5]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio of solvent to sample).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 50-100 mm x 2.1 mm, <3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of organic phase, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and its internal standard.
-
Logical Relationship of Method Validation Parameters
The reliability of any quantitative method is established through a rigorous validation process. The key parameters of accuracy and precision are interconnected with other validation metrics that collectively ensure the method is fit for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Comparative Catalysis in Ethylhexanoic Acid Synthesis: A Tale of Two Isomers
A comprehensive review of catalytic systems for the synthesis of ethylhexanoic acid reveals a significant disparity in research and industrial application between its two primary isomers: 2-ethylhexanoic acid and 3-ethylhexanoic acid. While 2-ethylhexanoic acid is a widely produced industrial chemical with well-established and diverse catalytic synthesis routes, information on the catalytic production of this compound is notably scarce in publicly available scientific literature and patents. This guide, therefore, provides a detailed comparative study of catalysts for the synthesis of 2-ethylhexanoic acid, while also presenting the limited available information on the synthesis of its 3-isomer to offer a complete perspective.
This compound: An Enigma in Catalytic Synthesis
Despite its validated chemical identity (CAS 41065-91-2), there is a conspicuous absence of published research detailing the catalytic synthesis of this compound. The primary synthesis route described in chemical databases points towards a classical laboratory method, the malonic ester synthesis. This multi-step process, while effective for small-scale preparation, does not involve the catalytic technologies typically employed for industrial chemical production.
The malonic ester synthesis for this compound would theoretically involve the alkylation of diethyl malonate with a suitable hexyl halide, followed by hydrolysis and decarboxylation. This method is generally not favored for large-scale production due to the generation of significant salt waste and the multi-step nature of the process. The lack of documented catalytic alternatives suggests that there is currently no significant industrial demand for this compound, or that its production is limited to specialized, low-volume applications where classical synthesis methods suffice.
2-Ethylhexanoic Acid: A Workhorse of Industrial Catalysis
In stark contrast, 2-ethylhexanoic acid is a major industrial chemical, primarily used in the production of metal salts for driers in paints and coatings, as well as in the synthesis of plasticizers, lubricants, and other chemical products. Its large-scale production has driven extensive research and development of efficient catalytic processes. The dominant industrial route to 2-ethylhexanoic acid involves two key catalytic steps: the hydroformylation of propylene (B89431) to n-butyraldehyde, followed by aldol (B89426) condensation, hydrogenation, and subsequent oxidation of the resulting 2-ethylhexanal (B89479).
This guide will focus on the critical oxidation step, where various catalysts have been employed to convert 2-ethylhexanal to 2-ethylhexanoic acid with high efficiency and selectivity.
Comparative Performance of Catalysts for 2-Ethylhexanal Oxidation
The aerobic oxidation of 2-ethylhexanal is the most common method for 2-ethylhexanoic acid production. This process is typically catalyzed by transition metal salts or organocatalysts. The following table summarizes the performance of several key catalytic systems based on available literature and patent data.
| Catalyst System | Precursor | Oxidant | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Yield (%) |
| Manganese (II) Acetate | 2-Ethylhexanal | Oxygen | 4-12 | 0.1-1.5 | 99.2-99.7 | 93.7-93.8 | - |
| Manganese (II) Acetate & Copper (II) Acetate | 2-Ethylhexanal | Oxygen | 8-12 | 0.5 | 99.4 | 92.5 | - |
| N-Hydroxyphthalimide (NHPI) | 2-Ethylhexanal | Oxygen/Air | 30 | Atmospheric | >99 | >99 | - |
| Molybdovanadophosphoric Acid | 2-Ethylhexanal | Oxygen | 60 | - | 99.83 | 98.34 | 98.79 |
Experimental Protocols
1. General Procedure for Metal-Catalyzed Oxidation of 2-Ethylhexanal:
In a temperature-controlled reactor equipped with a gas inlet, a stirrer, and a condenser, 2-ethylhexanal is mixed with a solvent (often 2-ethylhexanoic acid itself to simplify downstream processing). The catalyst, typically a manganese or mixed manganese/copper salt, is added to the mixture. The reactor is then pressurized with oxygen or an oxygen-containing gas, and the reaction is maintained at a specific temperature with vigorous stirring. The reaction progress is monitored by analyzing samples for the consumption of 2-ethylhexanal and the formation of 2-ethylhexanoic acid using techniques such as gas chromatography. Upon completion, the product is purified, typically by distillation.
2. Procedure for NHPI-Catalyzed Oxidation of 2-Ethylhexanal:
2-Ethylhexanal, the N-hydroxyphthalimide (NHPI) catalyst, and a suitable solvent (e.g., isobutanol) are charged into a reaction vessel. The mixture is stirred at the desired temperature while oxygen or air is bubbled through the solution at atmospheric pressure. The reaction is monitored chromatographically. A key advantage of this system is the mild reaction conditions and high selectivity.
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of catalysts for 2-ethylhexanal oxidation.
Figure 1. A generalized workflow for the comparative study of different catalysts in the synthesis of 2-ethylhexanoic acid from 2-ethylhexanal.
Concluding Remarks
The synthesis of this compound remains a largely unexplored area in the field of industrial catalysis, with available information pointing to classical, non-catalytic laboratory methods. In contrast, its isomer, 2-ethylhexanoic acid, is a commodity chemical with highly optimized and well-documented catalytic production routes. The comparative data on catalysts for 2-ethylhexanal oxidation highlight the use of transition metal salts and organocatalysts like NHPI, which offer high conversions and selectivities under relatively mild conditions. Future research may yet uncover novel catalytic pathways to this compound should a significant industrial application for this isomer emerge. For now, the study of catalytic synthesis of ethylhexanoic acids is predominantly the study of the 2-isomer.
A Comparative Guide to the Validation of Analytical Methods for 3-Ethylhexanoic Acid in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of 3-Ethylhexanoic acid in environmental samples. It is intended to assist researchers and scientists in selecting and validating an appropriate method for their specific needs. While methods for a broad range of short-chain fatty acids (SCFAs) are well-documented, specific validated methods for this compound in environmental matrices are less common. This document compiles and adapts established protocols for similar analytes to provide a practical guide.
Comparison of Analytical Methods
The determination of this compound in environmental samples, such as water and soil, can be effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Ion Chromatography (IC) presents another potential, albeit less common, approach. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation. A summary of typical performance characteristics for these methods, based on data for similar short-chain fatty acids, is presented below.
| Parameter | GC-MS (with derivatization) | LC-MS/MS (with derivatization) | Ion Chromatography |
| Limit of Detection (LOD) | 0.01 - 1 µg/L | 0.1 - 5 ng/g | 0.036 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 5 µg/L | 0.5 - 10 ng/g | 0.12 µg/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Recovery | 80 - 110% | 80 - 120% | 94 - 100% |
| Precision (RSD) | < 15% | < 15% | < 2.2% |
| Sample Matrix | Water, Soil, Biological | Water, Soil, Biological | Aqueous Samples |
| Derivatization | Typically required | Often required | Not required |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed experimental protocols for the key analytical methods are outlined below. These protocols are based on established methods for short-chain fatty acids and can be adapted for this compound.
GC-MS Method for Water and Soil Samples
This method involves the extraction of this compound, followed by derivatization to enhance its volatility for GC-MS analysis.
a) Sample Preparation
-
Water Samples:
-
Acidify 100 mL of the water sample to a pH of approximately 2 with hydrochloric acid.
-
Add a suitable internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction by shaking vigorously with 50 mL of ethyl acetate.
-
Separate the organic layer and repeat the extraction twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
Soil Samples:
-
To 10 g of soil sample, add a suitable internal standard.
-
Extract the sample with 20 mL of an acetonitrile/water mixture (80:20 v/v) by shaking for 30 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction twice more and combine the supernatants.
-
Acidify the combined extract to pH 2 and proceed with the liquid-liquid extraction as described for water samples.
-
b) Derivatization
-
To the final 1 mL extract, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
c) GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.
LC-MS/MS Method for Water and Soil Samples
This method often employs derivatization to improve the chromatographic retention and ionization efficiency of this compound.
a) Sample Preparation
The extraction procedure for water and soil samples is similar to the one described for the GC-MS method.
b) Derivatization
-
After extraction and concentration, evaporate the solvent completely.
-
Reconstitute the residue in 100 µL of a solution containing 3-nitrophenylhydrazine (B1228671) (3-NPH) and a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Heat the mixture at 40°C for 30 minutes.
-
Quench the reaction by adding a small volume of a weak acid.
-
Dilute the sample with the initial mobile phase before injection.
c) LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray ionization (ESI) in negative mode.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantification.
Ion Chromatography Method for Aqueous Samples
This method is suitable for the direct analysis of this compound in water samples without the need for derivatization.
a) Sample Preparation
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
If necessary, dilute the sample to fall within the calibration range.
b) IC Conditions
-
Column: Anion-exchange column (e.g., IonPac AS11-HC).
-
Eluent: Potassium hydroxide (B78521) gradient.
-
Flow Rate: 1 mL/min.
-
Detection: Suppressed conductivity.
Method Validation Workflow
The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. A general workflow for the validation of a method for determining this compound is depicted below.
This workflow outlines the key parameters that must be evaluated to ensure a method is fit for its intended purpose. These parameters include specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1][2][3][4]
References
Assessing Enzyme Stereospecificity: A Comparative Guide Using 3-Ethylhexanoic Acid Enantiomers as Probes
For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzymes is paramount for the synthesis of enantiomerically pure compounds. This guide provides a framework for assessing enzyme stereospecificity, using the kinetic resolution of 3-Ethylhexanoic acid enantiomers as a focal point. Due to a lack of specific published data on the enzymatic resolution of this compound, this guide utilizes data from structurally similar and extensively studied chiral carboxylic acids—ibuprofen (B1674241) and ketoprofen (B1673614)—to illustrate the principles and expected outcomes. These compounds, like this compound, possess a chiral center adjacent to the carboxyl group, making them relevant models.
Comparative Performance of Lipases in the Kinetic Resolution of Chiral Carboxylic Acids
The enzymatic kinetic resolution of a racemic mixture of chiral carboxylic acids is a widely employed method to obtain enantiomerically enriched products. Lipases are the most common class of enzymes used for this purpose, catalyzing either the enantioselective esterification of the acid or the enantioselective hydrolysis of its corresponding ester. The efficiency of this process is typically evaluated by the conversion rate, the enantiomeric excess (e.e.) of the product and the remaining substrate, and the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity.
Table 1: Enzymatic Kinetic Resolution of (±)-Ibuprofen
| Enzyme | Reaction Type | Alcohol/Solvent | Conversion (%) | Product e.e. (%) | Substrate e.e. (%) | E-value |
| Candida rugosa Lipase (B570770) | Esterification | Decan-1-ol / Cyclohexane | 46 | >99 (S-ester) | - | 130 |
| Candida rugosa Lipase | Esterification | Butan-1-ol / Cyclohexane | 46 | - | - | 46 |
| Thermostable Esterase (EST10) | Hydrolysis of ethyl ester | [OmPy][BF4]-buffer | 47.4 | 96.6 (S-acid) | - | 177 |
| Candida rugosa Lipase | Hydrolysis of 2-ethoxyethyl ester | Phosphate (B84403) buffer (pH 8.0) | - | 85 (S-acid) | 31 (R-ester) | 9.5–13 |
Table 2: Enzymatic Kinetic Resolution of (±)-Ketoprofen
| Enzyme | Reaction Type | Alcohol/Solvent | Conversion (%) | Product e.e. (%) | Substrate e.e. (%) | E-value |
| Candida rugosa Lipase | Esterification | n-Decanol / Isooctane | 47 | 99 (S-ester) | - | 185 |
| Aspergillus niger Lipase (immobilized) | Hydrolysis of methyl ester | Phosphate buffer (pH 7) | >51 | 99.85 (S-acid) | - | - |
| Aspergillus terreus Lipase (immobilized) | Hydrolysis of vinyl ester | Acetone/water | 46 | 96 (R-acid) | - | 129 |
Experimental Protocols
Detailed methodologies are crucial for reproducible assessment of enzyme stereospecificity. The following protocols are generalized from studies on ibuprofen and ketoprofen and can be adapted for the kinetic resolution of this compound.
Protocol 1: Lipase-Catalyzed Enantioselective Esterification of (±)-3-Ethylhexanoic Acid
-
Materials:
-
Racemic this compound
-
Lipase (e.g., from Candida rugosa)
-
Anhydrous alcohol (e.g., n-butanol, n-decanol)
-
Anhydrous organic solvent (e.g., hexane, cyclohexane, isooctane)
-
Molecular sieves (3Å or 4Å)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a dry round-bottom flask, add racemic this compound (e.g., 5 mmol) and the chosen anhydrous organic solvent (e.g., 25 mL).
-
Add the alcohol (e.g., 5 mmol) to the mixture.
-
Add the lipase (e.g., 20-60% by weight of the total mass of reagents).
-
Add activated molecular sieves to remove the water produced during the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC after derivatization.
-
Once the desired conversion is reached (ideally close to 50%), stop the reaction by filtering off the enzyme.
-
The product ester and the unreacted acid can be separated by liquid-liquid extraction or column chromatography.
-
Determine the enantiomeric excess of the product ester and the remaining acid using chiral chromatography.
-
Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis of (±)-Ethyl 3-Ethylhexanoate
-
Materials:
-
Racemic ethyl 3-ethylhexanoate
-
Lipase (e.g., from Aspergillus niger, immobilized)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (optional, e.g., isooctane)
-
pH-stat or automatic titrator with NaOH solution
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
Prepare an emulsion of the racemic ethyl 3-ethylhexanoate in the phosphate buffer. An organic co-solvent may be used to improve substrate solubility.
-
Add the lipase to the reaction mixture.
-
Maintain the pH of the reaction mixture at the desired value (e.g., 7.0) using a pH-stat that adds a standard solution of NaOH. The rate of NaOH consumption is proportional to the reaction rate.
-
Stir the reaction at a controlled temperature (e.g., 20-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC analysis of aliquots.
-
When the conversion approaches 50%, stop the reaction by inactivating the enzyme (e.g., by filtration if immobilized, or by adding a water-miscible organic solvent like acetone).
-
Acidify the reaction mixture to protonate the produced carboxylic acid.
-
Extract the unreacted ester and the product acid with an organic solvent.
-
Separate the ester and acid by extraction with an aqueous base or by column chromatography.
-
Determine the enantiomeric excess of the produced acid and the remaining ester.
-
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying principles of enzyme stereospecificity.
Caption: Workflow for lipase-catalyzed enantioselective esterification.
Caption: Conceptual diagram of enzymatic kinetic resolution.
Conclusion
While direct experimental data for the enzymatic resolution of this compound is currently limited in public literature, the extensive research on structurally similar chiral carboxylic acids like ibuprofen and ketoprofen provides a robust foundation for assessing enzyme stereospecificity. By adapting the provided protocols and using the comparative data as a guide, researchers can effectively screen and select suitable enzymes for the kinetic resolution of this compound and other novel chiral substrates. The use of clear, structured data presentation and visual workflows, as demonstrated, is essential for the efficient planning and execution of such studies in the pursuit of enantiomerically pure compounds for pharmaceutical and other applications.
A Comparative Guide to the Metabolic Profiling of Cells Treated with Different Fatty acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of treating cells with various fatty acid isomers. The information is supported by experimental data from multiple studies, offering insights into how these molecules with subtle structural differences can elicit distinct cellular responses. This document is intended to aid researchers in designing experiments and interpreting data related to fatty acid metabolism and its role in health and disease.
Introduction
Fatty acids are fundamental building blocks for lipids and crucial signaling molecules. Isomers of fatty acids, which share the same chemical formula but differ in the arrangement of their atoms, can have profoundly different effects on cellular metabolism. Understanding these differences is critical for research in areas such as nutrition, metabolic diseases, and cancer biology. This guide focuses on the comparative metabolic profiling of cells treated with common fatty acid isomers, including saturated vs. monounsaturated, omega-3 vs. omega-6, and cis vs. trans isomers.
Data Presentation: Comparative Metabolomics
The following tables summarize quantitative data from studies that have investigated the metabolic changes in cells upon treatment with different fatty acid isomers. The data highlights key differences in major metabolic pathways.
Table 1: Comparison of Metabolic Effects of Palmitic Acid (Saturated) vs. Oleic Acid (Monounsaturated) in Human Myotubes
| Metabolic Process | Palmitic Acid (PA) Effect | Oleic Acid (OA) Effect | Key Findings |
| Lipolysis Rate | Lower | Higher | Despite higher levels of adipose triglyceride lipase (B570770), PA showed a lower rate of lipolysis compared to OA.[1] |
| Triglyceride (TG) Incorporation | Less incorporated | More incorporated | PA was less incorporated into triacylglycerol stores.[1] |
| Phospholipid Incorporation | More incorporated | Less incorporated | PA showed greater incorporation into phospholipids.[1] |
| Fatty Acid Oxidation | Higher relative extent | Lower relative extent | A greater proportion of PA was oxidized for energy compared to OA.[1] |
| Gene Expression (Lipogenesis) | Upregulated | Downregulated (relative to PA) | PA treatment led to an upregulation of genes involved in fatty acid synthesis.[1] |
| Gene Expression (β-oxidation) | Upregulated | Downregulated (relative to PA) | Genes related to fatty acid breakdown were upregulated by PA.[1] |
| Gene Expression (Oxidative Phosphorylation) | Downregulated | Upregulated (relative to PA) | PA treatment resulted in the downregulation of genes involved in cellular respiration.[1] |
Table 2: Comparative Effects of Omega-3 vs. Omega-6 Polyunsaturated Fatty Acids (PUFAs) on Cellular Processes
| Cellular Process | Omega-3 PUFAs (e.g., EPA, DHA) | Omega-6 PUFAs (e.g., Arachidonic Acid) | Key Findings |
| Inflammatory Response | Anti-inflammatory | Pro-inflammatory | Omega-3 PUFAs are precursors to anti-inflammatory eicosanoids, while omega-6 PUFAs are precursors to pro-inflammatory eicosanoids.[2][3] |
| Cell Survival (Endometrial Cells) | Reduced survival at high ratios | Promoted survival at high ratios | High omega-3 to omega-6 ratios in culture medium reduced the survival of endometrial cells. |
| Cytokine Production (IL-6, TNF-α) | Inhibits production | Can promote production | Omega-3 fatty acids can inhibit the production of pro-inflammatory cytokines.[2] |
| Lipid Mediator Profile | Production of resolvins and protectins | Production of prostaglandins (B1171923) and leukotrienes | The two classes of PUFAs generate distinct families of signaling molecules with often opposing effects.[2][3] |
Table 3: Comparative Biological Effects of Cis vs. Trans Fatty Acid Isomers
| Biological Effect | Cis Isomers (e.g., Oleic Acid) | Trans Isomers (e.g., Elaidic Acid) | Key Findings |
| LDL Cholesterol | Generally do not raise LDL | Increase LDL ("bad") cholesterol | Industrial trans fats are well-documented to have adverse effects on cholesterol profiles.[4] |
| HDL Cholesterol | Generally do not lower HDL | Decrease HDL ("good") cholesterol | Trans fats negatively impact the balance of cholesterol in the body.[4] |
| Inflammation | Less inflammatory | Pro-inflammatory | Trans fatty acids can promote inflammatory pathways. |
| Cellular Metabolism | Readily metabolized | Can interfere with normal fatty acid metabolism | The altered shape of trans fats can affect enzyme function and metabolic pathways. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolomics studies. Below are generalized protocols for key experiments in the comparative metabolic profiling of cells treated with fatty acid isomers.
Protocol 1: Cell Culture and Fatty Acid Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1, primary hepatocytes) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that allows for 70-80% confluency at the time of treatment.
-
Fatty Acid-BSA Conjugation:
-
Prepare a stock solution of the fatty acid isomer (e.g., palmitic acid, oleic acid, elaidic acid) in a suitable solvent like ethanol.
-
Prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free culture medium.
-
Warm the BSA solution to 37°C.
-
Add the fatty acid stock solution dropwise to the BSA solution while stirring to create a fatty acid-BSA complex. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complete conjugation.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the serum-free medium containing the fatty acid-BSA complex to the cells. Include a vehicle control (medium with BSA and the solvent used for the fatty acid stock).
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Metabolite Extraction
-
Quenching Metabolism:
-
Place the culture plates on ice to rapidly halt metabolic activity.
-
Aspirate the treatment medium and quickly wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), directly to the culture dish.
-
Scrape the cells from the dish in the presence of the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Phase Separation (for polar and non-polar metabolites):
-
Add chloroform (B151607) to the methanol/water lysate to create a biphasic system (e.g., chloroform:methanol:water ratio of 2:2:1.8).
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
The upper aqueous layer contains polar metabolites, and the lower organic layer contains non-polar metabolites (lipids).
-
Carefully collect each phase into separate tubes.
-
-
Drying and Storage:
-
Dry the collected fractions using a vacuum concentrator or a stream of nitrogen.
-
Store the dried metabolite extracts at -80°C until analysis.
-
Protocol 3: GC-MS and LC-MS/MS Analysis for Metabolomics
-
Derivatization (for GC-MS):
-
Resuspend the dried polar metabolite extracts in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase the volatility of the metabolites.
-
-
Sample Analysis:
-
Inject the derivatized samples (GC-MS) or reconstituted samples in an appropriate solvent (LC-MS/MS) into the respective chromatography system coupled to a mass spectrometer.
-
-
Data Acquisition:
-
Acquire mass spectra over a defined mass range. For targeted analysis, monitor specific parent-to-daughter ion transitions (Selected Reaction Monitoring - SRM). For untargeted analysis, acquire full scan data.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software to identify and quantify metabolites by comparing retention times and mass spectra to a library of known standards.
-
Normalize the data to an internal standard and cell number or protein concentration.
-
Perform statistical analysis (e.g., t-tests, ANOVA) to identify significant differences in metabolite levels between treatment groups.
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative metabolic profiling of cells treated with fatty acid isomers.
Signaling Pathway: SREBP-Mediated Lipogenesis
Caption: The SREBP signaling pathway, a key regulator of lipogenesis, is influenced by cellular levels of sterols and fatty acids.
Conclusion
The metabolic consequences of treating cells with different fatty acid isomers are significant and multifaceted. Saturated fatty acids like palmitic acid can promote different metabolic fates compared to their monounsaturated counterparts like oleic acid, influencing pathways from lipolysis to gene expression. Similarly, the balance between omega-3 and omega-6 PUFAs is critical in modulating inflammatory responses and cell survival. The presence of trans fatty acids, even in small amounts, can have detrimental effects on lipid profiles and cellular health.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative metabolomics studies. By employing these standardized methods and leveraging the power of mass spectrometry, the scientific community can continue to unravel the intricate roles of fatty acid isomers in cellular function and disease, paving the way for novel therapeutic and nutritional strategies.
References
- 1. Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difference Between Omega-3 and Omega-6 Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Omega-3 Versus Omega-6 Polyunsaturated Fatty Acids in the Prevention and Treatment of Inflammatory Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Ethylhexanoic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Ethylhexanoic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with safety regulations.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of damaging an unborn child.[1][2] Always consult the Safety Data Sheet (SDS) before handling this chemical.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Gloves: Wear protective gloves.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.
-
Eye and Face Protection: Use safety glasses and/or a face shield.[1][2]
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air and consult a doctor if complaints arise.[2]
-
After skin contact: Remove contaminated clothing immediately and wash the affected area with soap and water.[3]
-
After eye contact: Rinse the opened eye for several minutes under running water.[2]
-
After swallowing: If symptoms persist, seek medical advice.[2]
Operational Disposal Plan
The disposal of this compound must comply with local, regional, and national regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5]
Step 1: Waste Collection and Storage
-
Designated Waste Container: Use a designated, properly labeled, and chemically compatible container for collecting this compound waste. The container should be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area.[1]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and a description of the associated hazards.[6]
-
Segregation: Store the waste container away from incompatible materials, such as oxidizing agents, bases, and reducing agents.[1][7]
Step 2: Spill Management
In case of a spill, follow these procedures:
-
Ensure Ventilation: Make sure the area is well-ventilated.[1]
-
Containment: Prevent the spill from entering drains, sewers, or water bodies.[1][8]
-
Absorption: Absorb the spill with an inert, liquid-binding material such as sand, diatomite, acid binders, or universal binders.[1][8]
-
Collection: Collect the absorbed material and place it into a suitable container for disposal as hazardous waste.[1][8]
Step 3: Final Disposal
-
Engage a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Regulatory Compliance: Ensure that the disposal process adheres to all applicable federal, state, and local regulations.[1][4][5] Never dispose of this compound down the drain.[1]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Flash Point | 114 °C |
| Ignition Temperature | 310 °C |
| Density | 0.91 g/cm³ at 20 °C |
| Solubility in Water | 1.4 g/l at 20 °C |
| Vapor Pressure | 0.04 hPa at 20 °C |
Source: Safety Data Sheet[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. dl.iranchembook.ir [dl.iranchembook.ir]
- 2. cpachem.com [cpachem.com]
- 3. sdfine.com [sdfine.com]
- 4. Chemical waste - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ethylhexanoic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 3-Ethylhexanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
I. Personal Protective Equipment (PPE): A Multi-layered Defense
| Protection Level | Equipment | Specifications & Rationale |
| Primary Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1] |
| Primary Skin & Body Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | While specific breakthrough times are unavailable, nitrile and neoprene gloves are generally recommended for handling organic acids.[2][3] For prolonged contact or immersion, heavier-duty gloves are advised. Always inspect gloves for any signs of degradation or perforation before use. |
| Laboratory Coat | A standard lab coat provides a basic barrier against incidental splashes. | |
| Secondary Skin & Body Protection | Chemical-Resistant Apron or Suit | For tasks involving large volumes or a high likelihood of significant splashes, a chemical-resistant apron or suit made from materials like PVC or neoprene is required to protect the torso and legs.[3] |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[2] |
Important Note on Glove Selection: The absence of specific breakthrough time data for this compound underscores the importance of a cautious approach. For incidental contact, standard nitrile gloves may be sufficient, but they should be changed immediately upon any splash. For more intensive work, consider double-gloving or using thicker, chemical-resistant gloves.
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural guide ensures that all interactions with this compound are conducted with the highest degree of safety.
-
Preparation and Precaution:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Clear the workspace of any unnecessary items.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before introducing this compound to the workspace.
-
-
Donning Personal Protective Equipment:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
If required by the task's risk assessment, put on a chemical-resistant apron.
-
Wash and dry hands thoroughly before donning the appropriate chemical-resistant gloves.
-
-
Handling this compound:
-
Perform all manipulations of this compound well within the fume hood.
-
Use appropriate lab equipment (e.g., glass beakers, graduated cylinders) for transferring and measuring the acid.
-
Keep containers of this compound sealed when not in immediate use.
-
In the event of a splash, immediately remove contaminated gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
-
Post-Handling Procedures:
-
Upon completion of work, securely seal all containers of this compound.
-
Decontaminate the work surface within the fume hood.
-
III. Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, paper towels, and pipette tips, in a separate, clearly labeled hazardous waste container for solids.
-
-
Neutralization of Small Spills:
-
For small spills within the fume hood, neutralization can be performed before cleanup.
-
Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash) to neutralize the acid.[4]
-
Slowly add the neutralizing agent to the spill to control the reaction and avoid excessive heat generation or splashing.
-
Test the pH of the neutralized material to ensure it is within a safe range (typically pH 6-8) before absorbing it with an inert material like vermiculite (B1170534) or sand.
-
Collect the absorbed material in the solid hazardous waste container.
-
-
Container Management and Pickup:
-
All hazardous waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
